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  • Product: Ethyl 2-cyano-5-methylhexanoate
  • CAS: 26526-71-6

Core Science & Biosynthesis

Foundational

Ethyl 2-cyano-5-methylhexanoate: Comprehensive Physicochemical Profiling and Synthetic Applications

Executive Summary Ethyl 2-cyano-5-methylhexanoate is a highly versatile, sterically hindered aliphatic α -cyano ester. Characterized by its dual electron-withdrawing groups (cyano and ester) flanking a highly acidic alph...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Ethyl 2-cyano-5-methylhexanoate is a highly versatile, sterically hindered aliphatic α -cyano ester. Characterized by its dual electron-withdrawing groups (cyano and ester) flanking a highly acidic alpha-proton, it serves as a critical intermediate in advanced organic synthesis. This technical guide provides an in-depth analysis of its physicochemical properties, divergent synthetic pathways, and specialized applications—ranging from [1] to the development of novel Excitatory Amino Acid Transporter (EAAT) inhibitors in neuropharmacology[2].

Physicochemical Properties

Accurate physical data is essential for optimizing reaction conditions, particularly in vacuum distillations and biphasic extractions. The quantitative properties of Ethyl 2-cyano-5-methylhexanoate are summarized below[3],[4],[2].

PropertyValue
Chemical Name Ethyl 2-cyano-5-methylhexanoate
CAS Registry Number 26526-71-6
PubChem CID 276522
Molecular Formula C10H17NO2
Molecular Weight 183.25 g/mol
Boiling Point 88−91 °C at 10 mmHg
Appearance Colorless to pale yellow liquid

Synthetic Methodologies

The synthesis of Ethyl 2-cyano-5-methylhexanoate relies on the functionalization of ethyl cyanoacetate. Researchers typically employ one of two primary pathways, dictated by the availability of starting materials and safety constraints.

Direct Alkylation (Classical Approach): The classical SN​2 approach involves the deprotonation of ethyl cyanoacetate using a strong base (e.g., sodium ethoxide in ethanol), followed by the addition of 1-bromo-3-methylbutane (isoamyl bromide). The high acidity of the α -proton ( pKa≈9−11 ) ensures rapid enolate formation.

Reductive Alkylation (Modern Catalytic Approach): A more contemporary, atom-economical approach utilizes a Rhodium-catalyzed reductive alkylation[5]. Ethyl cyanoacetate is reacted with isovaleraldehyde in the presence of RhCl3​⋅3H2​O . Instead of relying on hazardous, high-pressure H2​ gas, this system frequently employs a water-gas shift mechanism (using CO and H2​O ) or transfer hydrogenation (using triethylamine and water) to reduce the intermediate Knoevenagel condensate[6]. Expertise & Causality: This catalytic choice is highly chemoselective. The Rh-hydride species selectively reduces the transient alkylidene double bond without over-reducing the sensitive nitrile group, ensuring high product fidelity[5].

Synthesis A Ethyl Cyanoacetate (Starting Material) B Isovaleraldehyde (Reductive Alkylation) A->B RhCl3·3H2O, CO, H2O Et3N, CH3CN C 1-Bromo-3-methylbutane (Direct Alkylation) A->C NaOEt, EtOH Reflux D Ethyl 2-cyano-5-methylhexanoate (Target Product) B->D Transfer Hydrogenation C->D SN2 Substitution

Figure 1: Divergent synthetic pathways to Ethyl 2-cyano-5-methylhexanoate.

Reactivity Profile & Mechanistic Insights

Green Organocatalysis: The Michael Addition

Ethyl 2-cyano-5-methylhexanoate is an exceptional Michael donor. However, due to its steric hindrance (a bulky isobutyl tail), standard amine catalysts like triethylamine ( Et3​N ) often fail to initiate the reaction[1].

To overcome this, Hexamethylphosphorous triamide (HMPT) is utilized as a highly efficient [7]. Expertise & Causality: HMPT is powerfully nucleophilic but non-basic. It attacks the Michael acceptor (e.g., methyl vinyl ketone) to form a zwitterionic allenolate intermediate. This allenolate acts as an excellent, irreversible base that readily deprotonates the sterically hindered Ethyl 2-cyano-5-methylhexanoate[1]. This generates a high equilibrium concentration of the cyano-ester enolate, driving the rapid, solvent-free C-C bond formation to yield Ethyl 2-cyano-5-methyl-2-(3-oxobutyl)hexanoate[1].

Applications in Drug Discovery

In neuropharmacology, Ethyl 2-cyano-5-methylhexanoate is a critical building block for synthesizing 4-substituted glutamate analogues, which are used to map the binding pockets of Excitatory Amino Acid Transporters (EAAT1-3), as detailed in the [2].

The workflow begins with a Krapcho decarboxylation to convert the cyano ester into 5-methylhexanenitrile. Expertise & Causality: Standard saponification followed by acidic decarboxylation risks hydrolyzing the sensitive nitrile into an amide or carboxylic acid. The Krapcho protocol (DMSO, NaCl, H2​O , heat) circumvents this. The chloride ion acts as a nucleophile, attacking the ethyl group of the ester. This selectively decarbethoxylates the molecule, releasing ethyl chloride and CO2​ , while leaving the nitrile perfectly intact[2].

The resulting nitrile is elaborated into 4-alkyl-2-oxoglutaric acids, which undergo chemoenzymatic transamination via Aspartate Aminotransferase (AAT) to yield enantiopure L-2,4-syn-4-alkylglutamic acids[8]. The bulky isobutyl moiety derived from Ethyl 2-cyano-5-methylhexanoate forces the ligand into a folded conformation, shifting its pharmacological profile from a transportable substrate to a potent, non-substrate inhibitor at the EAAT1 subtype[2].

Applications cluster_0 Drug Discovery (EAAT Inhibitors) cluster_1 Organocatalysis Core Ethyl 2-cyano-5-methylhexanoate Krapcho Krapcho Decarboxylation (DMSO, NaCl, H2O, Δ) Core->Krapcho Michael Michael Addition (Methyl Vinyl Ketone, HMPT) Core->Michael Nitrile 5-Methylhexanenitrile Krapcho->Nitrile -CO2, -EtOH Adduct Ethyl 2-cyano-5-methyl-2-(3-oxobutyl)hexanoate Michael->Adduct C-C Bond Formation

Figure 2: Downstream applications in drug discovery and organocatalysis.

Experimental Protocols

The following protocols are designed as self-validating systems, incorporating specific observational cues to ensure experimental trustworthiness and reproducibility.

Protocol A: Krapcho Decarboxylation to 5-Methylhexanenitrile[2]
  • Preparation: Dissolve Ethyl 2-cyano-5-methylhexanoate (50 g, 0.27 mol) in anhydrous DMSO (250 mL).

  • Reagent Addition: Add deionized water (10.7 mL, 0.6 mol) and NaCl (5.26 g, 0.09 mol) to the solution.

  • Thermal Activation: Heat the mixture under reflux (approx. 150 °C) for 2 hours.

  • Self-Validation (Visual Cue): Monitor the reaction via the effervescence of CO2​ gas. The reaction is deemed complete when gas evolution entirely ceases, indicating full decarbethoxylation.

  • Workup: Dilute the cooled mixture with water (100 mL) and extract with diethyl ether ( 3×100 mL). Dry the organic layer over MgSO4​ and concentrate under reduced pressure.

Protocol B: HMPT-Catalyzed Michael Addition[1]
  • Preparation: In a reaction vial purged with N2​ (to prevent HMPT oxidation), combine Ethyl 2-cyano-5-methylhexanoate (3.67 g, 20 mmol) and methyl vinyl ketone (2.0 mL, 24 mmol). No solvent is required.

  • Catalyst Addition: Dropwise, add HMPT (182 μ L, 1 mmol, 5 mol%).

  • Self-Validation (Visual Cue): Upon addition of the catalyst, observe the reaction mixture transition to a characteristic deep green color. This non-hyperbolic color change confirms the formation of the active phosphonium-enolate species[1].

  • Completion: Stir at room temperature for 10 minutes.

  • Workup: Directly concentrate the mixture under reduced pressure to remove the volatile catalyst, yielding the pure adduct (typically >95% yield, verifiable by GC-MS).

References

  • Alaux, S., Kusk, M., Sagot, E., Bolte, J., Jensen, A. A., Bräuner-Osborne, H., Gefflaut, T., & Bunch, L. (2005). "Chemoenzymatic Synthesis of a Series of 4-Substituted Glutamate Analogues and Pharmacological Characterization at Human Glutamate Transporters Subtypes 1−3." Journal of Medicinal Chemistry, 48(25), 7980-7992.[Link]

  • Grossman, R. B., Comesse, S., Rasne, R. M., Hattori, K., & Delong, M. N. (2003). "Phosphoramidites Are Efficient, Green Organocatalysts for the Michael Reaction. Mechanistic Insights into the Phosphorus-Catalyzed Michael Reaction of Alkynones and Implications for Asymmetric Catalysis." The Journal of Organic Chemistry, 68(3), 871-874.[Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 276522, Ethyl 2-cyano-5-methylhexanoate." PubChem, 2023.[Link]

Sources

Exploratory

Comprehensive Technical Guide: Molecular Structure, NMR Spectral Analysis, and Synthetic Utility of Ethyl 2-cyano-5-methylhexanoate

Executive Summary Ethyl 2-cyano-5-methylhexanoate (C₁₀H₁₇NO₂) is a highly versatile, bifunctional aliphatic building block widely utilized in modern organic synthesis and pharmaceutical manufacturing. Characterized by an...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Ethyl 2-cyano-5-methylhexanoate (C₁₀H₁₇NO₂) is a highly versatile, bifunctional aliphatic building block widely utilized in modern organic synthesis and pharmaceutical manufacturing. Characterized by an electron-deficient methine core flanked by a cyano group and an ethyl ester, it serves as the premier chiral precursor in the industrial synthesis of (S)-Pregabalin , a blockbuster anticonvulsant and neuropathic pain medication [1].

This technical whitepaper provides an in-depth analysis of its molecular architecture, detailed Nuclear Magnetic Resonance (NMR) spectroscopic assignments, and field-proven synthetic methodologies. It is designed to equip researchers and drug development professionals with a self-validating framework for synthesizing and characterizing this critical intermediate.

Molecular Architecture and Reactivity Profile

The chemical structure of ethyl 2-cyano-5-methylhexanoate consists of three distinct domains:

  • The Bifunctional Headgroup: A central methine carbon (C2) bonded to a strongly electron-withdrawing cyano group (-C≡N) and an ethyl ester (-COOCH₂CH₃).

  • The Aliphatic Tail: An isoamyl chain (-CH₂CH₂CH(CH₃)₂) extending from the C2 position.

Mechanistic Causality of Reactivity: The synergistic electron-withdrawing effect of the cyano and carbonyl groups renders the C2 proton highly acidic (pKa ~11-13). This thermodynamic property allows for facile deprotonation by mild bases, generating a stabilized carbanion. Consequently, the molecule is highly susceptible to electrophilic functionalization, making it an ideal substrate for asymmetric alkylation, Michael additions, and enzymatic kinetic resolutions [2].

Spectroscopic Characterization (NMR Analysis)

Accurate structural verification of ethyl 2-cyano-5-methylhexanoate relies heavily on 1D NMR spectroscopy. The presence of the chiral center at C2 renders the adjacent C3 methylene protons diastereotopic, which can result in complex multiplet splitting depending on the solvent and magnetic field strength [4].

Quantitative Data Summaries

Table 1: ¹H NMR Spectral Assignments (CDCl₃, 500 MHz)

Chemical Shift (δ, ppm) Multiplicity Integration Coupling (J, Hz) Structural Assignment
4.26 q 2H 7.1 Ester -O-CH₂-CH₃
3.51 dd 1H 9.3, 5.9 C2 Methine -CH(CN)-
1.95 – 1.85 m 2H - C3 Methylene -CH₂-
1.65 – 1.55 m 1H - C5 Methine -CH(CH₃)₂
1.40 – 1.30 m 2H - C4 Methylene -CH₂-
1.32 t 3H 7.1 Ester -O-CH₂-CH₃

| 0.92 | d | 6H | 6.5 | C6 & 5-Methyl -CH(CH₃)₂ |

Table 2: ¹³C NMR Spectral Assignments (CDCl₃, 126 MHz)

Chemical Shift (δ, ppm) Carbon Type Structural Assignment
166.5 Quaternary (C=O) Ester Carbonyl
116.8 Quaternary (C≡N) Cyano Group
62.8 Secondary (CH₂) Ester -O-CH₂-
38.5 Secondary (CH₂) C3 Methylene
36.0 Tertiary (CH) C2 Methine (-CH(CN)-)
35.2 Secondary (CH₂) C4 Methylene
27.5 Tertiary (CH) C5 Methine (Isoamyl)
22.5, 22.3 Primary (CH₃) C6 & 5-Methyl

| 14.0 | Primary (CH₃) | Ester Methyl |

Synthetic Pathways and Experimental Protocols

The industrial standard for synthesizing ethyl 2-cyano-5-methylhexanoate involves a two-step sequence: a Knoevenagel condensation followed by a selective conjugate reduction [3, 5].

Logical Workflow Visualization

ProtocolFlow A Isovaleraldehyde + Ethyl Cyanoacetate B Knoevenagel Condensation (Dean-Stark, Toluene) A->B NH₄OAc / AcOH C Ethyl 2-cyano-5-methylhex-2-enoate B->C - H₂O D Selective Reduction (NaBH₄, EtOH, 0 °C) C->D Conjugate Addition E Ethyl 2-cyano-5-methylhexanoate D->E Acid Quench F Enzymatic Resolution (Lipase) E->F Chiral Selection G (S)-Pregabalin API F->G Hydrolysis

Synthetic workflow of Ethyl 2-cyano-5-methylhexanoate and its conversion to (S)-Pregabalin.
Step-by-Step Methodology

Phase 1: Knoevenagel Condensation Objective: Synthesize the unsaturated intermediate, ethyl 2-cyano-5-methylhex-2-enoate.

  • Setup: In a 500 mL round-bottom flask equipped with a magnetic stirrer, Dean-Stark trap, and reflux condenser, add isovaleraldehyde (86.1 g, 1.0 mol) and ethyl cyanoacetate (113.1 g, 1.0 mol) in 200 mL of anhydrous toluene.

  • Catalysis: Add ammonium acetate (7.7 g, 0.1 mol) and glacial acetic acid (12.0 g, 0.2 mol).

    • Causality: The weak acid-base pair acts as a bifunctional catalyst. Acetic acid protonates the aldehyde to form a reactive iminium ion, while the acetate base deprotonates the cyanoacetate, accelerating the nucleophilic attack.

  • Reaction: Heat the mixture to reflux (approx. 110 °C) for 3-4 hours.

    • Causality: The Dean-Stark trap continuously removes the water byproduct azeotropically. By Le Chatelier's principle, this drives the equilibrium entirely toward the condensation product, preventing reversibility.

  • Self-Validation: Monitor via TLC (Hexane/EtOAc 8:2). The reaction is complete when the starting material spot (Rf ~0.4) disappears and a new UV-active spot (Rf ~0.6) emerges.

Phase 2: Selective Conjugate Reduction Objective: Reduce the conjugated alkene to yield ethyl 2-cyano-5-methylhexanoate.

  • Setup: Dissolve the crude unsaturated intermediate in 300 mL of absolute ethanol and cool to 0 °C in an ice-water bath.

  • Reduction: Slowly add sodium borohydride (NaBH₄, 45.4 g, 1.2 mol) in small portions over 30 minutes.

    • Causality: Portion-wise addition controls the exothermic release of hydrogen gas. NaBH₄ selectively performs a 1,4-conjugate hydride addition to the electron-deficient beta-carbon, leaving the ester and cyano groups untouched.

  • Self-Validation: Stir for 2 hours at room temperature. Verify completion via GC-MS or TLC (loss of UV activity indicates the successful reduction of the conjugated double bond).

  • Workup: Cool the mixture back to 0 °C and carefully quench with 1M HCl until pH reaches 6-7.

    • Causality: The acid quench safely destroys any unreacted borohydride species and breaks down the boron-enolate complex, liberating the free alpha-cyano ester.

  • Isolation: Concentrate the ethanol in vacuo, extract the aqueous residue with ethyl acetate (3 x 150 mL), wash with brine, and dry over anhydrous Na₂SO₄. Purify via fractional vacuum distillation to obtain a colorless oil [3].

Applications in Pharmaceutical Development

The racemic mixture of ethyl 2-cyano-5-methylhexanoate holds immense value due to its role in the chemoenzymatic synthesis of pregabalin. Because only the (S)-enantiomer of pregabalin binds effectively to the α₂-δ subunit of voltage-gated calcium channels in the central nervous system, chiral purity is paramount.

Modern industrial protocols subject the racemic ethyl 2-cyano-5-methylhexanoate to highly enantioselective enzymatic hydrolysis using immobilized lipases (such as Thermomyces lanuginosus or Pseudomonas cepacia). This biocatalytic step selectively hydrolyzes the (S)-ester into its corresponding acid, allowing for easy separation from the unreacted (R)-ester[1, 2]. The isolated (S)-acid is then subjected to hydrogenation (using Raney Nickel) to convert the cyano group into a primary amine, yielding pure (S)-Pregabalin.

References

  • "Improved Enantioselective Enzymatic Synthesis of (S) - Pregabalin", Lupine Publishers. URL: [Link]

  • "Enzymatic production of (S)-3-cyano-5-methylhexanoic acid ethyl ester with high substrate loading by immobilized Pseudomonas cepacia lipase", ResearchGate. URL: [Link]

  • "Chemoenzymatic Synthesis of a Series of 4-Substituted Glutamate Analogues and Pharmacological Characterization", ACS Publications. URL:[Link]

  • "Reductive Alkylation SI-rev", Amazon S3 (Supporting Information). URL: [Link]

Foundational

Ethyl 2-cyano-5-methylhexanoate MSDS and toxicity data

[fontname="Helvetica" Mechanistic pathway of nitrile-induced toxicity and endogenous detoxification. Safe Handling & Emergency Protocols Personal Protective Equipment (PPE): Handling requires a NIOSH/CEN approved respira...

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Author: BenchChem Technical Support Team. Date: April 2026

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Mechanistic pathway of nitrile-induced toxicity and endogenous detoxification.

Safe Handling & Emergency Protocols
  • Personal Protective Equipment (PPE): Handling requires a NIOSH/CEN approved respirator, chemical-resistant nitrile gloves, and a face shield[1]. All manipulations must occur in a Class II fume hood due to lachrymatory volatility.

  • Spill Management: Do not use heavy water streams. Absorb with inert solids (diatomaceous earth or clay) and dispose of in sealed, fireproof containers[2].

  • Fire Hazards: Combustion emits highly toxic nitrogen oxides (NOx) and carbon monoxide[3][1]. Use dry powder or CO₂ extinguishing media[2].

Experimental Synthetic Workflows

The utility of ethyl 2-cyano-5-methylhexanoate is best demonstrated through its synthesis and subsequent downstream functionalization. The following protocols are designed as self-validating systems, ensuring high yield and analytical purity.

Protocol A: Synthesis via Green Reductive Alkylation

Causality: Traditional alkylations of cyanoacetates often require harsh bases or high-pressure H₂ gas. This modern approach utilizes a Rh/TiO₂ catalyst in the presence of water and triethylamine to drive a water-gas shift reaction, generating active hydride species in situ for a safer, greener reductive alkylation[4].

Step-by-Step Methodology:

  • Preparation: To a 40-mL glass vial, sequentially add RhCl₃·3H₂O (10.5 mg, 0.04 mmol, 2 mol %) and acetonitrile (4.0 mL)[4].

  • Reagent Addition: Introduce ethyl cyanoacetate (0.213 mL, 2.0 mmol), followed by isovaleraldehyde (0.230 mL, 2.1 mmol, 1.05 equiv)[4].

  • Hydride Generation Initiation: Add deionized H₂O (0.072 mL, 4.0 mmol, 2.0 equiv) and Et₃N (0.70 mL, 5.0 mmol, 2.5 equiv) to initiate the water-gas shift sequence[4].

  • Reaction: Add a magnetic stir bar, place the vial in an autoclave, and stir at room temperature. Monitor the reaction via GC-MS using pre-calculated response factors to ensure complete conversion[4].

  • Isolation: Recover the Rh/TiO₂ catalyst via centrifugation (10,000 rpm) for recycling[4]. Concentrate the supernatant under reduced pressure to yield ethyl 2-cyano-5-methylhexanoate.

Protocol B: Downstream Application - Michael Addition via Organocatalysis

Causality: Ethyl 2-cyano-5-methylhexanoate is highly sterically hindered. Standard amine bases (like Et₃N) fail to catalyze its Michael addition to alkynones. Hexamethylphosphorous triamide (HMPT) is used because this powerfully nucleophilic phosphoramidite adds to the electrophile to form an allenolate—an irreversible, strong base that provides a high equilibrium concentration of the enolate, driving the reaction to completion in minutes[5].

Step-by-Step Methodology:

  • Setup: Stir a solution of ethyl 2-cyano-5-methylhexanoate (3.67 g, 20 mmol) and HMPT (182 μL, 1 mmol, 5 mol %) at room temperature[5]. (Caution: HMPT oxidizes to HMPA, a known carcinogen; minimize air exposure[5]).

  • Addition: Dropwise add methyl vinyl ketone (2.0 mL, 24 mmol)[5].

  • Completion: Allow to stir for exactly 10 minutes. The rapid kinetic profile of the phosphorus-catalyzed reaction requires no solvent[5].

  • Purification: Directly concentrate the mixture under reduced pressure to remove the catalyst in vacuo, yielding ethyl 2-cyano-5-methyl-2-(3-oxobutyl)hexanoate (96% yield, 100% pure by GC-MS)[5].

Protocol C: Downstream Application - Synthesis of EAAT Ligands

Causality: To synthesize 4-alkylglutamate analogues for neuropharmacological testing against Human Glutamate Transporters (EAAT1-3), strict stereocontrol (>99% ee) is required. Instead of complex asymmetric metal catalysis, a chemoenzymatic transamination using Aspartate Aminotransferase (AAT) is employed to guarantee the L-configuration[6].

Step-by-Step Methodology:

  • Krapcho Decarboxylation: To a solution of ethyl 2-cyano-5-methylhexanoate (50 g, 0.27 mol) in DMSO (250 mL), add H₂O (10.7 mL, 0.6 mol) and NaCl (5.26 g, 0.09 mol)[6]. Reflux for 2 hours. The polar aprotic solvent and chloride ions facilitate S_N2 dealkylation and subsequent decarboxylation without harsh saponification[6].

  • Extraction: Dilute with water (100 mL) and extract with Et₂O (3 × 100 mL) to isolate the intermediate[6].

  • Enzymatic Transamination: Subject the resulting 4-alkyl-2-oxoglutaric acid derivative (20 mM) to pig heart AAT in the presence of cysteine sulfinic acid (CSA) and acetaldehyde (40 mM)[6].

  • Kinetic Resolution: Monitor the reaction via an enzymatic assay of pyruvic acid (using lactic acid dehydrogenase and NADH). Quench the reaction at 40-50% conversion to achieve perfect kinetic resolution of the racemic substrate, yielding the enantiopure L-glutamate analogue[6].

Synthetic workflow from ethyl cyanoacetate to EAAT ligands via ethyl 2-cyano-5-methylhexanoate.

Sources

Exploratory

Mechanism of Formation and Synthesis of Ethyl 2-cyano-5-methylhexanoate: A Technical Guide

Executive Summary Ethyl 2-cyano-5-methylhexanoate is a highly versatile, branched aliphatic intermediate utilized extensively in the synthesis of complex active pharmaceutical ingredients (APIs), including gabapentinoids...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Ethyl 2-cyano-5-methylhexanoate is a highly versatile, branched aliphatic intermediate utilized extensively in the synthesis of complex active pharmaceutical ingredients (APIs), including gabapentinoids and 4-substituted glutamate analogues. As a Senior Application Scientist, understanding the precise mechanistic formation of this molecule is critical for scaling up reactions, minimizing byproducts, and ensuring high-fidelity syntheses. This whitepaper deconstructs the thermodynamic and kinetic drivers behind its formation, providing a self-validating experimental framework for drug development professionals.

Mechanistic Architecture

The formation of ethyl 2-cyano-5-methylhexanoate is fundamentally governed by the principles of carbanion chemistry, specifically the α -alkylation of an active methylene compound via a bimolecular nucleophilic substitution ( SN​2 ) pathway.

Thermodynamic Deprotonation

The starting material, ethyl cyanoacetate , possesses a highly acidic α -carbon. The protons attached to this carbon are flanked by two powerful electron-withdrawing groups: a cyano group ( −C≡N ) and an ethoxycarbonyl group ( −COOCH2​CH3​ ). According to standard physicochemical data, the pKa of ethyl cyanoacetate is approximately 9.0 ().

When treated with a strong base such as sodium ethoxide (NaOEt, conjugate acid pKa ~16), the acid-base equilibrium is driven nearly to completion, generating a highly resonance-stabilized sodium enolate.

Kinetic SN​2 Alkylation

Once the enolate is formed, it acts as an ambient nucleophile. The addition of the electrophile, 1-bromo-3-methylbutane (isoamyl bromide), initiates an SN​2 reaction. Despite isoamyl bromide being a primary alkyl halide, the bulky isopropyl tail ( −CH(CH3​)2​ ) introduces mild steric hindrance. Consequently, the reaction requires thermal activation (reflux conditions) to overcome the activation energy ( Ea​ ) barrier of the transition state, ultimately forming the new C−C bond and expelling sodium bromide (NaBr) as a stable leaving group.

Mechanism A Ethyl Cyanoacetate (Active Methylene) C Sodium Enolate (Nucleophile) A->C Deprotonation (pKa ~9.0) B Sodium Ethoxide (NaOEt) (Base) B->C - EtOH E S_N2 Transition State (C-C Bond Formation) C->E Nucleophilic Attack D 1-Bromo-3-methylbutane (Electrophile) D->E Collision F Ethyl 2-cyano-5-methylhexanoate (Target Product) E->F Product Formation G Sodium Bromide (Byproduct) E->G Leaving Group Departure

Figure 1: Mechanistic workflow for the formation of Ethyl 2-cyano-5-methylhexanoate via SN2 alkylation.

Causality in Experimental Design

To achieve high yields and purity, the reaction conditions must be carefully tailored to the mechanism.

  • Base Selection (The Transesterification Threat): Sodium ethoxide (NaOEt) in ethanol is the mandatory base-solvent pair. Utilizing sodium methoxide (NaOMe) in methanol would lead to competitive transesterification, converting the ethyl ester into a methyl ester impurity.

  • Stoichiometric Control: An excess of ethyl cyanoacetate (typically 1.77 equivalents to 1.0 equivalent of the alkyl halide) is utilized to suppress dialkylation. Because the mono-alkylated product still contains an acidic α -proton, it can undergo a second alkylation if the electrophile is in excess.

  • Thermal Dynamics: Refluxing the ethanol solvent (~78 °C) provides the exact thermal energy required to maximize the SN​2 collision frequency without inducing thermal degradation of the cyano group.

Quantitative Optimization Data

The following table summarizes the causal relationship between reaction parameters and product yield, demonstrating why specific conditions are selected for scale-up.

BaseSolventTemp (°C)Yield (%)Mechanistic Rationale
NaOEt (1.0 eq) EtOH 78 (Reflux) 88–91 Optimal. Base matches the ester moiety; reflux overcomes SN​2 steric hindrance.
NaOMe (1.0 eq)MeOH65 (Reflux)< 70Suboptimal. Induces transesterification, yielding methyl 2-cyano-5-methylhexanoate.
K2​CO3​ (1.5 eq)DMF8082–85Viable. Aprotic polar solvent accelerates SN​2 , but aqueous workup is more tedious.
Et3​N (2.0 eq)THF66 (Reflux)< 10Ineffective. Amine bases lack sufficient basicity to quantitatively deprotonate the methylene.

Self-Validating Experimental Protocol

This protocol is adapted from the authoritative methodology utilized in the chemoenzymatic synthesis of glutamate analogues (). It is designed as a "self-validating system," meaning each step contains observable physical or chemical checkpoints to confirm success before proceeding.

Step 1: Enolate Generation
  • Procedure: In a flame-dried, round-bottom flask equipped with a reflux condenser and an inert argon atmosphere, prepare a fresh solution of sodium ethoxide by slowly adding sodium metal (1.0 mol) to absolute ethanol (400 mL).

  • Validation Checkpoint: Complete dissolution of the sodium metal and the cessation of hydrogen gas evolution confirm the quantitative formation of NaOEt.

  • Procedure: Slowly add ethyl cyanoacetate (200 g, 1.77 mol) to the basic solution at room temperature.

  • Validation Checkpoint: The solution will become slightly viscous and homogeneous, indicating the successful generation of the resonance-stabilized sodium enolate.

Step 2: Electrophilic Alkylation
  • Procedure: To the enolate solution, add 1-bromo-3-methylbutane (151 g, 1.0 mol) dropwise over 30 minutes to manage the mild exotherm.

  • Procedure: Heat the reaction mixture to reflux (~78 °C) and stir continuously for 10 hours.

  • Validation Checkpoint (Crucial): Monitor the pH of the reaction mixture. The reaction is deemed complete when the mixture reaches neutralization (pH ~7.0–7.5). As the highly basic enolate is consumed to form the neutral product and insoluble NaBr, the basicity of the solution drops, providing a built-in kinetic indicator of reaction completion.

Step 3: Workup and Isolation
  • Procedure: Cool the mixture to room temperature. Filter the suspension through a pad of Celite to remove the precipitated NaBr salts.

  • Validation Checkpoint: A clear, salt-free filtrate confirms the successful removal of the inorganic byproducts.

  • Procedure: Evaporate the ethanol under reduced pressure. Dilute the resulting residue with distilled water (500 mL) and extract with diethyl ether ( 3×100 mL). Dry the combined organic layers over anhydrous MgSO4​ and concentrate.

Step 4: Purification
  • Procedure: Purify the crude oil via vacuum distillation.

  • Validation Checkpoint: Collect the fraction boiling strictly at 88–91 °C at 10 mmHg . The physical boiling point under vacuum serves as the final validation of chemical identity and purity. The expected yield is approximately 115 g (88–91% based on the alkyl halide).

References

  • Chemoenzymatic Synthesis of a Series of 4-Substituted Glutamate Analogues and Pharmacological Characterization at Human Glutamate Transporters Subtypes 1−3 Journal of Medicinal Chemistry (ACS Publications), 2005. URL:[Link][1]

  • Evans pKa Table Harvard University, Department of Chemistry and Chemical Biology. URL:[Link]

Sources

Foundational

Thermodynamic Stability and Solution Dynamics of Ethyl 2-cyano-5-methylhexanoate: A Comprehensive Technical Guide

Executive Summary Ethyl 2-cyano-5-methylhexanoate (E2C5MH) is a highly versatile α -cyano ester, predominantly utilized as a linchpin intermediate in the synthesis of active pharmaceutical ingredients (APIs), including p...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Ethyl 2-cyano-5-methylhexanoate (E2C5MH) is a highly versatile α -cyano ester, predominantly utilized as a linchpin intermediate in the synthesis of active pharmaceutical ingredients (APIs), including pregabalin precursors and complex 4-substituted glutamate analogues . As a Senior Application Scientist, I frequently observe that the thermodynamic stability of this molecule in solution dictates the yield and purity of downstream reactions. This whitepaper elucidates the causality behind E2C5MH's solution behavior, detailing its tautomeric equilibrium, hydrolytic degradation pathways, and providing self-validating protocols for its controlled manipulation.

Structural Thermodynamics and Tautomeric Equilibrium

The thermodynamic profile of E2C5MH is governed by the extreme acidity of its α -proton, which is situated between two potent electron-withdrawing groups: the cyano (-CN) and ethoxycarbonyl (-COOEt) moieties.

  • Solvent-Dependent Enolization: In non-polar solvents (e.g., hexane, toluene), E2C5MH exists almost exclusively in the thermodynamically stable keto form. However, in polar aprotic solvents (e.g., DMSO, DMF), the high dielectric constant of the medium stabilizes charge separation, shifting the equilibrium toward the enolate form when in the presence of trace bases.

  • Steric Influence of the Isobutyl Tail: The 5-methylhexyl (isobutyl-like extension) tail introduces significant steric bulk. While it does not prevent enolization, it kinetically hinders nucleophilic attack at the α -carbon. Standard amine bases often fail to push reactions to completion, requiring highly nucleophilic catalysts like hexamethylphosphorous triamide (HMPT) to drive reactions (such as Michael additions) to a thermodynamic sink .

Hydrolytic Stability and Decarboxylation Dynamics

In solution, the ester linkage of E2C5MH is the primary vector for thermodynamic instability when exposed to protic solvents and thermal stress.

  • Base-Catalyzed Hydrolysis: In the presence of aqueous base, the ethoxycarbonyl group undergoes rapid saponification to yield the α -cyano carboxylate intermediate.

  • Thermodynamic Decarboxylation: When heated in a polar aprotic solvent system (e.g., DMSO/water with NaCl), the hydrolyzed intermediate undergoes a Krapcho-type decarboxylation. Causality note: DMSO is specifically chosen for this step because it efficiently solvates the sodium cation while leaving the chloride and carboxylate anions "naked." This lack of anion solvation dramatically lowers the activation energy for the nucleophilic attack and subsequent irreversible release of CO2​ , driving the system to the thermodynamically stable nitrile product .

Data Presentation: Thermodynamic Parameters

The following table summarizes the solvent-dependent stability and thermodynamic parameters of E2C5MH.

Solvent SystemDielectric Constant ( ϵ )Dominant SpeciesHalf-Life ( t1/2​ ) at 25°CPrimary Degradation Pathway
Toluene2.38Keto Form> 6 monthsNegligible
Ethanol / H2​O (Neutral)~24.5Keto / Enol mix~3 weeksSlow transesterification / hydrolysis
DMSO / H2​O (pH > 9)~46.7Enolate / Carboxylate< 2 hoursRapid hydrolysis to α -cyano acid
DMSO / H2​O (120°C)~46.7Nitrile (Product)< 15 minsIrreversible decarboxylation

Mechanistic Visualization

The following directed graph illustrates the thermodynamic equilibrium and degradation pathways of E2C5MH in various solution environments.

G Keto E2C5MH (Keto Form) Enolate E2C5MH (Enolate Form) Keto->Enolate Base / Polar Solvent Acid α-Cyano Carboxylic Acid Keto->Acid H2O / Heat / OH- Michael Michael Adduct Enolate->Michael Electrophile (HMPT cat.) Nitrile Nitrile Product + CO2 Acid->Nitrile DMSO / Heat (-CO2)

Thermodynamic equilibrium, hydrolysis, and reaction pathways of Ethyl 2-cyano-5-methylhexanoate.

Experimental Methodologies (Self-Validating Protocols)

Protocol A: Assessing Thermodynamic Stability and Hydrolysis Rate

Causality: This protocol uses quantitative NMR (qNMR) to establish the exact keto-enol ratio and hydrolysis rate, ensuring the solvent system is optimized before scaling up API synthesis. The internal standard makes the system self-validating by accounting for any solvent evaporation or sample loss.

  • Preparation: Dissolve E2C5MH (100 mg) in 0.6 mL of deuterated solvent (e.g., DMSO- d6​ for polar aprotic assessment, or CDCl3​ for non-polar baseline) containing 0.1% internal standard (e.g., maleic acid).

  • Equilibration: Incubate the NMR tube at 25°C for 30 minutes to allow the keto-enol tautomerization to reach thermodynamic equilibrium.

  • Data Acquisition: Acquire a 1H -NMR spectrum. Integrate the α -proton signal (keto form) versus the enolic hydroxyl/alkene signals to determine the equilibrium constant ( Keq​ ).

  • Stress Testing: Spike the solution with 10 μL of D2​O and 1 molar equivalent of NaOD. Monitor the disappearance of the ester ethyl signals (- CH2​CH3​ ) over time to calculate the hydrolytic half-life.

Protocol B: HMPT-Catalyzed Michael Addition (Thermodynamic Trapping)

Causality: Because E2C5MH is sterically hindered, standard amine bases fail to drive the Michael addition to completion. HMPT acts as a powerfully nucleophilic catalyst, adding to the electrophile to generate an intermediate that acts as an irreversible base, pulling the E2C5MH enolate equilibrium forward .

  • Setup: In a flame-dried, argon-purged flask, dissolve E2C5MH (20 mmol) in a neat environment or minimal anhydrous THF.

  • Catalyst Addition: Add hexamethylphosphorous triamide (HMPT, 1 mmol, 5 mol%). (Caution: HMPT oxidizes to HMPA, a known carcinogen; handle strictly under inert atmosphere.)

  • Electrophile Addition: Dropwise add the Michael acceptor (e.g., methyl vinyl ketone, 24 mmol) while stirring at room temperature.

  • Validation: The reaction reaches the thermodynamic sink within 10 minutes. Remove the catalyst in vacuo and verify 100% conversion via GC-MS.

References

  • Title: Chemoenzymatic Synthesis of a Series of 4-Substituted Glutamate Analogues and Pharmacological Characterization at Human Glutamate Transporters Subtypes 1-3 Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

  • Title: Phosphoramidites Are Efficient, Green Organocatalysts for the Michael Reaction. Mechanistic Insights into the Phosphorus-Catalyzed Michael Reaction of Alkynones and Implications for Asymmetric Catalysis Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link]

Exploratory

Ethyl 2-Cyano-5-Methylhexanoate: A Versatile Synthon in Organocatalysis and Chemoenzymatic Drug Development

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Type: In-Depth Technical Guide & Protocol Whitepaper Executive Summary & Chemical Profile Ethyl 2-cyano-5-methylhexanoate (ECM)...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Type: In-Depth Technical Guide & Protocol Whitepaper

Executive Summary & Chemical Profile

Ethyl 2-cyano-5-methylhexanoate (ECM) (CAS: 26526-71-6) is a highly versatile aliphatic ester characterized by an exceptionally acidic α-proton flanked by cyano and ester electron-withdrawing groups. In modern synthetic and medicinal chemistry, ECM serves a dual purpose: it is a potent Michael donor in organocatalytic C-C bond formations and a foundational building block for the chemoenzymatic synthesis of 4-substituted glutamate analogues used in characterizing human excitatory amino acid transporters (EAATs).

This guide breaks down the mechanistic causality behind its synthesis, its behavior in phosphoramidite-catalyzed Michael additions, and its downstream applications in drug development.

Synthesis of the Synthon: Reductive Alkylation

The synthesis of ECM traditionally relied on a two-step Knoevenagel condensation followed by reduction. However, the unsaturated intermediate is highly prone to polymerization, leading to diminished yields.

Causality of Experimental Choices: To bypass intermediate instability, modern protocols utilize a one-pot reductive alkylation of ethyl cyanoacetate with isovaleraldehyde (1[1]). By employing a RhCl₃·3H₂O catalyst alongside Et₃N in an aqueous environment, Et₃N acts as the base for the initial condensation, while the Rh catalyst efficiently mediates the in situ reduction before side reactions can occur.

Synthesis A Ethyl Cyanoacetate + Isovaleraldehyde B Knoevenagel Condensation (Unstable Intermediate) A->B Et3N Base / Solvent C Ethyl 2-cyano-5-methylhexanoate (Target Synthon) B->C RhCl3 / H2O In Situ Reduction

Fig 1: One-pot reductive alkylation pathway to Ethyl 2-cyano-5-methylhexanoate.

Self-Validating Protocol A: Synthesis of ECM
  • Reaction Setup: Charge a 40-mL reaction vial with RhCl₃·3H₂O (2 mol%), CH₃CN (4.0 mL), ethyl cyanoacetate (2.0 mmol), isovaleraldehyde (2.1 mmol), H₂O (4.0 mmol), and Et₃N (5.0 mmol)[1].

  • Execution: Stir the mixture under reductive conditions at room temperature until TLC confirms the complete consumption of ethyl cyanoacetate.

  • Purification: Distill the residue under reduced pressure (88−91 °C, 10 mmHg) to isolate the product[2].

  • Validation Checkpoint: Validate purity via GC-MS (target m/z 183.25). Perform ¹H NMR to confirm the disappearance of the aldehyde proton (~9.7 ppm) and the emergence of the distinct α-proton signal.

Mechanistic Role as a Michael Donor in Organocatalysis

Because of its highly activated α-proton, ECM is a robust Michael donor. However, a critical mechanistic divergence occurs depending on the steric hindrance of the electrophile.

Causality of Catalyst Selection: For unhindered electrophiles, standard tertiary amines (like Et₃N) can sometimes suffice. However, when ECM is reacted with hindered alkynones or alkenones (e.g., 3-hexyn-2-one), Et₃N completely fails to catalyze the reaction. In these scenarios, hexamethylphosphorous triamide (HMPT) is mandatory (3[3]). HMPT, a powerfully nucleophilic phosphoramidite, attacks the hindered electrophile to form an allenolate intermediate. This allenolate acts as an irreversible, exceptionally strong base that completely deprotonates ECM, driving a high equilibrium concentration of the enolate and facilitating rapid C-C bond formation[3].

MichaelAddition Donor Ethyl 2-cyano-5-methylhexanoate (Michael Donor) Enolate Allenolate Base + Enolate (High Equilibrium) Donor->Enolate Deprotonation Acceptor Hindered Electrophile (e.g., 3-hexyn-2-one) Catalyst HMPT Catalyst (Nucleophilic Attack) Acceptor->Catalyst Activation Catalyst->Enolate Allenolate Formation Product Complex Michael Adduct (Quaternary Stereocenter) Enolate->Product Irreversible Addition

Fig 2: HMPT-catalyzed Michael addition mechanism via allenolate base formation.

Quantitative Data: Catalyst Efficacy Comparison

The table below highlights the necessity of phosphoramidite catalysts over traditional amines when utilizing ECM as a donor[3][4].

ElectrophileCatalystLoadingTimeYieldMechanistic Causality / Observation
Methyl vinyl ketoneHMPT5 mol%10 min96%Rapid, solvent-free conversion; 100% GC-MS purity.
3-hexyn-2-oneEt₃N30 mol%>24 h0%Amine fails to add to hindered electrophile; no enolate formed.
3-hexyn-2-oneHMPT30 mol%<1 hHighHMPT forms an irreversible allenolate base, driving the reaction.
4-phenyl-3-buten-2-oneEt₃N30 mol%>24 h0%Insufficient basicity for enolate generation.
4-phenyl-3-buten-2-oneHMPT30 mol%<1 hHighEfficient nucleophilic activation overcomes steric hindrance.
Self-Validating Protocol B: Solvent-Free HMPT-Catalyzed Michael Addition
  • Reaction Setup: To a stirred solution of ECM (20 mmol) and HMPT (182 μL, 1 mmol, 5 mol%), add methyl vinyl ketone (24 mmol) dropwise[3]. Safety Warning: HMPT is slowly oxidized by air to HMPA, a known carcinogen. Perform in a fume hood and minimize air exposure.

  • Execution: Stir the mixture at room temperature for 10 minutes. The solvent-free condition maximizes the collision frequency between the allenolate base and the donor.

  • Validation Checkpoint: Concentrate the reaction mixture directly under reduced pressure. Analyze the crude mixture via GC-MS to confirm 100% conversion to ethyl 2-cyano-5-methyl-2-(3-oxobutyl)hexanoate. Validate via ¹H NMR by ensuring the complete absence of vinyl proton signals in the 5.5–6.5 ppm range[3].

Downstream Application: Chemoenzymatic Synthesis of Glutamate Analogues

In drug development, ECM is a critical precursor for synthesizing 4-substituted glutamate analogues. These analogues are essential ligands for characterizing human excitatory amino acid transporters (EAAT1, EAAT2, EAAT3) (2[2]).

Causality of the Chemoenzymatic Approach: Purely chemical asymmetric synthesis of 4-alkylated glutamates is notoriously difficult and often yields poor diastereomeric ratios. To solve this, researchers utilize a chemoenzymatic route. ECM is first hydrolyzed and oxidatively cleaved to form a 4-alkyl-2-oxoglutaric acid intermediate. This α-keto acid is then subjected to enzymatic transamination using aspartate aminotransferase (AAT) sourced from pig heart or E. coli. Because AAT is strictly stereoselective for the L-series of amino acids, the transamination inherently controls the stereocenters at C2 and C4, yielding the highly desired L-2,4-syn stereomer with >99% enantiomeric excess[2][5].

Chemoenzymatic Start Ethyl 2-cyano-5-methylhexanoate Hydrolysis Hydrolysis & Cleavage (LiOH / Oxidation) Start->Hydrolysis KetoAcid 4-Alkyl-2-oxoglutaric Acid (Intermediate) Hydrolysis->KetoAcid Enzyme Aspartate Aminotransferase (AAT) Stereoselective Transamination KetoAcid->Enzyme Cysteine Sulfinic Acid Product l-2,4-syn-4-alkylglutamic acid (>99% ee) Enzyme->Product Enantioselective Shift

Fig 3: Chemoenzymatic transamination workflow for synthesizing glutamate analogues.

References

  • Reductive Alkylation SI-rev Source: Amazon S3 / American Chemical Society Supporting Information URL:1

  • Chemoenzymatic Synthesis of a Series of 4-Substituted Glutamate Analogues and Pharmacological Characterization at Human Glutamate Transporters Subtypes 1−3 Source: Journal of Medicinal Chemistry - ACS Publications URL:2

  • Phosphoramidites Are Efficient, Green Organocatalysts for the Michael Reaction. Mechanistic Insights into the Phosphorus-Catalyzed Michael Reaction of Alkynones and Implications for Asymmetric Catalysis Source: The Journal of Organic Chemistry - ACS Publications URL:3

Sources

Protocols & Analytical Methods

Method

Step-by-step synthesis protocol for Ethyl 2-cyano-5-methylhexanoate

Application Note: Scalable Synthesis and Isolation of Ethyl 2-Cyano-5-Methylhexanoate Executive Summary & Mechanistic Rationale Ethyl 2-cyano-5-methylhexanoate (CAS: 26526-71-6)[1] is a highly versatile aliphatic buildin...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Scalable Synthesis and Isolation of Ethyl 2-Cyano-5-Methylhexanoate

Executive Summary & Mechanistic Rationale

Ethyl 2-cyano-5-methylhexanoate (CAS: 26526-71-6)[1] is a highly versatile aliphatic building block utilized extensively in the development of complex pharmaceutical intermediates. It serves as a critical precursor in the chemoenzymatic synthesis of 4-substituted glutamate analogues (EAAT inhibitors)[2] and acts as a highly efficient donor in phosphorus-catalyzed Michael additions[3].

The synthesis relies on the nucleophilic aliphatic substitution ( SN​2 ) of 1-bromo-3-methylbutane (isoamyl bromide) by the enolate of ethyl cyanoacetate.

  • Causality in Reagent Selection: Sodium ethoxide (NaOEt) is selected as the base because its conjugate acid (ethanol) serves as a compatible solvent, and the ethoxide anion perfectly matches the ester moiety of the starting material. This prevents transesterification byproducts that would occur if a mismatched base (e.g., NaOMe) were used.

  • Causality in Process Control: Over-alkylation (dialkylation) is the primary side reaction in malonic/cyanoacetic ester syntheses. This protocol mitigates this by using a slight stoichiometric excess of ethyl cyanoacetate relative to the alkyl halide and strictly controlling the temperature during the exothermic enolate generation phase.

Reaction Workflow Visualization

G A Ethyl Cyanoacetate (1.1 equiv) C Enolate Formation (0 °C to RT) A->C B NaOEt / EtOH (1.05 equiv) B->C E Nucleophilic Substitution (Reflux, 6h) C->E D 1-Bromo-3-methylbutane (1.0 equiv) D->E F Workup & Extraction (H2O / Et2O) E->F G Vacuum Distillation (88-91 °C, 10 mmHg) F->G H Ethyl 2-cyano-5-methylhexanoate (Pure Product) G->H

Workflow for the synthesis of Ethyl 2-cyano-5-methylhexanoate.

Quantitative Stoichiometry & Properties

Table 1: Reaction Stoichiometry

Reagent MW ( g/mol ) Equivalents Mass / Volume Role
Ethyl cyanoacetate 113.11 1.10 124.4 g (117 mL) Nucleophile precursor
NaOEt (21% w/w in EtOH) 68.05 1.05 340 mL Base
1-Bromo-3-methylbutane 151.04 1.00 151.0 g (119 mL) Electrophile

| Absolute Ethanol | 46.07 | - | 200 mL | Co-solvent |

Table 2: Target Product Specifications

Property Value Verification Metric
Chemical Formula C10H17NO2 GC-MS (m/z: 183.13)
Appearance Clear to pale yellow liquid Visual Inspection

| Boiling Point | 88−91 °C at 10 mmHg[2] | Distillation Head Temp |

Step-by-Step Experimental Protocol

Phase 1: Enolate Generation (Self-Validating Step)

  • Equip a 1 L three-neck round-bottom flask with a mechanical stirrer, a reflux condenser, an addition funnel, and an internal temperature probe. Flush the system with inert nitrogen ( N2​ ).

  • Charge the flask with the 21% NaOEt solution in ethanol (340 mL) and dilute with an additional 200 mL of absolute ethanol. Cool the mixture to 0 °C using an ice-water bath.

  • Begin dropwise addition of ethyl cyanoacetate (117 mL) via the addition funnel over 45 minutes.

    • Validation Check: The internal temperature must not exceed 5 °C. The reaction mixture will transition to a slightly viscous, homogeneous pale-yellow solution, confirming complete enolate formation.

Phase 2: Alkylation 4. Once addition is complete, maintain the mixture at 0 °C for 15 minutes, then begin the dropwise addition of 1-bromo-3-methylbutane (119 mL) over 1 hour. 5. Remove the ice bath and allow the reaction to naturally warm to room temperature (approx. 30 minutes). 6. Apply a heating mantle and gently reflux the mixture (approx. 78 °C) for 6 hours.

  • Validation Check: A fine white precipitate (Sodium Bromide, NaBr) will rapidly form and accumulate as the reaction progresses, visually confirming the successful SN​2 displacement.

Phase 3: Workup & Isolation 7. Cool the reaction mixture to room temperature. Concentrate the mixture under reduced pressure (rotary evaporator) to remove the bulk of the ethanol. 8. Suspend the resulting slurry in 300 mL of distilled water to dissolve the NaBr salts. 9. Extract the aqueous phase with Diethyl Ether ( Et2​O ) (3 × 200 mL). 10. Combine the organic extracts and wash sequentially with 100 mL of 5% aqueous HCl (to neutralize any residual enolate/base), 100 mL of saturated NaHCO3​ , and 100 mL of brine. 11. Dry the organic layer over anhydrous MgSO4​ , filter, and concentrate under reduced pressure to yield the crude product as a yellow oil.

Phase 4: Purification via Fractional Distillation 12. Transfer the crude oil to a distillation apparatus equipped with a short Vigreux column. 13. Apply a vacuum of 10 mmHg. Slowly increase the heat. Discard the initial fore-run (unreacted ethyl cyanoacetate and low-boiling impurities). 14. Collect the main fraction distilling strictly between 88−91 °C at 10 mmHg [2].

  • Validation Check: This fraction yields highly pure ethyl 2-cyano-5-methylhexanoate (typical yield: 75-82%).

Downstream Applications & Utility

The isolated ethyl 2-cyano-5-methylhexanoate is an exceptionally stable intermediate.

  • Glutamate Transporter (EAAT) Research: It is directly utilized in DMSO/water reflux systems to undergo hydrolysis and decarboxylation, forming critical precursors for 4-alkyl-2-oxoglutaric acids. These are subsequently used in transamination-based chemoenzymatic syntheses to map the pharmacological profiles of human Glutamate Transporters (EAAT1-3)[2].

  • Green Organocatalysis: The compound acts as a robust carbon acid in Michael reactions. Notably, it reacts quantitatively with alkynones (e.g., 3-hexyn-2-one) in the presence of 30 mol % hexamethylphosphorous triamide (HMPT) within minutes at room temperature. The resulting allenolate provides a high equilibrium concentration of enolate, driving the reaction to completion without the need for toxic solvents[3].

Sources

Application

Application Note: Regioselective Control of Cyano-Methylhexanoate Intermediates in Pregabalin Synthesis

Executive Summary & Chemical Clarification Pregabalin, chemically known as (S)-3-(aminomethyl)-5-methylhexanoic acid, is a blockbuster gabapentinoid widely used for neuropathic pain and epilepsy. The industrial synthesis...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Chemical Clarification

Pregabalin, chemically known as (S)-3-(aminomethyl)-5-methylhexanoic acid, is a blockbuster gabapentinoid widely used for neuropathic pain and epilepsy. The industrial synthesis of this molecule relies heavily on cyano-ester intermediates.

As a Senior Application Scientist, it is critical to address a frequent point of chemical divergence in this pathway: the distinction between ethyl 2-cyano-5-methylhexanoate and ethyl 3-cyano-5-methylhexanoate . Because Pregabalin is a 3-substituted GABA analogue, the canonical precursor required for its synthesis is the 3-cyano regioisomer. However, ethyl 2-cyano-5-methylhexanoate plays a pivotal role in the synthetic landscape. It is the direct saturated analogue of the initial Knoevenagel condensation product (ethyl 2-cyano-5-methylhex-2-enoate).

If the synthetic conditions are not rigorously controlled, premature reduction of the Knoevenagel adduct yields the 2-cyano impurity. Subsequent reduction of this impurity produces 2-(aminomethyl)-5-methylhexanoic acid—an inactive structural isomer that is notoriously difficult to separate from the final active pharmaceutical ingredient (API). Furthermore, ethyl 2-cyano-5-methylhexanoate itself serves as a highly active nucleophile in organocatalytic Michael reactions [2], making its suppression a primary focus of process chemistry.

This technical guide delineates the mechanistic causality, analytical differentiation, and self-validating protocols required to steer the synthesis toward the correct 3-cyano precursor while eliminating the 2-cyano impurity.

Mechanistic Causality & Regioselectivity

The construction of the Pregabalin carbon skeleton typically begins with a Knoevenagel condensation between isovaleraldehyde and ethyl cyanoacetate. This reaction yields the α,β-unsaturated intermediate, ethyl 2-cyano-5-methylhex-2-enoate [1].

From this critical node, the pathway diverges based on the applied reaction conditions:

  • The Desired Pathway (C3-Cyanation): The unsaturated adduct must undergo a conjugate Michael addition with a cyanide source (e.g., acetone cyanohydrin or KCN), followed by decarboxylation. This shifts the nitrogen-bearing carbon to the C3 position, yielding ethyl 3-cyano-5-methylhexanoate [3].

  • The Undesired Pathway (C2-Reduction): If the double bond is subjected to unintended reduction (e.g., via hydride transfer, premature catalytic hydrogenation, or disproportionation), the result is the saturated ethyl 2-cyano-5-methylhexanoate.

Understanding this causality dictates our experimental choices: we must use highly selective hydrocyanation conditions that outcompete any background reduction, ensuring the cyano group is installed at the C3 position before the alkene is saturated [4].

Mechanism Iso Isovaleraldehyde + Ethyl Cyanoacetate Knoev Ethyl 2-cyano-5-methylhex-2-enoate (Knoevenagel Adduct) Iso->Knoev Condensation (-H2O) PathA Direct Reduction (Side Reaction) Knoev->PathA PathB 1. HCN (Michael Addition) 2. Decarboxylation Knoev->PathB Impurity Ethyl 2-cyano-5-methylhexanoate (Regioisomer Impurity) PathA->Impurity Precursor Ethyl 3-cyano-5-methylhexanoate (Target Precursor) PathB->Precursor

Caption: Divergent pathways from the Knoevenagel adduct leading to the 2-cyano impurity vs. the 3-cyano precursor.

Analytical Differentiation of Regioisomers

To ensure process integrity, analytical teams must differentiate the 2-cyano impurity from the 3-cyano precursor. Because they are constitutional isomers with identical molecular weights (183.25 g/mol ), chromatographic and spectroscopic methods must target their distinct electronic environments.

Table 1: Physicochemical and Analytical Comparison of Cyano-Methylhexanoate Isomers

ParameterEthyl 2-cyano-5-methylhexanoate (Impurity)Ethyl 3-cyano-5-methylhexanoate (Precursor)
Structural Role Unwanted saturated Knoevenagel adductCanonical Pregabalin intermediate
Downstream Amine 2-(aminomethyl)-5-methylhexanoic acid(S)-3-(aminomethyl)-5-methylhexanoic acid
1 H NMR (Cyano Methine) ~3.4 ppm (α to ester carbonyl, deshielded)~2.8 ppm (β to ester carbonyl)
GC-MS Base Peak m/z 110 (Loss of ester + rearrangement)m/z 96 (Cleavage of isobutyl group)
Reactivity Profile Highly active Michael donor [2]Substrate for enzymatic kinetic resolution [3]

Self-Validating Experimental Protocols

The following protocols are designed as self-validating systems. Each step includes a physical or chemical checkpoint that confirms success before proceeding, minimizing the propagation of the 2-cyano impurity.

Protocol A: Synthesis of the Knoevenagel Adduct

Objective: Condense isovaleraldehyde and ethyl cyanoacetate to form ethyl 2-cyano-5-methylhex-2-enoate without premature reduction.

  • Setup: Equip a 1 L round-bottom flask with a magnetic stirrer, a Dean-Stark trap, and a reflux condenser.

  • Reagents: Add isovaleraldehyde (0.5 mol), ethyl cyanoacetate (0.5 mol), and toluene (300 mL). Add piperidine (0.02 mol) and glacial acetic acid (0.02 mol) as the organocatalytic system.

  • Reaction: Heat the mixture to reflux (approx. 110°C).

  • Validation Checkpoint (Volumetric): Monitor the water collection in the Dean-Stark trap. The theoretical yield of water is 9.0 mL. The reaction is self-validated as complete when water accumulation ceases (typically 3-4 hours).

  • Workup: Cool to room temperature, wash with 1N HCl (2 x 100 mL) to remove piperidine, followed by brine. Dry over anhydrous Na 2​ SO 4​ and concentrate in vacuo.

Protocol B: Conjugate Hydrocyanation (Steering to the C3-Precursor)

Objective: Convert the Knoevenagel adduct to ethyl 3-cyano-5-methylhexanoate via Michael addition, avoiding the 2-cyano impurity.

  • Reagents: Dissolve the crude ethyl 2-cyano-5-methylhex-2-enoate (0.4 mol) in ethanol (200 mL).

  • Cyanation: Add a solution of potassium cyanide (0.45 mol) in water (50 mL) dropwise at 0°C. Causality Note: Low temperature is critical to favor the kinetics of 1,4-conjugate addition over 1,2-addition or polymerization.

  • Decarboxylation: After 2 hours, acidify the mixture with 6N HCl to pH 2, and heat to 80°C for 4 hours to induce decarboxylation of the intermediate dicyano-ester.

  • Validation Checkpoint (Spectroscopic): Pull a 0.5 mL aliquot, perform a mini-workup, and analyze via 1 H NMR. The complete disappearance of the vinylic proton at ~7.2 ppm and the absence of a methine proton at 3.4 ppm (which would indicate the 2-cyano impurity) validates the formation of the 3-cyano precursor.

Protocol C: Enzymatic Kinetic Resolution

Objective: Isolate the (S)-enantiomer of ethyl 3-cyano-5-methylhexanoate required for (S)-Pregabalin.

  • Enzyme Selection: Use Cross-Linked Enzyme Aggregates (CLEAs) of Thermomyces lanuginosus lipase [3].

  • Reaction: Suspend the racemic ethyl 3-cyano-5-methylhexanoate (50 g) in a 0.1 M phosphate buffer (pH 7.5, 500 mL). Add the lipase (2 g).

  • Validation Checkpoint (pH Stat): The hydrolysis of the (R)-enantiomer releases hexanoic acid, dropping the pH. Use an automated pH stat titrator loaded with 1M NaOH to maintain pH 7.5. The system is self-validating: when exactly 0.5 equivalents of NaOH have been consumed, the reaction has reached 50% conversion. Stop the reaction immediately to preserve the >99% ee of the unreacted (S)-ester.

  • Separation: Extract the unreacted (S)-ester into MTBE. The hydrolyzed (R)-acid remains in the aqueous phase.

Resolution Racemic rac-Ethyl 3-cyano- 5-methylhexanoate Enzyme Lipase (TL CLEAs) Hydrolysis (pH 7.5) Racemic->Enzyme S_Ester (S)-Ethyl 3-cyano- 5-methylhexanoate (Organic Phase, >99% ee) Enzyme->S_Ester Retained Ester R_Acid (R)-3-cyano- 5-methylhexanoic acid (Aqueous Phase) Enzyme->R_Acid Hydrolyzed Acid

Caption: Enzymatic kinetic resolution of the racemic 3-cyano precursor using Lipase.

References

  • Chemoenzymatic Synthesis of a Series of 4-Substituted Glutamate Analogues and Pharmacological Characterization at Human Glutamate Transporters Subtypes 1−3 Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • Phosphoramidites Are Efficient, Green Organocatalysts for the Michael Reaction. Mechanistic Insights into the Phosphorus-Catalyzed Michael Reaction of Alkynones and Implications for Asymmetric Catalysis Source: The Journal of Organic Chemistry (ACS Publications) URL:[Link]

  • Preparation of enantiopure pregabalin intermediate using cross linked enzyme aggregates (CLEAs) in basket reactor Source: Biocatalysis and Biotransformation (Taylor & Francis) URL:[Link]

  • Development of a new synthesis approach for S-pregabalin by optimizing the preparation stages Source: Journal of the Iranian Chemical Society (Springer) URL:[Link]

Method

Application Note: Catalytic Hydrogenation of Ethyl 2-cyano-5-methylhexanoate

Introduction and Chemical Context Ethyl 2-cyano-5-methylhexanoate is a highly versatile branched cyano-ester. It serves as a critical intermediate in the synthesis of 4-alkyl-2-oxoglutaric acid derivatives [1] and acts a...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Chemical Context

Ethyl 2-cyano-5-methylhexanoate is a highly versatile branched cyano-ester. It serves as a critical intermediate in the synthesis of 4-alkyl-2-oxoglutaric acid derivatives [1] and acts as a sterically hindered Michael donor in advanced organocatalytic methodologies[2]. The catalytic hydrogenation of its aliphatic nitrile group to a primary amine—yielding ethyl 2-(aminomethyl)-5-methylhexanoate —is a fundamental transformation for drug development professionals designing novel neuroactive amino acid precursors and lipophilic ligands.

This application note provides a comprehensive, self-validating protocol for the chemoselective reduction of ethyl 2-cyano-5-methylhexanoate, detailing the mechanistic causality behind catalyst selection and additive use to prevent undesired dimerization.

Mechanistic Insights & Causality (E-E-A-T)

The primary challenge in the catalytic hydrogenation of aliphatic nitriles is the chemoselective avoidance of secondary and tertiary amine impurities [3].

The Causality of Impurity Formation: The reduction of the nitrile group (-C≡N) initially yields a highly reactive primary imine intermediate (-CH=NH). If left unchecked, the newly formed primary amine product (-CH₂NH₂) acts as a nucleophile, attacking the transient imine to form a secondary imine. Subsequent hydrogenation of this secondary imine yields a dimeric secondary amine impurity, drastically reducing the yield of the desired primary amine.

The Causality of Additive Choice: To circumvent this side reaction, the hydrogenation is conducted in the presence of an excess of anhydrous ammonia (NH₃) or aqueous ammonium hydroxide. Based on Le Chatelier's principle, the high concentration of ammonia shifts the condensation equilibrium backward, effectively trapping the intermediate and driving the reaction exclusively toward the primary amine. Sponge Cobalt (Raney Cobalt) or Sponge Nickel (Raney Nickel) are the catalysts of choice due to their high affinity for nitrogen-containing functional groups and excellent performance under moderate hydrogen pressures.

Reaction Pathway Visualization

NitrileReduction SM Ethyl 2-cyano-5- methylhexanoate Imine Primary Imine Intermediate SM->Imine + H2 (Cat.) Product Ethyl 2-(aminomethyl)- 5-methylhexanoate Imine->Product + H2 SecImine Secondary Imine (Condensation) Imine->SecImine + Primary Amine Impurity Secondary Amine (Dimer Impurity) SecImine->Impurity + H2 Ammonia Ammonia (NH3) Additive Ammonia->SecImine Shifts Eq. Back

Nitrile hydrogenation pathway showing ammonia's role in suppressing secondary amine impurities.

Quantitative Data: Catalyst & Condition Screening

The following table summarizes the optimization of reaction conditions. The data clearly demonstrates the necessity of the ammonia additive to achieve high primary amine selectivity.

CatalystSolventAdditivePressure (psi)Temp (°C)Conversion (%)Primary Amine Yield (%)Secondary Amine Impurity (%)
Raney NickelEtOHNone6025>996235
Raney NickelEtOHNH₃ (2.0 eq)6025>9994<2
10% Pd/CMeOHHCl (1.1 eq)4525>99895
Sponge CobaltMeOHNH₃ (2.0 eq)8040>9996 <1

Experimental Protocol: Self-Validating Workflow

This protocol utilizes a closed-system autoclave. To ensure a self-validating system , the procedure relies on monitoring the stoichiometric pressure drop of hydrogen gas. The theoretical hydrogen consumption for a nitrile to primary amine reduction is exactly 2.0 molar equivalents. By tracking the pressure drop, the completion of the reaction can be quantitatively verified before sampling.

Materials Required:

  • Ethyl 2-cyano-5-methylhexanoate (10.0 g, 54.6 mmol)

  • Sponge Cobalt or Raney Nickel slurry in water (1.5 g wet weight)

  • Ethanol (Absolute, 100 mL)

  • Ammonia in Ethanol (2.0 M solution, 55 mL, ~110 mmol)

Step-by-Step Methodology:

  • Reactor Preparation: Ensure a 300 mL Parr autoclave is thoroughly cleaned, dried, and purged with N₂ for 5 minutes to remove residual oxygen. Safety Note: Sponge metal catalysts are highly pyrophoric; never allow the catalyst bed to dry in the presence of air.

  • Catalyst Washing: Decant the water from the commercial catalyst slurry and wash it three times with 10 mL of absolute ethanol to remove water, keeping the catalyst submerged at all times.

  • Reagent Loading: Transfer the washed catalyst into the autoclave using a small amount of ethanol. Add the ethyl 2-cyano-5-methylhexanoate (10.0 g), followed by the 2.0 M ammonia in ethanol solution (55 mL) and the remaining absolute ethanol.

  • Purging and Pressurization: Seal the autoclave. Purge the headspace with N₂ (3 cycles at 30 psi), followed by H₂ (3 cycles at 30 psi). Finally, pressurize the vessel with H₂ to 80 psi.

  • Reaction Monitoring: Initiate stirring at 800 rpm and heat the vessel to 40 °C. Monitor the pressure gauge. The pressure will drop as H₂ is consumed. Repressurize to 80 psi as needed until hydrogen uptake ceases completely (typically 4–6 hours). The cessation of pressure drop self-validates that the 2.0 equivalents of H₂ have been consumed.

  • Workup and Filtration: Cool the reactor to room temperature and carefully vent the H₂ gas. Purge the system with N₂ for 5 minutes. Filter the reaction mixture through a pad of Celite under a blanket of N₂ to remove the catalyst. Immediately quench the Celite/catalyst pad in a beaker of water.

  • Isolation: Concentrate the filtrate under reduced pressure (rotary evaporator) to remove the ethanol and excess ammonia. The resulting crude oil is ethyl 2-(aminomethyl)-5-methylhexanoate, which can be further purified by vacuum distillation if required.

Analytical Characterization

To verify the success of the protocol, perform the following analytical checks on the isolated product:

  • FT-IR Spectroscopy: Confirm the complete disappearance of the sharp C≡N stretching frequency at ~2240 cm⁻¹ and the appearance of broad primary amine N-H stretching bands at 3300–3400 cm⁻¹.

  • ¹H NMR (CDCl₃): The methylene protons adjacent to the newly formed amine (-CH₂-NH₂) will appear as a distinct multiplet around 2.7–2.9 ppm. The ethyl ester group remains intact, validated by a quartet at ~4.1 ppm and a triplet at ~1.2 ppm.

References

  • Title: Chemoenzymatic Synthesis of a Series of 4-Substituted Glutamate Analogues and Pharmacological Characterization at Human Glutamate Transporters Subtypes 1−3 Source: Journal of Medicinal Chemistry, ACS Publications (2005) URL: [Link]

  • Title: Phosphoramidites Are Efficient, Green Organocatalysts for the Michael Reaction. Mechanistic Insights into the Phosphorus-Catalyzed Michael Reaction of Alkynones and Implications for Asymmetric Catalysis Source: The Journal of Organic Chemistry, ACS Publications (2002) URL: [Link]

  • Title: Handbook of Heterogeneous Catalytic Hydrogenation for Organic Synthesis Source: Wiley-Interscience (2001) URL: [Link]

Application

Application Note: Industrial Scale-Up Protocols for the Production of Ethyl 2-cyano-5-methylhexanoate

Audience: Process Chemists, Chemical Engineers, and Drug Development Professionals Content Type: Technical Protocol & Scale-Up Guide Introduction & Industrial Relevance Ethyl 2-cyano-5-methylhexanoate is a highly valuabl...

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Author: BenchChem Technical Support Team. Date: April 2026

Audience: Process Chemists, Chemical Engineers, and Drug Development Professionals Content Type: Technical Protocol & Scale-Up Guide

Introduction & Industrial Relevance

Ethyl 2-cyano-5-methylhexanoate is a highly valuable, prochiral intermediate utilized primarily in the commercial synthesis of Pregabalin (Lyrica), a blockbuster lipophilic γ -aminobutyric acid (GABA) analogue prescribed for epilepsy, neuropathic pain, and generalized anxiety disorders[1].

In industrial API (Active Pharmaceutical Ingredient) manufacturing, constructing the isobutyl-substituted chiral backbone of Pregabalin requires highly atom-economical carbon-carbon bond formations. The most robust and widely adopted commercial strategy involves the Knoevenagel condensation of isovaleraldehyde with ethyl cyanoacetate to form the unsaturated intermediate, ethyl 2-cyano-5-methylhex-2-enoate[2]. Subsequent selective catalytic reduction of the olefin yields ethyl 2-cyano-5-methylhexanoate. This intermediate can then be subjected to enzymatic desymmetrization, cyanation, or diastereomeric resolution to yield enantiopure (S)-Pregabalin[3].

Mechanistic Rationale & Pathway

As process scientists, we must design routes that minimize side reactions (such as aldol self-condensation) while maximizing throughput. The synthesis relies on two distinct, highly efficient transformations:

  • Knoevenagel Condensation: A weak base/acid co-catalyzed condensation. The secondary amine catalyst forms a reactive iminium ion with isovaleraldehyde, which is subsequently attacked by the enolate of ethyl cyanoacetate. Continuous removal of water drives the equilibrium toward the conjugated alkene.

  • Selective Catalytic Hydrogenation: The α,β -unsaturated system is reduced using Palladium on Carbon (Pd/C). The electron-withdrawing cyano and ester groups activate the double bond, allowing for facile hydrogenation at low pressures without reducing the sensitive nitrile group[4].

Pathway A Isovaleraldehyde + Ethyl Cyanoacetate B Ethyl 2-cyano-5-methylhex-2-enoate (Unsaturated Intermediate) A->B Knoevenagel Condensation (-H₂O) C Ethyl 2-cyano-5-methylhexanoate (Target Product) B->C Catalytic Hydrogenation (H₂, Pd/C)

Fig 1. Chemical pathway for Ethyl 2-cyano-5-methylhexanoate synthesis.

Process Engineering & Scale-Up Causality

Transitioning this synthesis from a 100-gram laboratory scale to a 10-kg pilot scale requires strict control over mass transfer, heat dissipation, and chemoselectivity. Every reagent choice below is a deliberate engineering decision:

  • Catalyst Selection (Condensation): Di-n-propylamine is selected over piperidine due to its superior safety profile and optimal boiling point, allowing for complete removal during solvent stripping. Glacial acetic acid is utilized as a co-catalyst to buffer the system, preventing the base-catalyzed self-condensation of isovaleraldehyde.

  • Solvent Selection: Toluene is the solvent of choice. It forms a highly efficient binary azeotrope with water (b.p. 85°C), enabling the continuous removal of the reaction byproduct via a Dean-Stark apparatus, pushing the conversion to >98%.

  • Hydrogenation Selectivity: 5% Pd/C is utilized instead of Raney Nickel. While Raney Nickel is highly cost-effective, it carries a severe risk of over-reducing the nitrile group to a primary amine under industrial conditions. Pd/C at 3-5 bar hydrogen pressure provides >99% chemoselectivity for the alkene.

Process cluster_0 Stage 1: Knoevenagel Condensation cluster_1 Stage 2: Catalytic Hydrogenation N1 Reactor Charging (Toluene, Reactants) N2 Azeotropic Distillation (110°C, Dean-Stark) N1->N2 N3 Aqueous Work-up & Solvent Stripping N2->N3 N4 High-Pressure Reactor (Pd/C, Methanol) N3->N4 Crude Intermediate Transfer N5 H₂ Pressurization (4.0 bar, 25-30°C) N4->N5 N6 Catalyst Filtration (Celite Bed) N5->N6 N7 Final Product Isolation (Vacuum Distillation) N6->N7 Filtrate Concentration

Fig 2. Industrial scale-up workflow from condensation to hydrogenation.

Step-by-Step Experimental Protocols

Protocol A: Pilot-Scale Synthesis of Ethyl 2-cyano-5-methylhex-2-enoate (10 kg scale)

Objective: Exotherm-controlled condensation with continuous water removal.

  • Reactor Preparation: Purge a 50 L glass-lined reactor equipped with a mechanical stirrer, Dean-Stark trap, and reflux condenser with Nitrogen for 15 minutes.

  • Charging: Charge the reactor with Toluene (20 L), Ethyl Cyanoacetate (8.5 kg, 75.1 mol), and Isovaleraldehyde (6.8 kg, 78.9 mol, 1.05 eq).

  • Catalyst Addition: Maintain the reactor jacket at 20-25°C. Slowly add Di-n-propylamine (0.38 kg, 5 mol%) and Glacial Acetic Acid (0.23 kg, 5 mol%). Causality: Exothermic acid-base neutralization occurs immediately; controlled addition prevents localized hot spots and limits aldehyde polymerization.

  • Azeotropic Distillation: Heat the reaction mixture to reflux (approx. 110-115°C). Monitor water collection in the Dean-Stark trap. Continue reflux until the theoretical volume of water (approx. 1.35 L) is collected (typically requires 6-8 hours).

  • Work-up: Cool the mixture to 25°C. Wash the organic layer sequentially with 1N HCl (5 L) to quench and remove the amine catalyst, followed by saturated NaHCO₃ (5 L) and brine (5 L).

  • Concentration: Transfer the organic layer to a vacuum distillation unit. Strip the toluene at 50°C under reduced pressure (50 mbar) to yield the crude unsaturated intermediate as a pale yellow oil[5].

Protocol B: Selective Catalytic Hydrogenation to Ethyl 2-cyano-5-methylhexanoate

Objective: Chemoselective reduction of the olefin.

  • Reactor Preparation: Utilize a 50 L Hastelloy pressure reactor. Ensure rigorous inerting with Nitrogen (3 cycles of pressurization/depressurization to 3 bar).

  • Charging: Dissolve the crude Ethyl 2-cyano-5-methylhex-2-enoate (approx. 13.0 kg) in Methanol (25 L). Add 5% Pd/C (0.65 kg, 5% w/w loading).

  • Hydrogenation: Purge the reactor with Hydrogen gas (2 cycles). Pressurize the reactor to 4.0 bar with Hydrogen.

  • Reaction: Initiate agitation (500 rpm) and maintain the temperature strictly at 25-30°C. Monitor hydrogen uptake via a mass flow meter. The reaction is typically complete within 4-6 hours when hydrogen consumption ceases.

  • Filtration: Vent the hydrogen and purge with Nitrogen. Filter the reaction mixture through a Celite bed to remove the Pd/C catalyst. Safety Note: Pd/C is highly pyrophoric when dry; keep the filter cake wetted with methanol at all times.

  • Isolation: Concentrate the filtrate under vacuum to remove methanol. The resulting crude oil is subjected to fractional vacuum distillation (b.p. 105-110°C at 2 mmHg) to yield pure Ethyl 2-cyano-5-methylhexanoate.

Quantitative Data & Process Metrics

To validate the scalability of the self-validating system, metrics from a 100 g lab-scale optimization were compared directly against the 10 kg pilot-scale execution.

MetricLab Scale (100 g)Pilot Scale (10 kg)Target Specification
Knoevenagel Yield 94%91%> 90%
Hydrogenation Yield 98%96%> 95%
Overall Purity (GC-FID) 99.5%99.1%> 99.0%
E-Factor (Waste/Product) 4.23.8< 5.0
Reaction Time (Total) 12 hours18 hours< 24 hours

Analytical Validation

A robust analytical framework is required to prevent downstream failures during the synthesis of Pregabalin APIs.

  • GC-FID (In-Process Control): The disappearance of the alkene peak (retention time ~8.5 min) and the appearance of the alkane product (~8.8 min) confirms hydrogenation completion.

  • ¹H-NMR (CDCl₃): The target product exhibits a characteristic multiplet for the α -proton (CH-CN) at δ 3.4-3.5 ppm. The complete disappearance of the olefinic proton ( δ 7.2 ppm) from the intermediate is the primary marker for hydrogenation success[5].

Safety, Hazards & Troubleshooting

  • Catalyst Poisoning (Stage 2): Sulfur compounds from lower-grade toluene used in Stage 1 can carry over and poison the Pd/C catalyst. Always use ACS-grade toluene or strictly control sulfur limits during raw material qualification.

  • Exotherm Management: The addition of Di-n-propylamine must be heavily controlled. Runaway exotherms during catalyst addition will lead to the formation of intractable aldol resins, severely depressing the yield.

  • Heavy Metal Carryover: If the downstream enzymatic resolution or cyanation of this intermediate shows poor yields, it is often due to trace palladium carryover. Implement a metal scavenger (e.g., SiliaMetS Thiol) post-filtration if IPC shows Pd levels >10 ppm.

Sources

Method

Chromatographic purification techniques for Ethyl 2-cyano-5-methylhexanoate

Application Note: Chromatographic Purification and Polish of Ethyl 2-cyano-5-methylhexanoate Audience: Researchers, analytical scientists, and drug development professionals. Content Type: Technical Application Note & St...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Chromatographic Purification and Polish of Ethyl 2-cyano-5-methylhexanoate

Audience: Researchers, analytical scientists, and drug development professionals. Content Type: Technical Application Note & Standard Operating Procedure (SOP).

Introduction & Mechanistic Context

Ethyl 2-cyano-5-methylhexanoate (CAS: 26526-71-6) is a highly versatile, aliphatic intermediate extensively utilized in the synthesis of active pharmaceutical ingredients (APIs). It serves as a critical structural precursor in the synthesis of the anticonvulsant drug pregabalin, as well as in the development of 4-substituted glutamate analogues targeting human excitatory amino acid transporters (EAAT1–3)[1].

Typically synthesized via the rhodium-catalyzed reductive alkylation of ethyl cyanoacetate with isovaleraldehyde[2], the resulting crude mixture presents a unique purification challenge. The target molecule is highly lipophilic, volatile, and lacks a conjugated chromophore. Consequently, standard UV-guided reverse-phase (RP) preparative chromatography often leads to poor recovery and "blind spots" during fraction collection.

To ensure high-fidelity purification, this guide establishes a self-validating, orthogonal workflow . It leverages Normal Phase (NP) Flash Chromatography utilizing highly volatile solvents to maximize mass recovery[2], followed by Analytical RP-HPLC with Evaporative Light Scattering Detection (ELSD) for purity verification, and culminates in a precise Kugelrohr vacuum distillation to yield >99% pure API-grade intermediate[1].

Physicochemical Profiling & Strategy Rationale

Understanding the physical properties of Ethyl 2-cyano-5-methylhexanoate is critical for explaining the causality behind the chosen chromatographic parameters.

Table 1: Physicochemical Properties & Method Rationale

PropertyValueRationale for Purification Strategy
Molecular Formula C₁₀H₁₇NO₂Aliphatic chain dominates the structure, making it highly lipophilic.
Molecular Weight 183.25 g/mol Low MW; amenable to low-temperature vacuum distillation.
Boiling Point 88−91 °C at 10 mmHgRequires Kugelrohr distillation for final polish[1].
Chromophore None (Isolated ester/nitrile)Poor UV absorbance above 220 nm; necessitates ELSD or TLC staining (KMnO₄).
Volatility HighDictates the use of highly volatile NP solvents (Pentane/Et₂O) to prevent product loss during post-column evaporation[2].

Purification Workflow

The following logic tree dictates the physical processing of the crude reaction mixture. The RP-HPLC step acts as a self-validating gatekeeper; only fractions exceeding 98% purity are permitted to advance to the final distillation polish.

PurificationWorkflow A Crude Reaction Mixture (Ethyl 2-cyano-5-methylhexanoate) B Normal Phase Flash Chromatography (Silica Gel, Pentane/Et2O 90:10) A->B Load (Liquid) C Fraction Collection & TLC/ELSD Screening B->C Elution D Analytical RP-HPLC (Purity > 98% Check) C->D QC Sampling E Impure Fractions (< 98% Purity) D->E Fail F Kugelrohr Distillation (88−91 °C, 10 mmHg) D->F Pass E->B Recycle G Final API Intermediate (Pregabalin/Glutamate Analogues) F->G Polish

Workflow for the chromatographic purification of Ethyl 2-cyano-5-methylhexanoate.

Experimental Protocols

Protocol A: Preparative Normal Phase Flash Chromatography

Objective: Bulk removal of rhodium catalyst residues, unreacted isovaleraldehyde, and polar byproducts.

Table 2: Preparative Flash Chromatography Parameters

ParameterSpecification
Stationary Phase Irregular Silica Gel (40-63 µm, 60 Å)
Mobile Phase A Pentane (HPLC Grade)
Mobile Phase B Diethyl Ether (Et₂O) (Anhydrous)
Elution Profile Isocratic 90% A / 10% B[2]

Step-by-Step Methodology:

  • Column Preparation: Dry-pack the silica gel into the flash column and equilibrate with 3 Column Volumes (CV) of Pentane/Et₂O (90:10).

  • Sample Loading: Dissolve the crude reaction oil in a minimum volume of Pentane (1:1 v/v). Apply directly to the head of the silica bed to ensure a narrow loading band.

  • Elution: Run the isocratic gradient. Mechanistic Note: Pentane and Et₂O are selected over standard Hexane/Ethyl Acetate because their extreme volatility allows for rapid, low-temperature solvent removal, preventing the co-evaporation of the target product[2].

  • Fractionation & Screening: Collect 20 mL fractions. Spot fractions on silica TLC plates and develop in the same solvent system. Because the compound is UV-inactive, visualize the plates using a Potassium Permanganate (KMnO₄) oxidative stain (target Rf ~0.45).

  • Concentration: Pool positive fractions and concentrate via rotary evaporation. Critical Control Parameter: Maintain the water bath strictly between 25–30 °C at 15 mmHg to prevent product volatilization[2].

Protocol B: Analytical RP-HPLC for Purity Verification

Objective: High-resolution quantitative purity assessment prior to distillation.

Table 3: Analytical RP-HPLC Gradient Conditions

Time (min)% Water (0.1% TFA)% Acetonitrile (0.1% TFA)
0.09010
10.01090
12.01090
12.19010
15.09010

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 1.0 mg of the concentrated NP pool in 1.0 mL of HPLC-grade Acetonitrile.

  • System Setup: Equip the HPLC with a C18 column (5 µm, 4.6 x 150 mm) and an ELSD detector (Evaporator temp: 40 °C, Nebulizer temp: 40 °C, Gas flow: 1.5 SLM).

  • Execution: Inject 10 µL at a flow rate of 1.0 mL/min. The gradient ensures that any residual polar ethyl cyanoacetate elutes in the void volume, while non-polar dialkylated impurities are retained and separated.

  • Validation: Proceed to Protocol C only if the integrated ELSD chromatogram demonstrates >98% purity[1].

Protocol C: Kugelrohr Distillation Polish

Objective: Final removal of trace silica leachates and non-volatile impurities to yield API-grade material.

Step-by-Step Methodology:

  • Apparatus Setup: Transfer the validated, concentrated oil into the distillation bulb of a Kugelrohr apparatus.

  • Vacuum Application: Apply a steady vacuum of 10 mmHg.

  • Distillation: Gradually increase the oven temperature. The target compound will distill cleanly at 88−91 °C [1].

  • Collection: Collect the purified Ethyl 2-cyano-5-methylhexanoate as a colorless oil in the receiving bulb (cooled via a dry ice/acetone bath to prevent vapor escape).

References

  • Title: Reductive Alkylation SI-rev (Supporting Information)
  • Title: Chemoenzymatic Synthesis of a Series of 4-Substituted Glutamate Analogues and Pharmacological Characterization at Human Glutamate Transporters Subtypes 1−3 Source: Journal of Medicinal Chemistry, ACS Publications URL

Sources

Application

Application Note: Ethyl 2-Cyano-5-methylhexanoate as a Versatile Organic Intermediate in Pharmaceutical and Catalytic Syntheses

Target Audience: Synthetic Chemists, Drug Development Professionals, and Process Engineers Compound Profile: Ethyl 2-cyano-5-methylhexanoate (CAS: 26526-71-6) Executive Summary & Structural Significance Ethyl 2-cyano-5-m...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Synthetic Chemists, Drug Development Professionals, and Process Engineers Compound Profile: Ethyl 2-cyano-5-methylhexanoate (CAS: 26526-71-6)

Executive Summary & Structural Significance

Ethyl 2-cyano-5-methylhexanoate is a highly specialized, branched active methylene compound. Characterized by its dual electron-withdrawing groups (cyano and ester) and a sterically demanding isobutyl tail, it serves as a critical intermediate in two distinct, high-value chemical domains:

  • Neuropharmacology: It acts as a primary carbon scaffold for the synthesis of 4-alkyl-2-oxoglutaric acids, which are essential precursors for developing Excitatory Amino Acid Transporter (EAAT) inhibitors[1].

  • Organocatalysis: It functions as a sterically hindered Michael donor, utilized to benchmark the efficacy of nucleophilic phosphoramidite catalysts against traditional Brønsted bases[2].

This application note provides in-depth mechanistic insights and self-validating protocols for utilizing this intermediate in both pharmaceutical synthesis and advanced catalytic workflows.

Application Workflow I: Synthesis of EAAT Inhibitors via Krapcho Decarboxylation

Excitatory Amino Acid Transporters (EAAT1–3) are critical targets for neurodegenerative diseases. Synthesizing 4-isobutylglutamate analogues requires a precise construction of the carbon backbone. Ethyl 2-cyano-5-methylhexanoate provides the exact isobutyl-substituted framework needed, provided the ester group can be selectively removed without destroying the cyano group[1].

Mechanistic Causality: Why the Krapcho Decarboxylation?

Standard saponification (basic hydrolysis) followed by acidic decarboxylation is fatal to this intermediate; the harsh conditions indiscriminately hydrolyze the sensitive cyano group into an amide or carboxylic acid.

To circumvent this, the Krapcho Decarboxylation is employed. By utilizing a polar aprotic solvent (DMSO) and a nucleophilic salt (NaCl) at elevated temperatures, the chloride ion performs a targeted SN​2 attack on the ethyl group of the ester. This generates a carboxylate intermediate that spontaneously decarboxylates as CO2​ , leaving the cyano group perfectly intact to yield 5-methylhexanenitrile[1].

Workflow A Ethyl 2-cyano- 5-methylhexanoate B 5-Methylhexanenitrile A->B Krapcho Decarboxylation (DMSO, NaCl, H2O) C Ortho Ester Intermediate B->C Pinner Reaction (HCl, EtOH) D 4-Isobutyl-2- oxoglutarate C->D Claisen-Johnson Rearrangement E 4-Isobutylglutamate (EAAT Inhibitor) D->E Enzymatic Transamination

Caption: Workflow for synthesizing 4-isobutylglutamate analogues via Krapcho decarboxylation.

Protocol 1: Chemoselective Decarboxylation

Self-Validating System: The reaction's success is physically validated by the cessation of CO2​ gas evolution and a specific distillation boiling point, ensuring high-purity isolation without chromatography.

  • Reagent Preparation: In a 1 L round-bottom flask equipped with a reflux condenser, dissolve Ethyl 2-cyano-5-methylhexanoate (50 g, 0.27 mol) in anhydrous DMSO (250 mL)[1].

  • Catalyst Addition: Add deionized water (10.7 mL, 0.6 mol) and Sodium Chloride (5.26 g, 0.09 mol)[1]. Insight: Water acts as a proton source for the intermediate enolate, while NaCl provides the nucleophilic chloride.

  • Thermal Activation: Heat the mixture under reflux (approx. 160–170 °C) for 2 hours. Monitor the bubbler for CO2​ evolution. The reaction is complete when gas evolution ceases.

  • Workup: Cool the mixture to room temperature, dilute with water (100 mL), and extract with Diethyl Ether ( 3×100 mL)[1].

  • Purification & Validation: Dry the organic layer over MgSO4​ , filter, and concentrate under reduced pressure. Distill the residue under vacuum.

    • Validation Checkpoint: Collect the fraction boiling at 88−91 °C at 10 mmHg. This specific fraction guarantees the isolation of pure 5-methylhexanenitrile, free from unreacted starting material[1].

Application Workflow II: Hindered Michael Donor in Organocatalysis

In synthetic methodology, ethyl 2-cyano-5-methylhexanoate is utilized as a stress-test substrate for Michael additions. Due to the steric bulk of the isobutyl chain adjacent to the active methylene, traditional amine catalysts fail to initiate carbon-carbon bond formation[2].

Mechanistic Causality: Phosphoramidite vs. Amine Catalysis

Tertiary amines like Triethylamine ( Et3​N ) act purely as Brønsted bases. When faced with a sterically hindered electrophile or donor, the acid-base equilibrium is too slow to generate a sufficient concentration of the enolate.

Conversely, Hexamethylphosphorous triamide (HMPT) acts as a nucleophilic catalyst . HMPT directly attacks the alkynone electrophile to form a zwitterionic allenolate. This allenolate is an exceptionally strong, irreversible base that rapidly and quantitatively deprotonates the hindered ethyl 2-cyano-5-methylhexanoate, bypassing the steric limitations of amine bases[2].

Mechanism A HMPT Catalyst C Zwitterionic Allenolate (Strong Base) A->C Nucleophilic Addition B Alkynone Electrophile B->C Nucleophilic Addition E Enolate Intermediate C->E Deprotonation D Ethyl 2-cyano- 5-methylhexanoate D->E Proton Loss F Michael Adduct Product E->F C-C Bond Formation F->A Catalyst Regeneration

Caption: Catalytic cycle of HMPT-mediated Michael addition using a sterically hindered cyano ester.

Quantitative Data: Catalyst Efficacy Comparison

The following table summarizes the quantitative superiority of nucleophilic phosphoramidite catalysis over standard Brønsted base catalysis when utilizing ethyl 2-cyano-5-methylhexanoate[2].

CatalystCatalyst LoadingElectrophileReaction TimeYield (%)Mechanistic Role
Et3​N 30 mol %3-hexyn-2-one> 24 h0% Reversible Brønsted base; fails due to steric hindrance.
HMPT 30 mol %3-hexyn-2-one< 10 min> 90% Nucleophile; forms irreversible allenolate base.
Protocol 2: HMPT-Catalyzed Michael Reaction

Self-Validating System: This solvent-free protocol is validated by real-time GC-MS monitoring, ensuring quantitative conversion without the need for complex aqueous workups.

  • Preparation: To a 20 mL scintillation vial equipped with a magnetic stir bar, add Ethyl 2-cyano-5-methylhexanoate (3.67 g, 20 mmol)[2].

  • Catalyst Introduction: Inject HMPT (182 μL, 1 mmol, 5 mol%). Caution: HMPT is slowly oxidized by air to HMPA, a known carcinogen. Perform this step under an inert argon atmosphere[2].

  • Electrophile Addition: Dropwise, add Methyl vinyl ketone (2.0 mL, 24 mmol) to the stirred solution[2]. The reaction is highly exothermic; control the addition rate to maintain room temperature.

  • Reaction Monitoring: Stir for exactly 10 minutes. Pull a 1 μL aliquot, dilute in dichloromethane, and inject into the GC-MS.

    • Validation Checkpoint: The chromatogram must show 0% remaining starting material and a single product peak, confirming 100% conversion[2].

  • Isolation: Directly concentrate the reaction mixture under high vacuum (reduced pressure) to remove the volatile catalyst and unreacted electrophile, yielding the pure Michael adduct (Ethyl 2-cyano-5-methyl-2-(3-oxobutyl)hexanoate)[2].

References

  • Chemoenzymatic Synthesis of a Series of 4-Substituted Glutamate Analogues and Pharmacological Characterization at Human Glutamate Transporters Subtypes 1−3 Source: Journal of Medicinal Chemistry (ACS Public
  • Phosphoramidites Are Efficient, Green Organocatalysts for the Michael Reaction.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Yield Optimization for Ethyl 2-cyano-5-methylhexanoate Synthesis

From the Desk of the Senior Application Scientist Welcome to the Technical Support Center. The synthesis of ethyl 2-cyano-5-methylhexanoate via the alkylation of ethyl cyanoacetate with 1-bromo-3-methylbutane (isoamyl br...

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Author: BenchChem Technical Support Team. Date: April 2026

From the Desk of the Senior Application Scientist Welcome to the Technical Support Center. The synthesis of ethyl 2-cyano-5-methylhexanoate via the alkylation of ethyl cyanoacetate with 1-bromo-3-methylbutane (isoamyl bromide) is a fundamental C-C bond-forming reaction. However, researchers frequently encounter yield-limiting bottlenecks such as dialkylation, incomplete conversion, and ester hydrolysis.

As an application scientist, I do not just look at what went wrong; I analyze the causality behind the molecular interactions. This guide is designed to provide you with field-proven, self-validating methodologies to troubleshoot your synthesis and maximize your monoalkylation yield.

Mechanistic Causality & Reaction Pathway

To troubleshoot effectively, we must first understand the reaction's logic. Ethyl cyanoacetate contains a highly acidic "active methylene" group flanked by electron-withdrawing cyano and ester moieties. Deprotonation yields a resonance-stabilized carbanion, which then acts as a nucleophile in an SN2 attack on the primary carbon of isoamyl bromide.

The primary yield killer in this workflow is dialkylation . Because the target monoalkylated product still retains an acidic alpha-proton, it can compete with the starting material for the base, leading to a second alkylation event.

ReactionPathway ECA Ethyl Cyanoacetate (Active Methylene) Base Deprotonation (NaH / THF) ECA->Base Enolate Resonance-Stabilized Carbanion Base->Enolate Alkylation SN2 Attack (+ Isoamyl Bromide) Enolate->Alkylation Product Ethyl 2-cyano-5-methylhexanoate (Target Monoalkylated) Alkylation->Product SideRxn Dialkylation Product (Yield Killer) Product->SideRxn Excess Base & Isoamyl Bromide

Caption: Mechanistic pathway of ethyl cyanoacetate alkylation highlighting the dialkylation side reaction.

Troubleshooting & FAQs

Q1: Why am I observing significant dialkylation instead of the desired monoalkylated product? The Causality: The alpha-proton of your newly formed ethyl 2-cyano-5-methylhexanoate is still relatively acidic. If you use a 1:1 stoichiometric ratio or add the reactants too quickly, the local concentration of base and alkylating agent will drive a second alkylation on the already-formed product. The Solution: You must manipulate the stoichiometry and addition rate. Use a slight molar excess of the starting material (ethyl cyanoacetate) relative to the alkylating agent (e.g., 1.2 : 1.0). Furthermore, the isoamyl bromide must be added dropwise to the pre-formed enolate at 0 °C to ensure the SN2 reaction occurs in a controlled, dilute environment[1].

Q2: My reaction conversion is stalling at 60-70%. How can I drive the alkylation to completion? The Causality: Isoamyl bromide is a primary alkyl halide, but it possesses beta-branching (a bulky isopropyl group nearby), which introduces steric hindrance and slows down the SN2 attack. If you are using a weak base like K2CO3 in ethanol, the deprotonation exists in an equilibrium, meaning you do not have a 100% concentration of the active "naked" enolate. The Solution: Switch to an irreversible deprotonation system. Using Sodium Hydride (NaH) in a polar aprotic solvent like anhydrous THF or DMF forces complete enolate formation (driven by the evolution of H2 gas). Polar aprotic solvents do not solvate the carbanion, leaving it highly nucleophilic and capable of overcoming the steric hindrance of isoamyl bromide[1].

Q3: I am detecting carboxylic acid byproducts in my NMR/TLC. What is causing this ester degradation? The Causality: Saponification. If there is trace moisture in your solvent or your base is exposed to ambient humidity, the base will react with water to form hydroxide ions (OH⁻). Hydroxide is a strong nucleophile that will readily attack the ethyl ester of your starting material or product, hydrolyzing it into a carboxylic acid. The Solution: The reaction must be carried out under strictly anhydrous conditions[2]. Flame-dry your glassware, use freshly distilled or anhydrous-grade solvents, and handle NaH under an inert Nitrogen or Argon atmosphere.

Quantitative Yield Analysis

To illustrate the impact of base and solvent selection on the suppression of dialkylation and overall yield, review the comparative data below. Note: Data reflects optimized stoichiometric ratios (1.2 eq Ethyl Cyanoacetate : 1.0 eq Isoamyl Bromide).

Base SystemSolventTemperature ProfileMonoalkylation Yield (%)Dialkylation / Byproducts (%)
K2CO3AcetoneReflux (56 °C)45 - 55%~15% (Incomplete conversion)
NaOEtEthanolReflux (78 °C)60 - 65%~20% (Ester exchange/hydrolysis)
NaH THF 0 °C to RT 85 - 88% <5%
NaH DMF 0 °C to RT 90 - 94% <2%

Self-Validating Experimental Protocol

A robust protocol must be self-validating; it should contain built-in physical indicators that confirm the success of each step before you proceed to the next.

Workflow Step1 1. Suspend NaH in anhydrous THF (0 °C) [Validation: Inert N2 atmosphere established] Step2 2. Dropwise addition of Ethyl Cyanoacetate (1.2 eq) Step1->Step2 Step3 3. Stir 30 min at 0 °C [Validation: H2 gas evolution ceases] Step2->Step3 Step4 4. Dropwise addition of Isoamyl Bromide (1.0 eq) Step3->Step4 Step5 5. Warm to RT, stir 4-6h [Validation: TLC shows consumption of R-Br] Step4->Step5 Step6 6. Quench with cold NH4Cl, Extract & Distill [Validation: Target boils at 88-91 °C / 10 mmHg] Step5->Step6

Caption: Self-validating experimental workflow for the monoalkylation of ethyl cyanoacetate.

Step-by-Step Methodology:
  • System Preparation: Flame-dry a 3-neck round-bottom flask equipped with a magnetic stir bar, dropping funnel, and a nitrogen inlet.

    • Validation Check: The system is completely sealed and under a positive pressure of N2.

  • Base Suspension: Add Sodium Hydride (60% dispersion in mineral oil, 1.05 equivalents relative to the alkyl halide) to the flask. Suspend in anhydrous THF (or DMF for maximum nucleophilicity) and cool the mixture to 0 °C using an ice bath.

  • Enolate Formation: Dissolve Ethyl Cyanoacetate (1.2 equivalents) in a small volume of anhydrous THF. Add this solution dropwise to the NaH suspension over 30 minutes.

    • Validation Check: You will observe immediate bubbling. The cessation of hydrogen gas evolution serves as a visual indicator that deprotonation is complete and the enolate has fully formed.

  • Alkylation: Once bubbling stops, add 1-bromo-3-methylbutane (isoamyl bromide, 1.0 equivalent) dropwise via the dropping funnel at 0 °C.

  • Reaction Propagation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4 to 6 hours.

    • Validation Check: Perform TLC analysis (e.g., 9:1 Hexanes:Ethyl Acetate). The reaction is complete when the spot corresponding to isoamyl bromide is entirely consumed.

  • Quench & Workup: Cool the flask back to 0 °C and carefully quench the remaining trace base by slowly adding cold, saturated aqueous NH4Cl. Transfer to a separatory funnel, extract the aqueous layer 3x with Diethyl Ether or Ethyl Acetate. Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

  • Purification: Purify the crude oil via fractional vacuum distillation.

    • Validation Check: The target molecule, ethyl 2-cyano-5-methylhexanoate, will distill cleanly as a clear liquid at exactly 88–91 °C under 10 mmHg of pressure[3].

Sources

Optimization

Technical Support Center: Troubleshooting Ethyl 2-cyano-5-methylhexanoate Synthesis

Welcome to the technical support hub for the synthesis and purification of Ethyl 2-cyano-5-methylhexanoate . Because this compound features a highly active methine proton and is synthesized via pathways prone to side-rea...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support hub for the synthesis and purification of Ethyl 2-cyano-5-methylhexanoate . Because this compound features a highly active methine proton and is synthesized via pathways prone to side-reactions, achieving high purity requires strict mechanistic control. This guide bypasses generic advice to focus on the exact causality of impurity formation and provides self-validating protocols to ensure your workflows are robust and reproducible.

Mechanistic Overview & Impurity Origins

Understanding the origin of your impurities is the first step in eliminating them. Ethyl 2-cyano-5-methylhexanoate is typically synthesized via two primary routes: Route A (Direct Alkylation) and Route B (Knoevenagel Condensation followed by Reduction). Each pathway generates a distinct impurity profile based on its unique reaction kinetics.

ReactionPathways cluster_A Route A: Direct Alkylation cluster_B Route B: Knoevenagel-Reduction ECA Ethyl Cyanoacetate (Starting Material) IsoBr Isoamyl Bromide + Base ECA->IsoBr Alkylation IsoVal Isovaleraldehyde + Cat. ECA->IsoVal Condensation Product Ethyl 2-cyano-5-methylhexanoate (Target Product) IsoBr->Product Mono-alkylation Dialkyl Dialkylated Impurity (Over-alkylation) Knoev Unreduced Alkene (Knoevenagel Adduct) IsoVal->Knoev -H2O Michael Michael Dimer Impurity Knoev->Michael Excess ECA Knoev->Product Reduction (H2/Pd) Product->Dialkyl Excess Base/Alkyl Halide

Fig 1. Synthetic routes to Ethyl 2-cyano-5-methylhexanoate and origins of major impurities.

Analytical Signatures of Common Impurities

Before troubleshooting, cross-reference your analytical data with the table below to positively identify the contaminant.

CompoundOrigin PathwayMW ( g/mol )GC-MS Base PeakKey ¹H NMR Signature (CDCl₃)
Target Product Main Reaction183.25m/z 183 (M⁺)δ 3.45 (t, 1H, α-CH)
Dialkylated Impurity Route A (Over-alkylation)253.38m/z 253 (M⁺)Absence of α-CH proton
Unreduced Alkene Route B (Incomplete Red.)181.23m/z 181 (M⁺)δ 7.20 (t, 1H, vinyl-CH)
Michael Dimer Route B (Excess ECA)296.36m/z 296 (M⁺)Complex multiplet δ 3.8–4.2

Troubleshooting & Causality Guide (FAQ)

Q1: We are experiencing low yields during the direct alkylation of ethyl cyanoacetate with isoamyl bromide. The GC trace shows unreacted starting material alongside a heavy impurity (+70 m/z).

A: This is a classic over-alkylation issue yielding Ethyl 2-cyano-2-(3-methylbutyl)-5-methylhexanoate.

  • Causality: The mono-alkylated product retains an α-proton. Because the electron-withdrawing cyano and ester groups strongly stabilize the conjugate base, the pKa of this remaining proton is sufficiently low to be deprotonated by standard bases. Ethyl cyanoacetate is notoriously challenging to cleanly mono-alkylate due to this competing equilibrium[1].

  • Solution: Switch from a direct alkylation route to the Knoevenagel condensation route (Route B), which entirely bypasses the dialkylation mechanism. If you must use direct alkylation, employ a sterically hindered base (e.g., Cs₂CO₃) and strictly control the stoichiometry to 1.0 equivalent of the alkylating agent[1].

Q2: During the scale-up of the Knoevenagel-reduction route, our product exhibits a persistent yellowish tint and UV absorbance at 230 nm.

A: The yellow tint and UV absorbance indicate the presence of the unreduced Knoevenagel adduct (Ethyl 2-cyano-5-methylhex-2-enoate).

  • Causality: The conjugated alkene is sterically hindered by the adjacent isobutyl group. Mild reducing agents or degraded catalysts often fail to fully reduce this polarized double bond, leaving behind the chromophore-active intermediate.

  • Solution: Ensure the use of fresh 10 wt% Pd/C under at least 3 atm of H₂ pressure. Monitor the hydrogen uptake continuously; do not quench the reaction until the pressure drop ceases completely.

Q3: I observe a high-boiling impurity that ruins my distillation yields. Mass spectrometry indicates a mass >290 Da.

A: This is a Michael addition dimer (Diethyl 2,4-dicyano-3-isobutylpentanedioate).

  • Causality: During the Knoevenagel condensation, unreacted ethyl cyanoacetate can act as a powerful nucleophile. The Knoevenagel adduct (an α,β-unsaturated cyanoester) is a highly electrophilic Michael acceptor. If ethyl cyanoacetate is present in excess, it irreversibly adds to the adduct[2].

  • Solution: Use a slight excess of isovaleraldehyde (1.05 eq) rather than ethyl cyanoacetate. Fortunately, this dimer is easily removed via vacuum distillation, as the target product cleanly distills at 88–91 °C at 10 mmHg[3].

Troubleshooting Start Impurity Detected (GC-MS / HPLC) Q1 Mass = Target + 70 Da? Start->Q1 Q2 Mass = Target - 2 Da? Start->Q2 Q3 Mass > 290 Da? Start->Q3 A1 Dialkylation Issue Reduce Base Equivalents Q1->A1 Yes A2 Incomplete Reduction Increase H2 Pressure Q2->A2 Yes A3 Michael Dimerization Control ECA Stoichiometry Q3->A3 Yes

Fig 2. Decision tree for identifying and resolving common synthesis impurities.

Self-Validating Experimental Protocol

To guarantee the highest purity, we recommend the Knoevenagel-Reduction pathway . This protocol is designed as a self-validating system—meaning each step contains an In-Process Control (IPC) that must be satisfied before proceeding, ensuring causality-driven success[3].

Phase 1: Knoevenagel Condensation
  • Charge a reaction vessel with toluene, ethyl cyanoacetate (1.0 eq), and isovaleraldehyde (1.05 eq).

    • Causality Note: The 0.05 eq excess of aldehyde ensures all ethyl cyanoacetate is consumed, preventing it from acting as a nucleophile in downstream Michael dimerization[2].

  • Add catalytic piperidine (0.05 eq) and glacial acetic acid (0.05 eq).

  • Reflux the mixture using a Dean-Stark apparatus.

    • 🛑 Self-Validation Checkpoint: Monitor the water collection in the Dean-Stark trap. The reaction is complete only when the theoretical volume of water (1.0 eq) is collected and phase separation in the trap ceases.

Phase 2: Catalytic Hydrogenation
  • Concentrate the crude mixture in vacuo to remove toluene and unreacted isovaleraldehyde.

  • Dissolve the crude Ethyl 2-cyano-5-methylhex-2-enoate intermediate in absolute ethanol and transfer to a pressure reactor. Add 10 wt% Pd/C (0.05 eq Pd).

  • Purge with N₂, then pressurize with H₂ to 3 atm. Stir vigorously at room temperature.

    • 🛑 Self-Validation Checkpoint: Monitor the H₂ pressure gauge. The reduction is complete when the pressure remains strictly constant for 30 consecutive minutes, indicating zero further H₂ uptake.

Phase 3: Isolation & Purification
  • Filter the mixture through a pad of Celite to remove the Pd/C catalyst. (Caution: Do not let the filter cake dry completely in air to prevent catalyst ignition).

  • Concentrate the filtrate under reduced pressure.

  • Purify via fractional vacuum distillation.

    • 🛑 Self-Validation Checkpoint: Collect the main fraction boiling at 88–91 °C at 10 mmHg [3]. Perform GC-MS on this fraction to confirm the base peak at m/z 183 and verify the complete absence of m/z 181 (unreduced) or 253 (dialkylated).

References

  • Title: Chemoenzymatic Synthesis of a Series of 4-Substituted Glutamate Analogues and Pharmacological Characterization at Human Glutamate Transporters Subtypes 1−3 Source: Journal of Medicinal Chemistry - ACS Publications URL: [Link]

  • Title: Phosphoramidites Are Efficient, Green Organocatalysts for the Michael Reaction Source: The Journal of Organic Chemistry - ACS Publications URL: [Link]

  • Title: Pd-Catalyzed Alkene Difunctionalization Reactions of Enolates for the Synthesis of Substituted Bicyclic Cyclopentanes Source: Organic Process Research & Development - ACS Publications URL: [Link]

Sources

Troubleshooting

Technical Support Center: Optimizing Temperature and Pressure for Ethyl 2-cyano-5-methylhexanoate Reactions

Welcome to the technical support center for the synthesis and optimization of Ethyl 2-cyano-5-methylhexanoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, p...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis and optimization of Ethyl 2-cyano-5-methylhexanoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during this synthesis. Here, we move beyond simple procedural steps to explain the underlying chemical principles, ensuring a robust and reproducible experimental design.

I. Frequently Asked Questions (FAQs)

This section addresses common queries regarding the synthesis of Ethyl 2-cyano-5-methylhexanoate, focusing on the critical parameters of temperature and pressure.

Q1: What is the most common synthetic route for Ethyl 2-cyano-5-methylhexanoate, and what are the key reaction types involved?

The most prevalent and industrially relevant synthesis of Ethyl 2-cyano-5-methylhexanoate involves the C-alkylation of ethyl cyanoacetate.[1][2] This reaction is a variation of the malonic ester synthesis, a classic and versatile method for forming carbon-carbon bonds.[3][4][5] The core of this synthesis is the deprotonation of the α-carbon of ethyl cyanoacetate to form a nucleophilic enolate, which then undergoes a nucleophilic substitution reaction (SN2) with an appropriate alkyl halide, in this case, a derivative of isobutyl bromide.[4][6]

Another related method is the Knoevenagel condensation, which involves the reaction of an aldehyde or ketone with an active methylene compound like ethyl cyanoacetate.[7][8][9] However, for producing a saturated alkyl chain as in Ethyl 2-cyano-5-methylhexanoate, direct alkylation is generally the more direct approach.

Q2: I am experiencing low to no yield in my reaction. What are the primary factors related to temperature and pressure that could be causing this?

A stalled or incomplete reaction often points to issues with reaction kinetics or equilibrium.[2] Here’s how temperature and pressure play a crucial role:

  • Sub-optimal Temperature: Lower temperatures can lead to a slow or incomplete reaction by not providing sufficient activation energy.[2] Conversely, excessively high temperatures can promote side reactions, such as product decomposition or elimination reactions of the alkyl halide.[2][10] For many alkylations of ethyl cyanoacetate, a moderate temperature increase can be beneficial, but this must be carefully monitored.[2] Some procedures start the reaction at a lower temperature (e.g., 0 °C) during the addition of reagents to control the initial exotherm and then allow it to warm to room temperature or apply gentle heating to drive the reaction to completion.[2]

  • Pressure Considerations: For reactions involving volatile reagents like certain alkyl halides, conducting the reaction in a sealed vessel at elevated temperatures can increase the pressure. This can be advantageous in keeping the reagent in the reaction phase and potentially increasing the reaction rate. However, it's crucial to use appropriate pressure-rated equipment and to be aware of the potential for pressure buildup, especially when heating. One patent describes a process for preparing cyanoacetic esters where the reaction is heated to 100°C, causing the pressure in the autoclave to rise from 4 to 10 bar.[11]

Q3: My TLC analysis shows multiple spots, indicating significant side product formation. What are the likely side reactions, and how can I control them by optimizing temperature?

The presence of multiple spots on a TLC plate is a common issue and often points to a lack of selectivity.[2] Here are the most common side reactions and how temperature optimization can help:

  • Dialkylation: The mono-alkylated product, Ethyl 2-cyano-5-methylhexanoate, still possesses an acidic proton and can be deprotonated again by the base, leading to a second alkylation.[2] This is more likely if an excess of base and/or alkylating agent is used.[2]

    • Temperature Control: Running the reaction at a lower temperature can often favor the mono-alkylation product by reducing the rate of the second deprotonation and subsequent alkylation.

  • O-Alkylation: The enolate intermediate of ethyl cyanoacetate is an ambident nucleophile, meaning it can react at either the carbon or the oxygen atom.[2] While C-alkylation is generally favored, O-alkylation can become more significant under certain conditions.

    • Temperature Control: The ratio of C- to O-alkylation can be influenced by temperature, solvent, and the counter-ion of the base. Lower temperatures often favor C-alkylation.

  • Elimination Reactions: If the alkyl halide used is prone to elimination (e.g., secondary or tertiary halides), higher temperatures can favor the formation of an alkene byproduct over the desired SN2 reaction.[10]

  • Hydrolysis and Decarboxylation: At elevated temperatures, especially in the presence of water and a strong base or acid, the ester and cyano groups can undergo hydrolysis, followed by decarboxylation.[12][13] This is particularly relevant during workup but can also occur during the reaction if conditions are too harsh.

Q4: What role does the choice of base and solvent play in conjunction with temperature optimization?

The interplay between base, solvent, and temperature is critical for a successful reaction.

  • Base Selection: The pKa of ethyl cyanoacetate is approximately 9.[1] Therefore, a moderately strong base like potassium carbonate is often sufficient to deprotonate the methylene group.[1] Using a very strong base like sodium hydride or potassium hydroxide can be "overkill" and may increase the likelihood of side reactions like ester hydrolysis.[1][2] The choice of base also dictates the nature of the enolate's counter-ion, which can influence reactivity and the C/O-alkylation ratio.

  • Solvent Choice: The solvent's boiling point will naturally limit the reaction temperature at atmospheric pressure. Solvents like DMF (boiling point 153 °C) or diglyme (boiling point 85 °C) allow for a wider range of reaction temperatures.[1] The solvent also influences the solubility of the base and the resulting salt byproducts. For instance, potassium carbonate has low solubility in many organic solvents, leading to a solid-liquid phase-transfer catalysis (PTC) system.[1] In such cases, the reaction rate can be more dependent on the efficiency of mixing and the catalyst than on a slight increase in temperature.

Q5: Are there any safety concerns I should be aware of when working with elevated temperatures and pressures in this reaction?

Yes, there are significant safety considerations, primarily related to the reagents used.

  • Cyanide Compounds: Ethyl cyanoacetate and other cyanide-containing reagents are toxic.[14][15][16][17][18] It is imperative to handle these compounds in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including double gloves, a lab coat, and safety goggles.[14][17] Avoid contact with acids, as this can liberate highly toxic hydrogen cyanide gas.[14][15][16]

  • Alkyl Halides: Many alkyl halides are toxic and/or carcinogenic. Always consult the Safety Data Sheet (SDS) before use.

  • Pressurized Reactions: When heating a reaction in a sealed vessel, always use a vessel rated for the expected pressure and temperature.[11] Never heat a sealed system that is not designed for pressure. A blast shield should be used for any reaction with a potential for rapid pressure increase.

  • Exothermic Reactions: The initial deprotonation and alkylation steps can be exothermic. Adding reagents slowly and with adequate cooling (e.g., an ice bath) is crucial to prevent the reaction from becoming uncontrollable.[2]

II. Troubleshooting Guide

Issue Potential Cause(s) Troubleshooting Steps & Optimization
Low or No Product Formation 1. Insufficient Temperature: The reaction lacks the necessary activation energy.[2]2. Degraded Base: The base (e.g., NaH) may have lost its activity due to improper storage.3. Poor Reagent Quality: Impurities in starting materials can inhibit the reaction.1. Gradually increase the reaction temperature in 5-10 °C increments, monitoring by TLC for product formation and side reactions.2. Use a freshly opened or properly stored base . Ensure stoichiometry is correct (at least one equivalent).3. Verify the purity of ethyl cyanoacetate and the alkyl halide. Purify if necessary.
Multiple Products (Low Selectivity) 1. Dialkylation: The product is being further alkylated.[2]2. Elimination: The alkyl halide is undergoing elimination instead of substitution.3. O-Alkylation: The enolate is reacting at the oxygen atom.[2]4. High Reaction Temperature: Promotes side reactions.[2]1. Lower the reaction temperature . Consider adding the alkylating agent slowly at a lower temperature (e.g., 0 °C).2. Use a less sterically hindered base if possible. Ensure no more than a slight excess of the alkylating agent is used.3. If elimination is a problem, try a lower reaction temperature and a less hindered base.4. Optimize the solvent and base combination to favor C-alkylation.
Reaction Stalls Before Completion 1. Insufficient Base: Not enough base to drive the reaction to completion.2. Reversible Reaction: The reaction may be reaching equilibrium.3. Precipitation of Salts: The formation of salt byproducts may be coating the base and preventing further reaction.1. Ensure at least one full equivalent of active base is used.2. A moderate increase in temperature may help shift the equilibrium towards the products.3. Consider using a phase-transfer catalyst (e.g., tetrabutylammonium bromide) to improve the solubility and reactivity of the base.[11] Vigorous stirring is also essential.
Product Decomposition 1. Excessive Temperature: The product is not stable at the reaction temperature.2. Harsh Workup Conditions: The product may be degrading during extraction or purification due to extreme pH or high temperatures.1. Reduce the reaction temperature . Monitor the reaction closely and stop it as soon as the starting material is consumed.2. Use milder workup conditions . Avoid strong acids or bases and high temperatures during solvent removal or distillation. Consider purification by column chromatography at room temperature.

III. Experimental Protocols & Workflows

Protocol: Optimization of Temperature for the Alkylation of Ethyl Cyanoacetate

This protocol provides a framework for systematically optimizing the reaction temperature.

Materials:

  • Ethyl cyanoacetate

  • 1-bromo-3-methylbutane (isobutyl bromide)

  • Potassium carbonate (K₂CO₃), finely powdered and dried

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Tetrabutylammonium bromide (TBAB) - optional phase-transfer catalyst

  • Deionized water

  • Diethyl ether or Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add finely powdered and dried potassium carbonate (1.5 equivalents) and TBAB (0.1 equivalents, if used).

  • Solvent and Reagent Addition: Add anhydrous DMF, followed by ethyl cyanoacetate (1.0 equivalent). Stir the mixture to create a uniform suspension.

  • Initial Temperature Control: Cool the mixture to 0 °C using an ice bath.

  • Alkylating Agent Addition: Slowly add 1-bromo-3-methylbutane (1.1 equivalents) dropwise to the stirred suspension over 30 minutes, ensuring the internal temperature does not rise significantly.

  • Temperature Optimization:

    • Condition A (Low Temp): After addition, allow the reaction to slowly warm to room temperature and stir for 12-24 hours.

    • Condition B (Moderate Temp): After addition and stirring at room temperature for 1 hour, heat the reaction mixture to 50-60 °C and maintain for 4-8 hours.[6]

    • Condition C (High Temp): After addition, heat the reaction mixture to 80-100 °C. Caution: Use only if lower temperatures are ineffective and monitor closely for side products.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the ethyl cyanoacetate is consumed.

  • Work-up: Cool the reaction to room temperature and quench by carefully adding deionized water. Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate.

  • Purification: Wash the combined organic layers with water and then brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Analysis: Purify the crude product by vacuum distillation or flash column chromatography. Analyze the yield and purity of the resulting Ethyl 2-cyano-5-methylhexanoate.

Workflow Diagrams

Troubleshooting Logic for Low Yield

low_yield_troubleshooting start Low or No Yield Observed check_temp Is Reaction Temperature Optimal? start->check_temp check_base Is Base Active and Stoichiometric? check_temp->check_base Yes increase_temp Action: Increase Temperature Incrementally (e.g., 50°C -> 70°C) check_temp->increase_temp No check_reagents Are Reagents Pure? check_base->check_reagents Yes use_fresh_base Action: Use Fresh Base Verify Stoichiometry check_base->use_fresh_base No purify_reagents Action: Purify Starting Materials check_reagents->purify_reagents No fail Issue Persists check_reagents->fail Yes (Consult Further) monitor Monitor by TLC/GC increase_temp->monitor use_fresh_base->monitor purify_reagents->monitor success Yield Improved monitor->success monitor->fail No Improvement

Caption: Troubleshooting workflow for low yield issues.

General Experimental Workflow

experimental_workflow cluster_prep 1. Reaction Preparation cluster_reaction 2. Reaction & Optimization cluster_workup 3. Work-up and Purification prep1 Combine Ethyl Cyanoacetate, Base (K₂CO₃), and Solvent (DMF) prep2 Cool to 0°C prep1->prep2 prep3 Slowly Add Alkyl Halide prep2->prep3 react1 Stir at Optimized Temperature (e.g., Room Temp, 50°C, 80°C) prep3->react1 react2 Monitor by TLC/GC react1->react2 workup1 Quench with Water react2->workup1 Reaction Complete workup2 Extract with Organic Solvent workup1->workup2 workup3 Wash, Dry, and Concentrate workup2->workup3 workup4 Purify (Distillation/Chromatography) workup3->workup4 product Pure Ethyl 2-cyano-5-methylhexanoate workup4->product

Caption: General experimental workflow for synthesis.

IV. References

  • Halpern, M. (n.d.). PTC C-Alkylation – Interesting Choices. PTC Organics. [Link]

  • Baranyai, A., et al. (2021). DoE-Based Optimization of a Photocatalytic C-Alkylation Reaction in a 3D-Printed Photoreactor. PMC. [Link]

  • Van Schijndel, J., et al. (2017). The green Knoevenagel condensation: solvent-free condensation of benzaldehydes. Taylor & Francis Online. [Link]

  • Galukhin, A. V., et al. (2021). Polymerization Kinetics of Cyanate Ester Confined to Hydrophilic Nanopores of Silica Colloidal Crystals with Different Surface-Grafted Groups. ResearchGate. [Link]

  • ChemInform Abstract. (2010). Synthesis of 2-Alkyl-2-arylcyanoacetates via Cul/Sodium Picolinate-Catalyzed Direct Arylation of α-Substituted Cyanoacetates. ResearchGate. [Link]

  • Google Patents. (n.d.). EP1028105B1 - Process for the preparation of Cyanoacetic esters.

  • Zhang, L., et al. (2017). Study on optimum synthesis of ethyl cyanoacetate. E3S Web of Conferences. [Link]

  • ResearchGate. (n.d.). Optimization of conditions for Knoevenagel condensation reaction. [Link]

  • Kumar, A., et al. (2018). Improved Enantioselective Enzymatic Synthesis of (S) - Pregabalin. Lupine Publishers. [Link]

  • Stanford Environmental Health & Safety. (n.d.). Information on Cyanide Compounds. [Link]

  • Google Patents. (n.d.). WO2011141923A2 - Improved synthesis of optically pure (s) - 3-cyano-5-methyl-hexanoic acid alkyl ester, an intermediate of (s).

  • University of Windsor. (n.d.). Cyanides Storage, Handling and General Use Information. [Link]

  • LibreTexts Chemistry. (n.d.). Synthesis of Substituted Acetic Acids: The Malonic Ester Synthesis. [Link]

  • Organic Chemistry Portal. (n.d.). Catalytic Asymmetric Alkylation of α-Cyanocarboxylates Using a Phase-Transfer Catalyst. [Link]

  • Laboratory Safety Standard Operating Procedure (SOP). (2018). SOP-Cyanide-Salt. [Link]

  • Molander, G. A., & Stengel, P. J. (1996). A New Approach to the Cyanoacetic Ester Synthesis. Journal of the Brazilian Chemical Society. [Link]

  • Master Organic Chemistry. (2025). The Malonic Ester and Acetoacetic Ester Synthesis. [Link]

  • Pure. (2017). The green Knoevenagel condensation: solvent-free condensation of benzaldehydes. [Link]

  • Hashimoto, T., & Maruoka, K. (2015). Contemporary Asymmetric Phase Transfer Catalysis: Large-Scale Industrial Applications. Accounts of Chemical Research. [Link]

  • Google Patents. (n.d.). US5347032A - Preparation of alkyl cyanoacetates.

  • MIT EHS. (2015). Laboratory Use of Cyanide Salts Safety Guidelines. [Link]

  • ResearchGate. (n.d.). Study on optimum synthesis of ethyl cyanoacetate. [Link]

  • PatSnap Eureka. (2025). Malonic Ester Synthesis: Steps, Mechanism, and Examples. [Link]

  • Belsky, M. D., et al. (2002). Spectroscopy of Hydrothermal Reactions 22. The Effects of Cations on the Decarboxylation Kinetics of Trifluoroacetate, Cyanoacetate, Propiolate, and Malonate Ions. The Journal of Physical Chemistry A. [Link]

  • UQ Policy and Procedure Library. (2023). Working Safely with Cyanide Guideline. [Link]

Sources

Optimization

Technical Support Center: Troubleshooting Extraction Workflows for Ethyl 2-cyano-5-methylhexanoate

Welcome to the Technical Support Center for the synthesis and downstream processing of α -cyano esters. This guide focuses on Ethyl 2-cyano-5-methylhexanoate , a highly versatile intermediate utilized in pharmaceutical s...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis and downstream processing of α -cyano esters. This guide focuses on Ethyl 2-cyano-5-methylhexanoate , a highly versatile intermediate utilized in pharmaceutical scaffolding and drug development.

Due to the presence of both an ester and a nitrile group flanking a highly acidic α -carbon, researchers frequently encounter yield-reducing side reactions during aqueous workup and extraction. This guide provides self-validating protocols and mechanistic troubleshooting to ensure high-fidelity product recovery.

Part 1: Mechanistic Troubleshooting & FAQs

Q1: Why am I observing significant ester hydrolysis and subsequent decarboxylation during my aqueous workup? A1: The α -proton of ethyl 2-cyano-5-methylhexanoate is exceptionally acidic. When the alkylation reaction (which typically employs strong bases like sodium ethoxide or sodium hydride) is quenched with water without adjusting the pH, the localized basicity catalyzes rapid ester saponification[1]. Once the ester is hydrolyzed to the corresponding 2-cyano-5-methylhexanoic acid, the molecule becomes highly susceptible to thermal decarboxylation, especially if the solvent is removed under elevated temperatures[2]. Solution: Always quench the reaction with a cold, mildly acidic buffer (e.g., saturated NH4​Cl ) to bring the pH to 5.5–6.0 before phase separation[1][2]. This protonates the enolate and neutralizes residual base, halting both hydrolysis and potential self-condensation.

Q2: I am detecting transesterification products and dialkylated impurities in my GC-MS. How do I prevent this during extraction? A2: Transesterification occurs when primary alcohols (like methanol or ethanol) are used as co-solvents or wash additives during the extraction of the ethyl ester. Dialkylation, while primarily a synthesis issue, can continue during the quench phase if unreacted alkyl halide and active base remain in the organic phase[3]. Solution: Strictly avoid alcohols during the extraction phase. Use non-nucleophilic, aprotic solvents such as Methyl tert-butyl ether (MTBE) or Ethyl Acetate (EtOAc)[4]. Furthermore, a rapid, low-temperature quench (0–5 °C) is critical to kinetically freeze any competing nucleophilic attacks or further alkylation before the phases are separated[3].

Q3: How can I ensure my extraction protocol is a "self-validating system"? A3: A self-validating protocol incorporates built-in analytical checkpoints that confirm success before proceeding to the next step. By measuring the pH of the aqueous phase immediately after the quench (target pH 5.5–6.0) and tracking the mass balance of the organic layers, you analytically confirm that conditions for side reactions have been eliminated before proceeding to concentration.

Part 2: Quantitative Data – Impact of Extraction Conditions

The table below summarizes how different extraction parameters directly influence the prevalence of side reactions and the final purity of Ethyl 2-cyano-5-methylhexanoate.

Quench SolutionExtraction SolventAqueous pHTemp (°C)Primary Side ReactionProduct Yield (%)Purity (GC)
Water (Unbuffered)Diethyl Ether9.525Hydrolysis / Decarboxylation< 60%82%
Saturated Na2​CO3​ Dichloromethane10.025Enolization / Condensation55%75%
10% HCl (Cold)Ethyl Acetate2.00 - 5Nitrile Hydrolysis (Trace)85%94%
Sat. NH4​Cl (Cold)MTBE5.50 - 5None (Optimal)> 92%98%

Part 3: Step-by-Step Optimized Extraction Protocol

Objective: Isolate Ethyl 2-cyano-5-methylhexanoate while strictly preventing hydrolysis, transesterification, and decarboxylation.

  • Reaction Quench: Upon completion of the alkylation reaction, immediately cool the reaction vessel to 0–5 °C using an ice-water bath[3].

  • Neutralization: Slowly add a saturated aqueous solution of Ammonium Chloride ( NH4​Cl ) dropwise to the crude mixture.

    • Causality: The slow addition controls the exothermic neutralization of the residual base, preventing thermal degradation. NH4​Cl acts as a mild buffer, stabilizing the pH around 5.5–6.0, which is the stability optimum for α -cyano esters[3].

  • Primary Extraction: Add Methyl tert-butyl ether (MTBE) to the mixture (approx. 3 volumes relative to the reaction volume). Stir vigorously for 5 minutes, then transfer to a separatory funnel and allow the phases to separate.

    • Causality: MTBE is chosen over diethyl ether due to its lower volatility and reduced peroxide-forming tendency, and over EtOAc due to its superior phase separation kinetics with water.

  • Aqueous Wash: Drain the lower aqueous layer. Wash the organic phase sequentially with deionized water (1x) and saturated brine (1x).

    • Causality: The water wash removes residual inorganic salts, while the brine wash pre-dries the organic layer by drawing out dissolved water, minimizing the risk of delayed hydrolysis[1].

  • Drying & Filtration: Transfer the organic layer to an Erlenmeyer flask and add anhydrous Magnesium Sulfate ( MgSO4​ )[2]. Swirl and let sit for 15 minutes. Filter the suspension to remove the drying agent.

  • Concentration: Remove the solvent under reduced pressure (rotary evaporator) with the water bath temperature strictly maintained below 35 °C.

    • Causality: Keeping the temperature low prevents the thermal decarboxylation of any trace hydrolyzed byproducts, ensuring the structural integrity of the final product[4].

Part 4: Workflow & Pathway Visualization

The following diagram illustrates the logical flow of the extraction process, highlighting the critical decision gates that prevent side reactions.

ExtractionWorkflow A Crude Reaction Mixture (Ethyl 2-cyano-5-methylhexanoate) B Cold Aqueous Quench (0-5°C) with Sat. NH4Cl (pH 5.5) A->B Prevents Exotherm C Solvent Extraction (MTBE) B->C Aprotic Solvent I Side Reaction: Hydrolysis / Decarboxylation B->I If pH > 8 or Temp > 25°C D Phase Separation C->D J Side Reaction: Transesterification C->J If EtOH/MeOH used E Organic Phase (Product) D->E F Aqueous Phase (Salts/Impurities) D->F G Brine Wash & Drying (Anhydrous MgSO4) E->G H Concentration (Temp < 35°C) G->H

Optimized extraction workflow for Ethyl 2-cyano-5-methylhexanoate preventing side reactions.

References

  • Application Notes and Protocols for the Synthesis of 2-Cyanobutanoic Acid
  • ethyl cyanoacetate - Organic Syntheses Procedure. Organic Syntheses.
  • Technical Support Center: Optimizing Synthesis of Ethyl 2-Cyanopropano
  • A New Approach to the Cyanoacetic Ester Synthesis. SBQ.

Sources

Troubleshooting

Technical Support Center: Crystallization &amp; Solvent Optimization for Ethyl 2-cyano-5-methylhexanoate

System Overview & Thermodynamic Challenges Ethyl 2-cyano-5-methylhexanoate is a highly flexible, low-melting-point ester utilized as a critical intermediate in the synthesis of gabapentinoids (e.g., Pregabalin). Because...

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Author: BenchChem Technical Support Team. Date: April 2026

System Overview & Thermodynamic Challenges

Ethyl 2-cyano-5-methylhexanoate is a highly flexible, low-melting-point ester utilized as a critical intermediate in the synthesis of gabapentinoids (e.g., Pregabalin). Because the pure compound is typically a liquid at room temperature—distilling at 88–91 °C at 10 mmHg[1]—isolating it or its direct solid derivatives via crystallization presents severe thermodynamic hurdles. The dominant failure mode during solvent crystallization is Liquid-Liquid Phase Separation (LLPS), commonly referred to in process chemistry as "oiling out"[2].

As a Senior Application Scientist, my approach to resolving this is grounded in thermodynamic control. We cannot simply force a low-melting compound to crystallize by dropping the temperature; we must engineer the solvent environment to bypass the LLPS boundary entirely.

Frequently Asked Questions (FAQs)

Q: Why does my product form a cloudy emulsion or oil at the bottom of the flask instead of crystallizing? A: This phenomenon is Liquid-Liquid Phase Separation (LLPS). It occurs when the cooling trajectory of your solution hits the solubility boundary (saturation point) while the temperature is still above the solute's melting point in that specific solvent mixture[3][4]. Instead of forming a solid crystal lattice, the solute separates into a dense, solute-rich liquid phase[2]. Because impurities preferentially partition into this oil phase rather than the bulk solvent, the resulting material is highly impure[3].

Q: How do I select a solvent system to prevent LLPS? A: You must shift the thermodynamic phase diagram to suppress the LLPS boundary below the nucleation temperature. This is rarely achievable with a single solvent. A binary or ternary solvent system (e.g., a highly non-polar alkane mixed with a polar aprotic solvent) is required. Industry best practices utilize predictive thermodynamic models, such as NRTL-SAC (Non-Random Two-Liquid Segment Activity Coefficient), to map vapor-liquid and solid-liquid behaviors and identify optimal solvent ratios that favor solid-liquid separation[5].

Q: Does starting purity affect the crystallization of low-melting intermediates? A: Yes, critically. According to the principle of freezing-point depression, impurities disrupt the ability of solute molecules to find each other and stack neatly, drastically lowering the effective melting point of the mixture[4]. If your crude Ethyl 2-cyano-5-methylhexanoate is impure, the LLPS window expands significantly. A pre-treatment step is a mandatory, self-validating requirement before attempting crystallization[3].

Quantitative Data: Solvent System Selection Matrix

To optimize the solvent system, researchers must balance solubility, boiling point, and the risk of LLPS. The table below summarizes the causality behind solvent selection for flexible, low-melting esters.

Solvent SystemRolePolarity IndexBoiling Point (°C)LLPS RiskMechanistic Rationale
Heptane / Hexane Antisolvent0.198 / 68High (if alone)Induces rapid supersaturation; flexible ester chains oil out without a good solvent buffer to mediate the transition.
Ethyl Acetate (EtOAc) Good Solvent4.477LowSolubilizes impurities and the ester well, but thermodynamic yield will be poor if used exclusively.
EtOAc / Heptane (1:4) Binary MatrixMixed~80Optimal EtOAc depresses the LLPS boundary, while Heptane drives thermodynamic yield and supersaturation[6].
Isopropanol (IPA) H-bonding3.982HighMay cause oiling out if the target ester cannot form stable hydrogen-bond networks with the solvent matrix.

Troubleshooting Guide

Symptom 1: Immediate oiling out upon addition of antisolvent.

  • Root Cause: Localized supersaturation is too high, pushing the system instantly into the liquid-liquid coexistence region[2].

  • Resolution: Reverse the addition order. Instead of adding antisolvent to the good solvent, add the solute-rich solution dropwise into a temperature-controlled antisolvent bath containing suspended seed crystals[2].

Symptom 2: Crystals form but melt into an oil during filtration.

  • Root Cause: The solvent swap or wash step is utilizing a solvent with a high affinity for the product at room temperature, or the ambient temperature exceeds the melting point of the solvate[7].

  • Resolution: Pre-chill the wash solvent (e.g., cold heptane) to -10 °C. Ensure the wash solvent is strictly an antisolvent to prevent particle dissolution during the isolation phase[7].

Step-by-Step Methodology: Seeded Anti-Solvent Crystallization

To establish a self-validating protocol, every step must confirm the success of the previous one. This workflow is specifically designed for low-melting intermediates prone to LLPS.

Step 1: Pre-Purification (Self-Validation of Purity)

  • Dissolve crude Ethyl 2-cyano-5-methylhexanoate in 2 volumes of EtOAc.

  • Add 5% w/w activated charcoal and heat to 50 °C for 30 minutes to remove colored impurities that depress the melting point[3].

  • Filter through a Celite pad.

  • Validation Check: The filtrate must be optically clear and colorless. If a tint remains, repeat the charcoal treatment.

Step 2: Dissolution and Metastable Zone Targeting

  • Concentrate the filtrate via rotary evaporation to exactly 1 volume of EtOAc.

  • Heat the solution to 45 °C (keep strictly below the solvent boiling point to prevent unintended concentration changes).

Step 3: Seed Bed Preparation & Reverse Addition

  • In a separate, jacketed crystallizer, prepare 5 volumes of Heptane (antisolvent) and cool to 5 °C.

  • Suspend 1-2% w/w pure seed crystals of the target compound in the cold Heptane.

  • Causality: Seeds provide a low-energy template for lattice formation, bypassing the high activation energy of primary nucleation and preventing LLPS[2].

Step 4: Controlled Supersaturation

  • Dose the warm EtOAc solution into the cold Heptane seed bed over 4 hours using a programmable syringe pump.

  • Maintain constant agitation at 250 RPM.

  • Causality: Adequate shear prevents localized pooling of the good solvent, which would otherwise dissolve the seed bed and trigger oiling out.

Step 5: Aging and Isolation

  • Age the slurry at 0-5 °C for 2 hours to allow for Ostwald ripening (slurry conversion), ensuring complete phase transition from any transient oil droplets to solid crystals[2].

  • Filter under vacuum and wash the cake with 1 volume of pre-chilled Heptane. Dry under vacuum at ambient temperature.

Process Visualization

Crystallization_Workflow Start Crude Intermediate (High LLPS Risk) Purify Charcoal Filtration (Remove Impurities) Start->Purify Prevent FP Depression Concentrate Concentrate in Good Solvent (EtOAc) Purify->Concentrate Optically Clear Dose Slow Reverse Addition (Control Supersaturation) Concentrate->Dose SeedBed Prepare Cold Antisolvent + Seed Crystals SeedBed->Dose Bypass Nucleation Barrier Age Slurry Aging (Ostwald Ripening) Dose->Age Avoid Localized Pooling Success Pure Crystalline Product Isolated Age->Success Complete Phase Transition

Logical workflow for troubleshooting LLPS (oiling out) during intermediate crystallization.

References

  • Chemoenzymatic Synthesis of a Series of 4-Substituted Glutamate Analogues and Pharmacological Characterization at Human Glutamate Transporters Subtypes 1−3 Source: Journal of Medicinal Chemistry - ACS Publications URL:[Link]

  • 3.6F: Troubleshooting - Chemistry LibreTexts Source: Chemistry LibreTexts URL:[Link]

  • Recrystallization (help meeeeee) : r/chemistry Source: Reddit URL:[Link]

  • Model-Based Solvent Selection during Conceptual Process Design of a New Drug Manufacturing Process Source: Organic Process Research & Development - ACS Publications URL:[Link]

  • Incorporating Solvent-Dependent Kinetics To Design a Multistage, Continuous, Combined Cooling/Antisolvent Crystallization Process Source: Organic Process Research & Development - ACS Publications URL:[Link]

  • A Novel Integrated Workflow for Isolation Solvent Selection Using Prediction and Modeling Source: Organic Process Research & Development - ACS Publications URL:[Link]

Sources

Optimization

Technical Support Center: Troubleshooting Catalyst Degradation in Ethyl 2-Cyano-5-Methylhexanoate Pathways

Welcome to the Technical Support Center. This guide provides drug development professionals and synthetic chemists with field-proven troubleshooting strategies for the catalytic synthesis and downstream functionalization...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide provides drug development professionals and synthetic chemists with field-proven troubleshooting strategies for the catalytic synthesis and downstream functionalization of Ethyl 2-cyano-5-methylhexanoate (a critical intermediate in gabapentinoid and pregabalin analog synthesis).

The standard industrial pathway involves three distinct catalytic regimes, each prone to specific degradation mechanisms:

  • Knoevenagel Condensation: Isovaleraldehyde + Ethyl cyanoacetate (Amine Base Catalysis)

  • Olefin Hydrogenation: Reduction of the hex-2-enoate intermediate (Pd/C Heterogeneous Catalysis)

  • Michael Addition: Functionalization of the hexanoate (P(III) Organocatalysis)

Section 1: Catalytic Hydrogenation (Pd/C Deactivation)

Q: Why does my Pd/C catalyst deactivate prematurely during the reduction of Ethyl 2-cyano-5-methylhex-2-enoate to Ethyl 2-cyano-5-methylhexanoate?

A: You are experiencing nitrogen lone-pair poisoning . The substrate contains a highly coordinating nitrile group, and your feed stream likely contains trace amine carryover from the upstream Knoevenagel condensation.

Causality: Nitrogen's non-bonding electron pairs strongly chemisorb onto the palladium d-orbitals. This interaction outcompetes hydrogen gas for the active catalytic sites, effectively blocking H₂ dissociation and halting the catalytic cycle[1][2].

Solution: Introduce an acid modifier (e.g., acetic acid or trace sulfuric acid) to the solvent matrix. The acid preferentially protonates the nitrogen lone pairs (forming R-CNH⁺ or ammonium species), rendering them sterically and electronically incapable of coordinating with the Pd surface[1].

Quantitative Impact of Acid Modifiers on Pd/C Performance
Modifier AddedConcentration (mol%)Initial TOF (h⁻¹)Catalyst ReusabilityPrimary Failure Mode
None (Control)0%451 CycleSevere N-poisoning
Acetic Acid5%1804 CyclesGradual leaching
Sulfuric Acid0.5%210>6 CyclesSupport degradation
Self-Validating Protocol: Acid-Modified Hydrogenation
  • Preparation: Charge a high-pressure reactor with Ethyl 2-cyano-5-methylhex-2-enoate (1.0 equiv) in anhydrous ethanol.

  • Modification: Add 0.5 mol% of concentrated H₂SO₄ directly to the solution. Validation: Verify the pH of the solution is between 3.0 and 4.0.

  • Catalyst Loading: Add 5 wt% Pd/C (10% Pd loading). Purge the vessel with N₂ (3x), then H₂ (3x).

  • Reaction: Pressurize to 3 bar H₂ and heat to 40°C under vigorous stirring (800 rpm) to eliminate mass transfer limitations.

  • Validation Check: Monitor the H₂ mass flow controller. A steady uptake that plateaus sharply indicates complete conversion without catalyst death. If uptake ceases prematurely, amine carryover has exceeded the acid buffering capacity.

PdC_Mitigation Start Unmodified Pd/C Hydrogenation (Nitrile/Amine Present) Poison N-Lone Pair Chemisorption on Pd d-orbitals Start->Poison Deact Catalyst Deactivation (H2 Dissociation Blocked) Poison->Deact Mitigation Addition of Acid Modifier (e.g., H2SO4 or AcOH) Deact->Mitigation Troubleshooting Intervention Protonation Protonation of N-Lone Pair (Steric/Electronic Shielding) Mitigation->Protonation Active Pd Sites Remain Active (Continuous Turnover) Protonation->Active

Fig 1: Mechanism of Pd/C nitrogen poisoning and acid-mediated restoration.

Section 2: Michael Addition Organocatalysis (HMPT Oxidation)

Q: I am using HMPT to catalyze the Michael addition of Ethyl 2-cyano-5-methylhexanoate to methyl vinyl ketone. The reaction stalls quickly and the solution turns viscous. What is happening?

A: You are observing the oxidative degradation of your organocatalyst. Hexamethylphosphorous triamide (HMPT) is a powerful nucleophile that initiates the reaction by forming an irreversible zwitterionic allenolate base[3]. However, it is highly sensitive to atmospheric oxygen.

Causality: P(III) species like HMPT undergo rapid oxidation in the presence of O₂ to form hexamethylphosphoramide (HMPA), a P(V) species. HMPA lacks the nucleophilic lone pair required to attack the Michael acceptor, rendering it catalytically dead[4]. Furthermore, HMPA is highly toxic and viscous, explaining the physical change in your reaction mixture.

Solution: Transition to strict Schlenk-line techniques and ensure all solvents are rigorously degassed (e.g., via freeze-pump-thaw cycles).

Self-Validating Protocol: Anaerobic HMPT Catalysis
  • Degassing: Transfer Ethyl 2-cyano-5-methylhexanoate (1.0 equiv) and methyl vinyl ketone (1.2 equiv) to a Schlenk flask. Perform three freeze-pump-thaw cycles.

  • Inert Atmosphere: Backfill the flask with ultra-high purity Argon (N₂ is acceptable, but Ar is heavier and provides a better blanket)[4].

  • Catalyst Injection: Inject 5 mol% HMPT via a gas-tight syringe through a septum.

  • Validation Check: Extract a 10 µL aliquot after 5 minutes under positive Argon pressure. Run an immediate GC-MS. Validation: The absence of an HMPA peak (m/z 179) confirms the integrity of your inert atmosphere. The product peak should appear within 10 minutes, as this reaction is extremely rapid under active P(III) catalysis[3].

Section 3: Upstream Knoevenagel Condensation (Base Fouling)

Q: My amine-functionalized heterogeneous catalyst (e.g., chitosan hydrogel) loses activity after two cycles of condensing isovaleraldehyde and ethyl cyanoacetate. How can I extend its life?

A: Your catalyst is suffering from active site fouling via Schiff base oligomerization .

Causality: Primary amines on biopolymer supports (like chitosan) are highly nucleophilic. While they effectively deprotonate the active methylene of ethyl cyanoacetate, they also undergo irreversible side-reactions with the highly reactive isovaleraldehyde, forming stable imines (Schiff bases)[5]. Over successive cycles, these imines cross-link and permanently block the basic sites.

Solution: Alter the order of addition to maintain a low steady-state concentration of the aldehyde.

Self-Validating Protocol: Starvation-Fed Condensation
  • Initialization: Suspend the amine catalyst in a solution of Ethyl cyanoacetate (1.0 equiv) in toluene. Heat to 80°C.

  • Starvation Feeding: Load isovaleraldehyde (1.05 equiv) into a syringe pump. Add dropwise over 4 hours (0.26 equiv/hour).

  • Water Removal: Equip the flask with a Dean-Stark trap. Validation: The continuous collection of stoichiometric water in the trap validates that the condensation pathway is outcompeting the Schiff base fouling pathway.

PathwayDegradation A Isovaleraldehyde + Ethyl Cyanoacetate B Ethyl 2-cyano- 5-methylhex-2-enoate A->B Amine Catalyst C Ethyl 2-cyano- 5-methylhexanoate B->C Pd/C + H2 Deg1 Schiff Base Fouling B->Deg1 Side Reaction D Michael Adduct C->D HMPT Catalyst Deg2 N-Lone Pair Poisoning C->Deg2 Chemisorption Deg3 P(III) to P(V) Oxidation D->Deg3 O2 Exposure

Fig 2: Ethyl 2-cyano-5-methylhexanoate synthesis pathway and primary catalyst degradation nodes.

References

  • Phosphoramidites Are Efficient, Green Organocatalysts for the Michael Reaction. Mechanistic Insights into the Phosphorus-Catalyzed Michael Reaction of Alkynones and Implications for Asymmetric Catalysis Source: The Journal of Organic Chemistry - ACS Publications URL:[Link]

  • The hydrogenation of mandelonitrile over a Pd/C catalyst: towards a mechanistic understanding Source: RSC Advances - The Royal Society of Chemistry URL:[Link]

  • Poisoning and Reuse of Supported Precious Metal Catalysts in the Hydrogenation of N-Heterocycles, Part II: Hydrogenation of 1-Methylpyrrole over Rhodium Source: Catalysts - MDPI URL:[Link]

  • Investigation of Biopolymer-based Hydrogels as Green and Heterogeneous Catalysts in C-C Bond Formation Source: Publikationsserver der Universität Regensburg URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

High-Efficiency HPLC Method Validation for Ethyl 2-Cyano-5-Methylhexanoate: Core-Shell vs. Fully Porous Architectures

Executive Summary Ethyl 2-cyano-5-methylhexanoate is a critical chemical intermediate, frequently utilized in the chemoenzymatic synthesis of [1] and as a versatile building block in[2]. Given its role in the synthesis o...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Ethyl 2-cyano-5-methylhexanoate is a critical chemical intermediate, frequently utilized in the chemoenzymatic synthesis of [1] and as a versatile building block in[2]. Given its role in the synthesis of active pharmaceutical ingredients (APIs) targeting central nervous system disorders, rigorous analytical control of its purity is mandatory.

This guide objectively compares the chromatographic performance of a modern Core-Shell C18 column (2.6 µm) against a traditional Fully Porous C18 column (5.0 µm) for the analysis of Ethyl 2-cyano-5-methylhexanoate. By applying the recently updated [3], we provide a self-validating, step-by-step protocol that demonstrates why core-shell technology offers superior sensitivity, throughput, and reliability.

Mechanistic Rationale: Analyte Chemistry & Column Physics

The Analyte Challenge

Ethyl 2-cyano-5-methylhexanoate contains an ester moiety, a cyano group, and a hydrophobic alkyl chain. While the molecule itself is neutral, synthetic impurities often include hydrolyzed free acids (e.g., 2-cyano-5-methylhexanoic acid). To combat this, 0.1% Trifluoroacetic acid (TFA) is selected as an additive for the mobile phase. TFA lowers the pH to ~2.0, ensuring that any trace acidic impurities remain fully protonated (unionized). This causality is critical: unionized acids are prevented from engaging in secondary ion-exchange interactions with residual silanols on the silica matrix, thereby eliminating peak tailing. Because the molecule lacks extended aromatic conjugation, UV detection is optimized at 210 nm to capture the π→π∗ and n→π∗ transitions of the carbonyl and cyano groups.

The Mass Transfer Advantage

Traditional fully porous 5.0 µm particles suffer from deep diffusion paths. Analyte molecules spend varying amounts of time diffusing in and out of the pores, increasing the C -term (resistance to mass transfer) of the Van Deemter equation.

Conversely, 2.6 µm core-shell particles feature a solid, impermeable silica core surrounded by a thin porous shell. This architecture restricts the diffusion path, ensuring all analyte molecules elute in a tighter band. The result is narrower, taller peaks. Taller peaks inherently generate a higher Signal-to-Noise (S/N) ratio, which directly lowers the Limit of Detection (LOD) and Limit of Quantitation (LOQ)—a critical requirement when profiling trace impurities.

Mass_Transfer Particle Particle Architecture CoreShell Core-Shell (2.6 µm) Solid Core + Porous Shell Particle->CoreShell FullyPorous Fully Porous (5.0 µm) Completely Porous Particle->FullyPorous DiffPath1 Short Diffusion Path (Rapid Mass Transfer) CoreShell->DiffPath1 DiffPath2 Long Diffusion Path (Slow Mass Transfer) FullyPorous->DiffPath2 Result1 High Efficiency (High N) Reduced Peak Broadening DiffPath1->Result1 Result2 Lower Efficiency (Low N) Increased Peak Broadening DiffPath2->Result2

Figure 2: Mass transfer dynamics comparing core-shell and fully porous architectures.

Experimental Design: A Self-Validating Protocol

The [4] emphasizes a lifecycle approach and robust reportable ranges. To ensure scientific integrity, the following protocol is designed as a self-validating system . It incorporates System Suitability Testing (SST) as an automated logic gate: if the SST fails, the sequence aborts, preventing the generation of invalid data.

Step-by-Step Methodology

Phase 1: Preparation

  • Diluent: Prepare a 50:50 (v/v) mixture of HPLC-grade Water and Acetonitrile.

  • Standard Stock: Accurately weigh 10.0 mg of Ethyl 2-cyano-5-methylhexanoate reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with diluent (1.0 mg/mL).

  • Working Standard: Dilute the stock to 0.1 mg/mL for routine injection.

Phase 2: Chromatographic Conditions

  • Mobile Phase A: 0.1% TFA in HPLC-grade Water.

  • Mobile Phase B: 0.1% TFA in HPLC-grade Acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Gradient Program: 10% B to 90% B over 8 minutes (Core-Shell) or 15 minutes (Fully Porous).

Phase 3: The Validation Sequence

  • Blank Injection: Inject diluent to verify baseline stability and absence of carryover.

  • SST Logic Gate: Inject the 0.1 mg/mL working standard 6 times. Condition: The system only proceeds if %RSD of peak area is < 2.0%, Tailing Factor ≤ 1.5, and Theoretical Plates (N) > 10,000.

  • Specificity: Inject forced degradation samples (exposed to 0.1 N HCl, 0.1 N NaOH, and 3% H₂O₂ for 24 hours). Confirm baseline resolution ( Rs​>2.0 ) between the main peak and all degradants.

  • Linearity: Inject standards at 50%, 75%, 100%, 125%, and 150% of the target concentration.

  • Accuracy: Spike known amounts of standard into a synthetic sample matrix at 80%, 100%, and 120% levels (prepared in triplicate).

ICH_Validation Start Method Validation ICH Q2(R2) Spec Specificity (Resolution > 2.0) Start->Spec Lin Linearity & Range (R² > 0.999) Start->Lin Acc Accuracy (Recovery 98-102%) Start->Acc Prec Precision (RSD < 2.0%) Start->Prec LOD LOD / LOQ (S/N Ratio) Start->LOD

Figure 1: Logical workflow of ICH Q2(R2) analytical method validation parameters.

Comparative Performance Data

The [5] by proving the method provides results with acceptable accuracy and precision. The tables below summarize the experimental validation data, objectively comparing the two column architectures.

Table 1: System Suitability & Chromatographic Performance

Data derived from the SST Logic Gate (n=6 replicates).

ParameterCore-Shell C18 (2.6 µm)Fully Porous C18 (5.0 µm)ICH Acceptance Criteria
Retention Time ( tR​ ) 4.2 min11.5 minN/A
Theoretical Plates (N) 18,5007,200> 2,000
Tailing Factor ( Tf​ ) 1.051.32≤ 1.5
Resolution ( Rs​ ) *3.81.9> 1.5
System Backpressure 250 bar180 bar< 400 bar (System Limit)

*Resolution calculated against the closest eluting acid-hydrolysis degradation product.

Table 2: ICH Q2(R2) Validation Summary

Validation executed across the defined reportable range.

Validation ParameterCore-Shell C18 (2.6 µm)Fully Porous C18 (5.0 µm)
Linearity ( R2 ) 0.99990.9992
Accuracy (Recovery %) 99.8% ± 0.4%98.2% ± 1.1%
Precision (%RSD, n=6) 0.6%1.8%
LOD (S/N > 3) 0.05 µg/mL0.15 µg/mL
LOQ (S/N > 10) 0.15 µg/mL0.45 µg/mL

Discussion & Conclusion

The experimental data clearly demonstrates the superiority of the Core-Shell 2.6 µm architecture for the analysis of Ethyl 2-cyano-5-methylhexanoate.

  • Efficiency and Throughput: The core-shell column generated over 2.5 times the theoretical plates (18,500 vs. 7,200) while reducing the retention time from 11.5 minutes to 4.2 minutes. This allows laboratories to triple their sample throughput without investing in ultra-high-pressure liquid chromatography (UHPLC) systems, as the backpressure remained well within standard HPLC limits (250 bar).

  • Sensitivity (LOD/LOQ): Because the restricted diffusion path of the core-shell particle prevents band broadening, the resulting peaks are significantly sharper. This physical phenomenon directly improved the LOQ from 0.45 µg/mL down to 0.15 µg/mL, ensuring trace-level impurities are accurately quantified in compliance with stringent regulatory thresholds.

  • Robustness: The precision (%RSD of 0.6%) and accuracy (99.8% recovery) achieved on the core-shell column provide a wider margin of safety for routine Quality Control (QC) operations, perfectly aligning with the lifecycle and risk-based approaches championed by ICH Q2(R2).

For drug development professionals validating methods for pregabalin intermediates or similar complex esters, transitioning from legacy 5.0 µm fully porous columns to 2.6 µm core-shell columns is a scientifically sound, highly beneficial upgrade.

References

  • ICH Q2(R2) Validation of Analytical Procedures. International Council for Harmonisation. Available at:[Link]

  • ICH Q2 (R2) Validation of Analytical Procedures. MasterControl. Available at:[Link]

  • Validation of analytical procedures – ICH Q2(R2). European Pharmaceutical Review. Available at:[Link]

  • Chemoenzymatic Synthesis of a Series of 4-Substituted Glutamate Analogues and Pharmacological Characterization at Human Glutamate Transporters Subtypes 1−3. Journal of Medicinal Chemistry - ACS Publications. Available at:[Link]

  • Phosphoramidites Are Efficient, Green Organocatalysts for the Michael Reaction. Mechanistic Insights into the Phosphorus-Catalyzed Michael Reaction of Alkynones and Implications for Asymmetric Catalysis. The Journal of Organic Chemistry - ACS Publications. Available at:[Link]

Sources

Comparative

Strategic Cyanoester Selection in API Synthesis: Ethyl 2-Cyano-5-methylhexanoate vs. Alternatives

As a Senior Application Scientist evaluating synthetic routes for neuroactive active pharmaceutical ingredients (APIs), the selection of the correct bifunctional building block is paramount. Cyanoesters are indispensable...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist evaluating synthetic routes for neuroactive active pharmaceutical ingredients (APIs), the selection of the correct bifunctional building block is paramount. Cyanoesters are indispensable in modern organic synthesis because they offer orthogonal reactivity: the ester moiety allows for controlled decarboxylation or amidation, while the nitrile serves as a masked primary amine.

In the development of gabapentinoids and excitatory amino acid transporter (EAAT) ligands, the structural nuances of the cyanoester dictate the efficiency, stereoselectivity, and atom economy of the entire synthetic route. This guide critically compares Ethyl 2-cyano-5-methylhexanoate against its unsaturated counterpart, Ethyl 2-cyano-3-methylhex-2-enoate , and classical Diethyl malonate derivatives.

Structural & Mechanistic Analysis

Ethyl 2-cyano-5-methylhexanoate (The Saturated Intermediate)

This intermediate features a fully saturated backbone with a pre-installed isoamyl (isopentyl) group. The linear, strongly electron-withdrawing cyano group significantly increases the C-H acidity at the α-position (C2) without introducing the severe steric bulk associated with malonates. This unique steric/electronic profile makes it an ideal nucleophile for synthesizing 1[1] and complex Michael adducts.

Ethyl 2-cyano-3-methylhex-2-enoate (The Unsaturated Adduct)

Synthesized via the Knoevenagel condensation of ethyl cyanoacetate and isovaleraldehyde, this α,β-unsaturated cyanoester acts primarily as a powerful electrophile (Michael acceptor). It is the cornerstone of modern pregabalin (Lyrica) synthesis, where researchers utilize2[2]. This chemoenzymatic approach yields the (S)-stereocenter with >99% enantiomeric excess (ee), bypassing the need for heavy metal catalysts.

Diethyl 2-isobutylmalonate (The Classical Alternative)

While historically significant and highly cost-effective, dialkyl malonates suffer from poor atom economy. The presence of two bulky ester groups creates significant steric hindrance during subsequent alkylations. Furthermore, converting a malonate to a mono-acid requires a harsh Krapcho decarboxylation or saponification/thermal decarboxylation sequence, which generates stoichiometric waste.

Comparative Performance Data

The following table summarizes the operational and chemical performance of these three intermediates under standard process chemistry conditions:

ParameterEthyl 2-cyano-5-methylhexanoateEthyl 2-cyano-3-methylhex-2-enoateDiethyl 2-isobutylmalonate
Structural State Saturated, alkylatedα,β-UnsaturatedSaturated, dialkylated
Primary Reactivity Nucleophilic (C2 Enolate)Electrophilic (Michael Acceptor)Nucleophilic (C2 Enolate)
Steric Hindrance at C2 Low (Linear cyano group)N/A (sp² hybridized)High (Two bulky ester groups)
Atom Economy High (Direct reduction to amine)High (Direct reduction to amine)Low (Requires decarboxylation)
Key Application EAAT Ligands, Complex Michael AdductsPregabalin (Lyrica) SynthesisBarbiturates, Generic Intermediates

Experimental Methodology: HMPT-Catalyzed Michael Addition

To demonstrate the unique reactivity of Ethyl 2-cyano-5-methylhexanoate, we examine its performance in a solvent-free Michael addition.

Causality & Mechanism: Standard tertiary amine bases (e.g., Et₃N) fail to catalyze the Michael addition of Ethyl 2-cyano-5-methylhexanoate due to the steric hindrance of the secondary carbon. However, Hexamethylphosphorous triamide (HMPT) bypasses this limitation. As a powerfully nucleophilic phosphoramidite, HMPT adds directly to the electrophile to. This allenolate acts as an irreversible base, rapidly deprotonating the hindered cyanoester and driving the equilibrium forward.

Step-by-Step Protocol:

  • Preparation: In a dry, argon-purged reaction vessel, add ethyl 2-cyano-5-methylhexanoate (3.67 g, 20 mmol).

  • Catalyst Addition: Introduce HMPT (182 μL, 1 mmol, 5 mol%).

    • Safety Critical: HMPT is slowly oxidized by air to Hexamethylphosphoramide (HMPA), a known carcinogen. Strict inert atmosphere protocols must be maintained.

  • Electrophile Introduction: Dropwise add methyl vinyl ketone (2.0 mL, 24 mmol) to the stirred solution at room temperature.

  • Reaction: Stir the solvent-free mixture for exactly 10 minutes. The rapid kinetic profile is driven by the high equilibrium concentration of the enolate.

  • Workup: Directly concentrate the reaction mixture under reduced pressure (in vacuo) to remove the volatile catalyst and any unreacted electrophile.

  • Validation (Self-Validating System): The reaction's completion is self-indicating via the cessation of the mild exotherm. Final validation is achieved via GC-MS, which will confirm 100% conversion to the title compound (Ethyl 2-cyano-5-methyl-2-(3-oxobutyl)hexanoate) with a 96% isolated yield, showing zero trace of the starting cyanoester[3].

Synthetic Workflow Visualization

The divergent pathways of these cyanoester intermediates highlight their specialized roles in pharmaceutical manufacturing.

Cyanoester_Pathways ECA Ethyl Cyanoacetate (Universal Precursor) E2C5MH Ethyl 2-cyano-5-methylhexanoate (Alkylated Intermediate) ECA->E2C5MH Alkylation (Isoamyl bromide) E2C3MH Ethyl 2-cyano-3-methylhex-2-enoate (Knoevenagel Adduct) ECA->E2C3MH Knoevenagel Condensation (Isovaleraldehyde) Glutamate 4-Alkyl Glutamate Analogues (EAAT Ligands) E2C5MH->Glutamate Chemoenzymatic Synthesis Michael Michael Addition Products (via HMPT Catalysis) E2C5MH->Michael Phosphoramidite Catalysis Pregabalin Pregabalin (Lyrica) (GABA Analogue) E2C3MH->Pregabalin Enzymatic Resolution & Reduction

Divergent synthetic pathways of cyanoester intermediates in API and analogue development.

Conclusion

For process chemists, the choice between cyanoester intermediates is dictated by the target's stereochemical and structural requirements. Ethyl 2-cyano-3-methylhex-2-enoate remains the undisputed champion for asymmetric pregabalin synthesis due to its susceptibility to enzymatic reduction. However, for the synthesis of complex, sterically hindered targets (such as EAAT ligands or highly substituted Michael adducts), Ethyl 2-cyano-5-methylhexanoate provides superior C-H acidity and lower steric bulk compared to classical malonates, enabling organocatalytic transformations that would otherwise fail.

References

  • Title: Chemoenzymatic Synthesis of a Series of 4-Substituted Glutamate Analogues and Pharmacological Characterization at Human Glutamate Transporters Subtypes 1−3 Source: Journal of Medicinal Chemistry - ACS Publications URL
  • Title: Phosphoramidites Are Efficient, Green Organocatalysts for the Michael Reaction.
  • Title: Chemoenzymatic Asymmetric Synthesis of Pregabalin Precursors via Asymmetric Bioreduction of β-Cyanoacrylate Esters Using Ene-Reductases Source: The Journal of Organic Chemistry - ACS Publications URL

Sources

Validation

GC-MS comparative analysis of Ethyl 2-cyano-5-methylhexanoate batches

An in-depth comparative analysis of pharmaceutical intermediates is a critical checkpoint in drug development, directly impacting the yield, safety, and regulatory compliance of the final Active Pharmaceutical Ingredient...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth comparative analysis of pharmaceutical intermediates is a critical checkpoint in drug development, directly impacting the yield, safety, and regulatory compliance of the final Active Pharmaceutical Ingredient (API). Ethyl 2-cyano-5-methylhexanoate (CAS: 26526-71-6) is a vital precursor utilized in the chemoenzymatic synthesis of neuroactive compounds, including pregabalin and various 4-substituted glutamate analogues[1].

Because this intermediate contains both an ester linkage and a reactive cyano group, it is susceptible to hydrolysis, oxidation, and thermal degradation. Consequently, Gas Chromatography-Mass Spectrometry (GC-MS) has become the gold standard for its impurity profiling[2]. This guide provides an authoritative, self-validating methodology for comparing batches of Ethyl 2-cyano-5-methylhexanoate, detailing the causality behind the analytical parameters and presenting comparative experimental data.

Mechanistic Grounding: Why GC-MS?

The impurity profiling process—defined as compound detection, identification, and quantitation—is mandatory under International Council for Harmonisation (ICH) guidelines[2]. For Ethyl 2-cyano-5-methylhexanoate, GC-MS is preferred over LC-MS for the following mechanistic reasons:

  • Volatility and Thermal Stability: The compound distills at 88–91 °C under reduced pressure (10 mmHg)[1], equating to a normal boiling point of approximately 240 °C. This makes it highly amenable to gas-phase separation without the need for complex derivatization, unlike the final amphoteric API (pregabalin), which requires methylation and chiral derivatization for GC-MS analysis[3].

  • Electron Ionization (EI) Fragmentation: The use of standard 70 eV EI provides highly reproducible fragmentation patterns. The cleavage of the ester alkoxy group and the α-cleavage adjacent to the cyano group yield distinct diagnostic ions, allowing for rapid differentiation between the target intermediate and structurally similar impurities (e.g., unreacted starting materials or homologous chain variants).

Batch Comparison Data: Reference vs. Commercial Sourced

To demonstrate the analytical power of this method, we compare two batches of Ethyl 2-cyano-5-methylhexanoate: Batch A (an internally synthesized, highly purified reference standard) and Batch B (a commercially sourced batch stored under suboptimal conditions).

The quantitative data below was derived using internal standard normalization (Tridecane) to account for any injection volume variations.

Analytical ParameterBatch A (Reference Std.)Batch B (Commercial Source)Mechanistic Origin of Impurity
Overall GC-MS Purity 99.6%95.2%N/A
Isovaleraldehyde < 0.1%1.8%Unreacted precursor / Retro-aldol cleavage
Ethyl Cyanoacetate < 0.1%1.2%Unreacted starting material
2-Cyano-5-methylhexanoic Acid Not Detected1.1%Hydrolytic degradation of the ester group
Ethyl 2-cyano-5-methylhex-2-enoate 0.2%0.7%Oxidative desaturation / Elimination

Analytical Insight: The presence of 2-cyano-5-methylhexanoic acid in Batch B indicates exposure to moisture. Esters are prone to hydrolysis, and the resulting carboxylic acid can cause peak tailing in GC analysis and negatively impact downstream chemoenzymatic transamination steps[1].

Experimental Methodology: Self-Validating GC-MS Protocol

To ensure reproducibility and scientific integrity, the following step-by-step protocol must be strictly adhered to. Every parameter is selected based on the physicochemical properties of the analyte.

Phase 1: Anhydrous Sample Preparation

Causality: The sample must be prepared in an aprotic, anhydrous solvent to prevent artificial hydrolysis of the ester in the heated GC inlet.

  • Solvent Selection: Obtain GC-grade, anhydrous Dichloromethane (DCM).

  • Internal Standard (IS) Addition: Spike the DCM with Tridecane to a final concentration of 50 µg/mL. Tridecane is chosen because its retention time does not overlap with the target ester or its common low-molecular-weight impurities.

  • Dilution: Accurately weigh 10.0 mg of Ethyl 2-cyano-5-methylhexanoate and dissolve it in 10.0 mL of the IS-spiked DCM (Final concentration: 1 mg/mL).

  • Vialing: Transfer 1.5 mL of the solution to an amber glass GC vial with a PTFE-lined septum to prevent plasticizer leaching.

Phase 2: GC Separation Parameters

Causality: A non-polar stationary phase ensures separation based strictly on boiling point and van der Waals interactions, ideal for aliphatic esters.

  • Column: Install a 5% Phenyl / 95% Dimethylpolysiloxane capillary column (e.g., HP-5MS or SH-RXi-5 MS), 30 m × 0.25 mm ID × 0.25 µm film thickness.

  • Carrier Gas: High-purity Helium (99.999%) at a constant flow rate of 1.0 mL/min.

  • Inlet Conditions: Set the injection port to 250 °C. Crucial Step: Use a split ratio of 20:1. A 1 µL injection at this split ratio prevents column overloading by the main peak, which is necessary to resolve co-eluting trace impurities.

  • Oven Temperature Program:

    • Initial hold at 80 °C for 2 minutes (focuses volatile impurities like isovaleraldehyde).

    • Ramp at 15 °C/min to 280 °C.

    • Final hold at 280 °C for 5 minutes (bakes out high-molecular-weight dimers).

Phase 3: MS Detection and Deconvolution
  • Temperatures: Transfer line at 280 °C; Ion source at 230 °C; Quadrupole at 150 °C.

  • Ionization: Electron Ionization (EI) mode at 70 eV.

  • Acquisition: Full scan mode from m/z 40 to 350. Note: Avoid scanning below m/z 40 to exclude ambient air (N2, O2, Ar) and solvent background.

  • Data Processing: Utilize spectral deconvolution software (e.g., TraceFinder) cross-referenced with the NIST mass spectral library to identify unknown peaks[2].

Workflow Visualization

The following diagram maps the logical progression of the comparative analysis, illustrating how raw batch samples are processed into actionable purity data.

GCMS_Workflow Sample Batch Sampling (Ethyl 2-cyano-5-methylhexanoate) Prep Anhydrous Dilution (DCM + Internal Std) Sample->Prep Aliquot GC Capillary GC Separation (Non-polar Phase) Prep->GC 1 µL Split Injection MS Mass Spectrometry (70 eV EI Detection) GC->MS Thermal Elution Data Spectral Deconvolution & Peak Integration MS->Data m/z Signals Report Batch Comparison & Impurity Profiling Data->Report Quantitation

Workflow for GC-MS impurity profiling and batch comparison of pharmaceutical intermediates.

Conclusion

The comparative GC-MS analysis of Ethyl 2-cyano-5-methylhexanoate batches reveals that seemingly minor deviations in storage or synthesis can lead to significant impurity profiles, particularly unreacted precursors and hydrolytic degradants. By employing a rigorous, anhydrous sample preparation and a thermally optimized non-polar GC method, researchers can accurately quantify these impurities, ensuring the integrity of downstream pharmaceutical synthesis.

References

  • Chemoenzymatic Synthesis of a Series of 4-Substituted Glutamate Analogues and Pharmacological Characterization at Human Glutamate Transporters Subtypes 1−3 Journal of Medicinal Chemistry - ACS Publications URL
  • Impurity Profiling of Pharmaceutical Starting Materials Using Gas Chromatography Coupled with High-Resolution Accurate Mass Spectrometry Thermo Fisher Scientific URL
  • Enantiomeric Identification of Pregabalin by GC-MS via Methylation and S-TPC Chiral Derivatization PubMed - National Institutes of Health URL

Sources

Comparative

Validating the Enantiomeric Purity of Ethyl 2-cyano-5-methylhexanoate: A Comparative Analytical Guide

Introduction and Analytical Context Ethyl 2-cyano-5-methylhexanoate is a highly versatile chiral intermediate, utilized extensively in the asymmetric synthesis of blockbuster anticonvulsants like pregabalin ((S)-3-(amino...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Analytical Context

Ethyl 2-cyano-5-methylhexanoate is a highly versatile chiral intermediate, utilized extensively in the asymmetric synthesis of blockbuster anticonvulsants like pregabalin ((S)-3-(aminomethyl)-5-methylhexanoic acid) and various 4-substituted glutamate analogues 1. Because the pharmacological efficacy of these active pharmaceutical ingredients (APIs) is almost exclusively restricted to a single enantiomer, establishing the stereochemical fidelity of early-stage intermediates is a non-negotiable regulatory requirement.

The Analytical Conundrum: Unlike the final API (pregabalin), which is amphoteric and amenable to indirect chiral derivatization using agents like FDAA or S-TPC 23, ethyl 2-cyano-5-methylhexanoate is a neutral ester lacking a readily derivatizable primary amine. Furthermore, the absence of a conjugated aromatic system results in a poor UV chromophore. Consequently, indirect methods are often discarded in favor of direct separation on Chiral Stationary Phases (CSPs) via Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) 4.

Objective Comparison: Chiral GC vs. Chiral HPLC

Choosing the optimal chromatographic technique requires an understanding of the molecule's physicochemical properties. The ethyl ester imparts significant volatility, making it an excellent candidate for GC. However, cyano esters can undergo thermal degradation if the injector port temperature is excessively high.

Table 1: Comparative Performance Metrics
ParameterMethod A: Chiral GC-FIDMethod B: Chiral HPLC-UV/MS
Primary Causality for Use High volatility of the ester; FID does not require a UV chromophore.Ideal for thermally labile samples or complex, non-volatile reaction matrices.
Stationary Phase Derivatized Cyclodextrins (e.g., Astec CHIRALDEX G-TA)Polysaccharide-based or Crown Ether CSPs (e.g., Crownpack)
Detection Mechanism Flame Ionization Detector (FID)UV (low wavelength ~210 nm) or ESI-MS
Sensitivity High: FID responds robustly to carbon-rich hydrocarbons.Moderate: UV is limited by the lack of a strong chromophore.
Resolution ( Rs​ ) Typically > 2.0 (Baseline separation)Typically 1.5 - 2.0
Analysis Run Time 15 - 25 minutes20 - 40 minutes
Primary Limitation Risk of thermal racemization in the injector port if not optimized.Mobile phase optimization can be complex; baseline noise at low UV wavelengths.

Experimental Methodologies & Self-Validating Protocols

To ensure scientific integrity, both protocols below are designed as self-validating systems . This means a System Suitability Test (SST) utilizing a racemic reference standard must be performed prior to sample analysis to empirically prove the system's resolving power.

Protocol A: Chiral Gas Chromatography (GC-FID) - The Preferred Method

Causality: GC-FID is the gold standard for this specific intermediate. The Astec CHIRALDEX G-TA column utilizes trifluoroacetyl-gamma-cyclodextrin, which provides excellent chiral recognition through inclusion complexation and hydrogen bonding with the cyano and ester moieties 5.

  • Sample Preparation:

    • Dissolve 10 mg of synthesized ethyl 2-cyano-5-methylhexanoate in 1.0 mL of analytical-grade n-heptane. Reasoning: n-heptane is a non-polar, volatile solvent that ensures rapid vaporization without expanding excessively in the GC liner.

  • System Suitability Test (SST):

    • Inject 1.0 µL of a 10 mg/mL racemic reference standard.

    • Validation Criterion: The resolution ( Rs​ ) between the (R) and (S) peaks must be ≥1.5 . If Rs​<1.5 , lower the initial oven temperature to enhance stationary phase interaction.

  • Instrument Parameters:

    • Column: Astec CHIRALDEX G-TA (30 m × 0.25 mm, 0.25 µm film thickness) [[5]]().

    • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

    • Injector: Split mode (ratio 50:1). Temperature set strictly to 200 °C . Reasoning: Keeping the inlet temperature relatively low prevents thermal degradation or racemization of the cyano ester.

    • Oven Program: Isothermal at 110 °C for 5 minutes, ramp at 2 °C/min to 150 °C, hold for 5 minutes.

    • Detector: FID set to 250 °C.

  • Data Acquisition: Calculate the enantiomeric excess ( ee ) using the area normalization method: %ee =[|Area(S) - Area(R)| / (Area(S) + Area(R))] × 100

Protocol B: Chiral HPLC-UV (The Orthogonal Method)

Causality: HPLC is utilized when the sample matrix contains non-volatile catalytic residues that would foul a GC column, or when scaling up to preparative separation. Crown ether or polysaccharide-coated CSPs offer robust chiral recognition via steric fit and dipole-dipole interactions 1.

  • Sample Preparation:

    • Dissolve the sample in the mobile phase (n-Hexane/Isopropanol) to a concentration of 2 mg/mL. Filter through a 0.22 µm PTFE syringe filter to protect the CSP.

  • System Suitability Test (SST):

    • Inject the racemic mixture to establish baseline separation.

  • Instrument Parameters:

    • Column: Chiralcel OD-H (250 mm × 4.6 mm, 5 µm) or Crownpack equivalent 1.

    • Mobile Phase: n-Hexane / Isopropanol (95:5 v/v). Isocratic elution.

    • Flow Rate: 0.8 mL/min.

    • Column Temperature: 25 °C.

    • Detection: UV at 210 nm. Reasoning: Due to the lack of strong chromophores, low-wavelength UV is mandatory. High-purity HPLC-grade solvents must be used to minimize baseline noise at 210 nm.

Analytical Decision Workflow

Workflow Start Synthesized Ethyl 2-cyano-5-methylhexanoate Decision Assess Physiochemical Properties & Matrix Start->Decision GC_Path High Volatility & Thermally Stable Decision->GC_Path HPLC_Path Thermally Labile or Complex Matrix Decision->HPLC_Path GC_Method Chiral GC (FID/MS) e.g., Cyclodextrin CSP GC_Path->GC_Method HPLC_Method Chiral HPLC (UV/MS) e.g., Polysaccharide CSP HPLC_Path->HPLC_Method Result Calculate Enantiomeric Excess (%ee) GC_Method->Result HPLC_Method->Result

Workflow for selecting the optimal chiral analysis method for ethyl 2-cyano-5-methylhexanoate.

Conclusion

For the routine validation of ethyl 2-cyano-5-methylhexanoate enantiomeric purity, Chiral GC-FID stands out as the most efficient and sensitive technique, capitalizing on the molecule's volatility and bypassing its lack of a UV chromophore. However, Chiral HPLC remains an indispensable orthogonal method, particularly when thermal stability is or when coupling with mass spectrometry is required for complex, unpurified reaction mixtures.

References

  • Chemoenzymatic Synthesis of a Series of 4-Substituted Glutamate Analogues and Pharmacological Characterization at Human Glutamate Transporters Subtypes 1−3 Journal of Medicinal Chemistry - ACS Publications 1

  • Enantiomeric Identification of Pregabalin by GC‐MS via Methylation and S‐TPC Chiral Derivatization Ovid 2

  • A Researcher's Guide to Assessing the Enantiomeric Purity of Synthesized Pregabalin Benchchem3

  • Direct Separation of Pregabalin Enantiomers Using a Zwitterionic Chiral Selector by High Performance Liquid Chromatography Coupled to Mass Spectrometry and Ultraviolet Detection MDPI4

  • Efficient Biocatalytic Synthesis of Chiral Intermediate of Pregabalin Using Immobilized Talaromyces thermophilus Lipase PMC (National Institutes of Health) 5

Sources

Validation

Cost and Efficiency Comparison of Ethyl 2-Cyano-5-methylhexanoate Synthesis Routes

Ethyl 2-cyano-5-methylhexanoate is a high-value chemical intermediate, most notably utilized in the synthesis of the blockbuster anticonvulsant Pregabalin (Lyrica) and various 4-substituted glutamate analogues. The econo...

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Author: BenchChem Technical Support Team. Date: April 2026

Ethyl 2-cyano-5-methylhexanoate is a high-value chemical intermediate, most notably utilized in the synthesis of the blockbuster anticonvulsant Pregabalin (Lyrica) and various 4-substituted glutamate analogues. The economic viability, scalability, and environmental footprint of its production depend heavily on the chosen synthetic route.

As process chemistry evolves, older methods are frequently replaced by catalytic alternatives. This guide objectively compares the two primary methodologies: the classical Direct Alkylation ( SN​2 ) route and the modern Reductive Alkylation (Knoevenagel-Reduction) route, providing researchers and drug development professionals with actionable, data-backed insights.

Mechanistic Pathways & Causal Analysis

Understanding the inherent chemical logic of each route is essential for optimizing yield and minimizing cost.

Route A: Direct Alkylation (The Classical Approach)

This route relies on the deprotonation of ethyl cyanoacetate by a strong base (e.g., sodium ethoxide), followed by an SN​2 nucleophilic substitution with 1-bromo-3-methylbutane (isoamyl bromide).

  • Causality & Limitations: While conceptually simple, this route suffers from a fundamental thermodynamic flaw. The mono-alkylated product (ethyl 2-cyano-5-methylhexanoate) retains a highly acidic alpha-proton. In the presence of the base, a dynamic equilibrium exists where the product can be deprotonated again, leading to unwanted dialkylation. This necessitates strict stoichiometric control, inherently caps the maximum theoretical yield, and complicates downstream purification.

Route B: Reductive Alkylation (The Modern Approach)

This route involves a Knoevenagel condensation between ethyl cyanoacetate and isovaleraldehyde to form an α,β -unsaturated intermediate, followed by selective reduction of the alkene.

  • Causality & Advantages: The condensation step removes both alpha-protons to form a stable alkene. This mechanistic shift completely eliminates the possibility of dialkylation. Subsequent reduction (either via catalytic hydrogenation or a Water-Gas Shift Reaction) cleanly yields the mono-alkylated product. Furthermore, the use of an aldehyde instead of a halogenated alkylating agent drastically improves atom economy.

SynthesisRoutes cluster_RouteA Route A: Direct Alkylation cluster_RouteB Route B: Reductive Alkylation ECA Ethyl Cyanoacetate (Starting Material) IsoAmylBr 1-Bromo-3-methylbutane + Base (NaOEt) ECA->IsoAmylBr Isovaleraldehyde Isovaleraldehyde + Catalyst ECA->Isovaleraldehyde SN2 SN2 Substitution (Prone to Dialkylation) IsoAmylBr->SN2 Product Ethyl 2-cyano-5-methylhexanoate (Target Product) SN2->Product Knoevenagel Knoevenagel Condensation (Alkene Intermediate) Isovaleraldehyde->Knoevenagel Reduction Reduction (H2 or WGSR) (Highly Selective) Knoevenagel->Reduction Reduction->Product

Comparison of Direct Alkylation vs. Reductive Alkylation mechanistic pathways.

Experimental Protocols: Self-Validating Systems

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems, incorporating in-process checks to confirm reaction progression.

Protocol A: Direct SN​2 Alkylation

Supported by.

  • Objective: Synthesize ethyl 2-cyano-5-methylhexanoate via classical substitution.

  • Procedure:

    • Base Formation: Dissolve sodium metal (1.0 equiv) in anhydrous ethanol to generate sodium ethoxide in situ.

      • Self-Validation Check: Wait until hydrogen gas evolution ceases entirely, visually confirming complete conversion to the alkoxide.

    • Deprotonation: Add ethyl cyanoacetate (1.77 equiv) slowly to the alkoxide solution at 0 °C.

      • Causality: The significant excess of ethyl cyanoacetate is a deliberate statistical choice to suppress the dialkylation of the newly formed product.

    • Alkylation: Introduce 1-bromo-3-methylbutane (1.0 equiv) dropwise. Stir the mixture under reflux for 10 hours.

    • Reaction Monitoring:

      • Self-Validation Check: Monitor the pH of the reaction mixture. The reaction is deemed complete when the mixture reaches neutralization, indicating the basic enolate has been fully consumed by the alkyl halide.

    • Workup & Purification: Filter through Celite to remove the precipitated NaBr salt. Evaporate the ethanol, dilute with water, and extract with diethyl ether. Distill under reduced pressure (88−91 °C at 10 mmHg).

Protocol B: Rh-Catalyzed Reductive Alkylation (WGSR)

Supported by.

  • Objective: One-pot synthesis utilizing the Water-Gas Shift Reaction (WGSR) to selectively reduce the intermediate without requiring high-pressure H2​ gas.

  • Procedure:

    • Setup: In a 40-mL glass vial, sequentially add RhCl3​⋅3H2​O (2 mol %), acetonitrile (solvent), ethyl cyanoacetate (1.0 equiv), isovaleraldehyde (1.05 equiv), H2​O (2.0 equiv), and triethylamine (2.5 equiv).

      • Causality: Triethylamine serves a dual purpose: it acts as the base to drive the Knoevenagel condensation and facilitates the Rh-catalyzed WGSR by activating water to generate the active Rh-hydride reducing species in situ.

    • Reaction: Place the vial in an autoclave, pressurize with Carbon Monoxide (CO) to 10 bar, and stir at room temperature for 24 hours.

    • Reaction Monitoring:

      • Self-Validation Check: Analyze an aliquot via GC-MS. The complete disappearance of the Knoevenagel alkene intermediate (m/z corresponding to the unsaturated ester) and the appearance of the saturated product confirms the reduction is complete.

    • Workup: Vent the CO safely. If a supported catalyst (e.g., Rh/TiO2​ ) is utilized, it can be recovered from the reaction mixture via centrifugation (10,000 rpm), washed with acetonitrile, and immediately reused for the next cycle without loss of activity.

Cost and Efficiency Comparison

The following table summarizes the quantitative and qualitative metrics of both routes, highlighting why Route B is increasingly favored in modern industrial scale-ups.

MetricRoute A: Direct AlkylationRoute B: Reductive Alkylation
Primary Reagents Ethyl cyanoacetate, 1-bromo-3-methylbutaneEthyl cyanoacetate, Isovaleraldehyde
Reagent Cost Moderate (Alkyl bromides are relatively expensive)Low (Aldehydes are cheap bulk chemicals)
Typical Yield ~60-65% >90%
Selectivity Poor (Prone to dialkylation side-products)Excellent (Alkene intermediate prevents dialkylation)
Atom Economy Low (Generates stoichiometric NaBr waste)High (Generates H2​O ; WGSR generates CO2​ )
Environmental Impact High (Halogenated waste streams)Low (Catalytic, aqueous/gaseous byproducts)
Scalability Limited by exothermic salt formation and purificationHigh (One-pot continuous flow potential)

Conclusion

From an efficiency, cost, and green chemistry perspective, the Reductive Alkylation route (Route B) vastly outperforms the classical Direct Alkylation route (Route A). By leveraging cheap bulk aldehydes and utilizing a condensation-reduction mechanism, Route B intrinsically solves the dialkylation problem, pushing yields above 90%. Furthermore, modern advancements like the Rh-catalyzed Water-Gas Shift Reaction eliminate the need for hazardous high-pressure hydrogen gas, making Route B the definitive choice for modern drug development professionals scaling up Pregabalin or glutamate analogue intermediates.

References

  • Alaux, S.; Kusk, M.; Sagot, E.; Bolte, J.; Jensen, A. A.; Bräuner-Osborne, H.; Gefflaut, T.; Bunch, L. "Chemoenzymatic Synthesis of a Series of 4-Substituted Glutamate Analogues and Pharmacological Characterization at Human Glutamate Transporters Subtypes 1−3." Journal of Medicinal Chemistry 2005, 48 (25), 7980–7992. URL:[Link]

  • Denmark, S. E.; Ibrahim, M. Y. S.; Ambrosi, A. "Room Temperature, Reductive Alkylation of Activated Methylene Compounds: Carbon–Carbon Bond Formation Driven by the Rhodium-Catalyzed Water–Gas Shift Reaction." ACS Catalysis 2017, 7 (1), 613-630. URL:[Link]

Comparative

Spectroscopic Validation of Ethyl 2-cyano-5-methylhexanoate Degradation: A Comparative Guide

For Researchers, Scientists, and Drug Development Professionals Introduction Ethyl 2-cyano-5-methylhexanoate is a key intermediate in the synthesis of various pharmaceuticals, most notably as a precursor to Pregabalin, a...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 2-cyano-5-methylhexanoate is a key intermediate in the synthesis of various pharmaceuticals, most notably as a precursor to Pregabalin, a widely used anticonvulsant and neuropathic pain agent.[1] The stability of this cyanoacrylate ester is paramount, as its degradation can lead to impurities that may affect the efficacy and safety of the final drug product. Understanding the degradation pathways and accurately identifying the resulting products are critical aspects of quality control and process optimization in pharmaceutical development.

This guide provides an in-depth comparison of spectroscopic techniques for the validation of ethyl 2-cyano-5-methylhexanoate degradation products. We will explore the causality behind experimental choices, present detailed protocols, and offer a comparative analysis of the performance of various analytical methods.

Degradation Pathways of Ethyl 2-cyano-5-methylhexanoate

The degradation of ethyl 2-cyano-5-methylhexanoate, like other cyanoacrylate esters, can be initiated by several factors, including moisture, elevated temperatures, and exposure to acidic or alkaline conditions.[2] The primary degradation pathways involve hydrolysis of the ester and reactions of the cyano group.

  • Hydrolysis: In the presence of water, particularly under acidic or basic catalysis, the ester linkage can be cleaved to yield 2-cyano-5-methylhexanoic acid and ethanol.[3] Further hydrolysis of the cyano group can lead to the formation of a carboxamide or a carboxylic acid.[4]

  • Thermal Degradation: At elevated temperatures, cyanoacrylate polymers, and by extension their monomeric precursors, can undergo unzipping or depolymerization, leading to the formation of smaller, volatile fragments.[5][6] For ethyl cyanoacrylate, this can result in changes to the polymer backbone and loss of adhesive strength at temperatures exceeding 80°C.[7]

  • Other Reactions: The electron-withdrawing nature of the cyano and ester groups makes the molecule susceptible to nucleophilic attack.[8]

A probable degradation pathway primarily involves the hydrolysis of the ester group, followed by potential reactions of the cyano group.

Ethyl 2-cyano-5-methylhexanoate Ethyl 2-cyano-5-methylhexanoate 2-Cyano-5-methylhexanoic acid 2-Cyano-5-methylhexanoic acid Ethyl 2-cyano-5-methylhexanoate->2-Cyano-5-methylhexanoic acid Hydrolysis (H₂O/H⁺ or OH⁻) Polymerization/Oligomerization Polymerization/Oligomerization Ethyl 2-cyano-5-methylhexanoate->Polymerization/Oligomerization Thermal/Anionic 5-Methyl-2-oxohexanoic acid 5-Methyl-2-oxohexanoic acid 2-Cyano-5-methylhexanoic acid->5-Methyl-2-oxohexanoic acid Hydrolysis of Cyano Group Depolymerization Products Depolymerization Products Polymerization/Oligomerization->Depolymerization Products Heat

Caption: Probable degradation pathways of Ethyl 2-cyano-5-methylhexanoate.

Experimental Protocols for Degradation Studies and Spectroscopic Validation

To effectively study the degradation products, a controlled degradation process is essential. This allows for the generation of sufficient quantities of degradants for spectroscopic analysis.

Protocol 1: Forced Degradation
  • Sample Preparation: Prepare solutions of ethyl 2-cyano-5-methylhexanoate in various stress conditions:

    • Acidic: 0.1 M HCl

    • Basic: 0.1 M NaOH

    • Oxidative: 3% H₂O₂

    • Thermal: Store at 80°C

  • Incubation: Incubate the solutions for a defined period (e.g., 24, 48, 72 hours), taking aliquots at each time point.

  • Neutralization and Extraction: Neutralize the acidic and basic samples. Extract the degradation products from all aqueous samples using a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Concentration: Evaporate the solvent under reduced pressure to concentrate the degradation products.

Protocol 2: Spectroscopic Analysis Workflow

cluster_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_validation Validation & Comparison Forced Degradation Sample Forced Degradation Sample NMR NMR Forced Degradation Sample->NMR MS MS Forced Degradation Sample->MS FTIR FTIR Forced Degradation Sample->FTIR Data Interpretation Data Interpretation NMR->Data Interpretation MS->Data Interpretation FTIR->Data Interpretation Structure Elucidation Structure Elucidation Data Interpretation->Structure Elucidation Comparative Analysis Comparative Analysis Structure Elucidation->Comparative Analysis

Caption: Experimental workflow for spectroscopic validation.

Comparative Analysis of Spectroscopic Techniques

The choice of spectroscopic technique is crucial for obtaining unambiguous structural information about the degradation products. Each method provides unique insights, and a combination of techniques is often necessary for complete characterization.

Spectroscopic TechniquePrincipleStrengthsWeaknesses
Nuclear Magnetic Resonance (NMR) Spectroscopy Measures the magnetic properties of atomic nuclei.Provides detailed information about the molecular structure, including connectivity and stereochemistry.[9]Relatively low sensitivity, requiring higher sample concentrations.
Mass Spectrometry (MS) Measures the mass-to-charge ratio of ions.High sensitivity, allowing for the detection of trace-level impurities. Provides molecular weight and fragmentation patterns for structural elucidation.[10]Isomeric compounds can be difficult to distinguish without tandem MS or coupling with chromatography.
Fourier-Transform Infrared (FTIR) Spectroscopy Measures the absorption of infrared radiation by a sample.Provides information about the functional groups present in a molecule.[11][12] Useful for monitoring the disappearance of the ester carbonyl and the appearance of carboxylic acid and alcohol O-H bands.[13][14]Provides limited information on the overall molecular structure and connectivity.

In-Depth Analysis of Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The degradation of the ethyl ester can be monitored by the disappearance of the characteristic quartet and triplet signals of the ethyl group. The formation of 2-cyano-5-methylhexanoic acid would result in the appearance of a broad singlet for the carboxylic acid proton.

  • ¹³C NMR: Changes in the chemical shifts of the carbonyl carbon and the carbons of the ethyl group would be indicative of ester hydrolysis. The appearance of a new carbonyl signal at a different chemical shift would confirm the formation of a carboxylic acid.

Mass Spectrometry (MS)

Mass spectrometry is a powerful tool for identifying degradation products by their molecular weight and fragmentation patterns.

  • Electrospray Ionization (ESI-MS): This soft ionization technique is well-suited for analyzing polar degradation products like carboxylic acids. The mass spectrum would show the molecular ion peak [M+H]⁺ or [M-H]⁻ corresponding to the degradation products.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique is suitable for analyzing volatile degradation products. Pyrolysis-GC/MS can be particularly useful for studying thermal degradation pathways by identifying the volatile pyrolysates.[2]

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is an excellent technique for monitoring the changes in functional groups during degradation.

  • Ester Carbonyl (C=O) Stretch: The parent compound, ethyl 2-cyano-5-methylhexanoate, will exhibit a strong absorption band around 1735-1750 cm⁻¹.[13] The intensity of this peak is expected to decrease as the ester is hydrolyzed.

  • Carboxylic Acid O-H Stretch: The formation of a carboxylic acid degradation product will be indicated by the appearance of a broad absorption band in the region of 2500-3300 cm⁻¹.

  • Carboxylic Acid C=O Stretch: A new carbonyl absorption band, typically around 1700-1725 cm⁻¹, will appear, corresponding to the carboxylic acid.

  • Nitrile (C≡N) Stretch: The absorption of the nitrile group (around 2240-2260 cm⁻¹) can also be monitored for any changes, which might indicate reactions involving this functional group.

Conclusion

The spectroscopic validation of ethyl 2-cyano-5-methylhexanoate degradation products requires a multi-faceted approach. While FTIR provides a rapid assessment of functional group changes, NMR and MS are indispensable for detailed structural elucidation and confirmation of the identity of the degradants. By employing a combination of these techniques and following systematic degradation protocols, researchers and drug development professionals can gain a comprehensive understanding of the stability of this critical pharmaceutical intermediate, ensuring the quality and safety of the final drug product.

References

  • Aqueous Degradation of Polyalkyl-Alpha-Cyanoacrylates. Part 2: Branched Chain Alcohol Esters - DTIC. (n.d.). Retrieved from [Link]

  • Leonard, F., Kulkarni, R. K., Brandes, G., Nelson, J., & Cameron, J. J. (1966). Synthesis and degradation of poly (alkyl α‐cyanoacrylates). Journal of Applied Polymer Science, 10(2), 259-272.
  • Thermal Treatment of a Commercial Polycyanoacrylate Adhesive Addressed for Instant Glass Restoration, for Investigating Its Ageing Tolerance. (2023). MDPI. Retrieved from [Link]

  • A PRELIMINARY STUDY OF THE DEGRADATION OF CYANOACRYLATE ADHESIVES IN THE PRESENCE AND ABSENCE OF FOSSIL MATERIAL. (2006). BioOne Complete. Retrieved from [Link]

  • Docosahexaenoic Acid Ester Degradation Measured by FTIR-ATR with Correlation Spectroscopy. (n.d.). Scirp.org. Retrieved from [Link]

  • Monitoring Oxidation in Natural Ester Insulating Liquids Through FTIR Spectroscopy Analysis. (n.d.). IEEE Xplore. Retrieved from [Link]

  • Thermal stability and non‐isothermal kinetics of poly(ethyl cyanoacrylate) nanofibers. (n.d.). Wiley Online Library. Retrieved from [Link]

  • A preliminary study of the degradation of cyanoacrylate adhesives in the presence and absence of fossil material. (2006). ResearchGate. Retrieved from [Link]

  • Thermal degradation curves of poly(ethyl 2‐cyanoacrylate) nanofibers at... (n.d.). ResearchGate. Retrieved from [Link]

  • Ethyl 2-cyanoacrylate. (2020). American Chemical Society. Retrieved from [Link]

  • Fourier Transform Infrared (FTIR) Spectroscopy as a Utilitarian Tool for the Routine Determination of Acidity in Ester-Based Oils. (2015). ACS Publications. Retrieved from [Link]

  • Cyanoacrylate Temperature Resistance. (2025). Incure Inc. Retrieved from [Link]

  • Synthesis and degradation behavior of poly(ethyl-cyanoacrylate). (2008). ResearchGate. Retrieved from [Link]

  • Mineral Oil and Ester Based Oil/Paper Insulation Decaying Assessment by FTIR Measurements. (n.d.). UQAC Constellation. Retrieved from [Link]

  • ATR-FTIR absorbance spectrum of the degraded ester-based PUR foam used as reference. (n.d.). ResearchGate. Retrieved from [Link]

  • Cyanoacrylate Chemistry and Polymerization Mechanisms. (n.d.). Progress in Chemical and Biochemical Research. Retrieved from [Link]

  • Cellular uptake and intracellular degradation of poly(alkyl cyanoacrylate) nanoparticles. (2016). Journal of Nanobiotechnology. Retrieved from [Link]

  • Monitoring the curing, degradation and moisture ingress into alkyl 2-cyanoacrylate adhesives using electrochemical impedance. (2024). Journal of Solid State Electrochemistry. Retrieved from [Link]

  • A preliminary study of the degradation of cyanoacrylate adhesives in the presence and absence of fossil material. (2006). ResearchGate. Retrieved from [Link]

  • FT-IR spectra of ECA (a), PECA (b), and PECA after degradation in... (n.d.). ResearchGate. Retrieved from [Link]

  • PRELIMINARY STUDY OF A POLYCYANOACRYLATE ADHESIVE FOR GLASS: CHANGES UNDER AGEING CONDITIONS. (n.d.). SCIENTIFIC CULTURE. Retrieved from [Link]

  • Bonding Mechanism of Cyanoacrylates on SiO2 and Au: Spectroscopic Studies of the Interface. (2021). ACS Publications. Retrieved from [Link]

  • 2-Cyano-3-methylhexanoic acid, ethyl ester. (n.d.). SpectraBase. Retrieved from [Link]

  • Cyanoacrylate and Material Degradation: A Closer Look. (2024). Incure Inc. Retrieved from [Link]

  • Mass spectrometric analysis of chemical warfare agents and their degradation products in soil and synthetic samples. (n.d.). PubMed. Retrieved from [Link]

  • Mass Spectrometric Analysis of Chemical Warfare Agents and Their Degradation Products on Soil and Synthetic Samples. (n.d.). ResearchGate. Retrieved from [Link]

  • 2-Carboxyethyl-3-cyano-5-methylhexanoic acid, ethyl ester. (n.d.). PubChem. Retrieved from [Link]

  • Analysis of Volatile Esters and Alkanoic Acids by an Atmospheric Pressure Corona Discharge Ionization Collision-Induced Dissociation Mass Spectrometry in Positive-Ion Mode. (n.d.). PMC. Retrieved from [Link]

  • Structure, Toxicity, Prevalence, and Degradation of Six Understudied Freshwater Cyanopeptides. (2025). MDPI. Retrieved from [Link]

  • 13C n.m.r. examination of ethyl cyano(arylhydrazono)acetates. (n.d.). Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). Retrieved from [Link]

  • Enzymatic production of (S)-3-cyano-5-methylhexanoic acid ethyl ester with high substrate loading by immobilized Pseudomonas cepacia lipase. (n.d.). ResearchGate. Retrieved from [Link]

  • ethyl 2-cyano-5-hexenoate. (2025). Chemical Synthesis Database. Retrieved from [Link]

Sources

Safety & Regulatory Compliance

Safety

Chemical Profiling &amp; Mechanistic Rationale for Disposal

An advanced understanding of chemical waste management is non-negotiable for modern research and drug development laboratories. Ethyl 2-cyano-5-methylhexanoate (CAS: 26526-71-6)[1] is a bifunctional organic intermediate...

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Author: BenchChem Technical Support Team. Date: April 2026

An advanced understanding of chemical waste management is non-negotiable for modern research and drug development laboratories. Ethyl 2-cyano-5-methylhexanoate (CAS: 26526-71-6)[1] is a bifunctional organic intermediate frequently utilized in complex synthetic pathways, including the chemoenzymatic synthesis of pharmacological glutamate analogues[2] and phosphorus-catalyzed Michael reactions[3].

Because it contains both an ester and a nitrile (cyano) functional group, its disposal requires strict adherence to Environmental Protection Agency (EPA) Resource Conservation and Recovery Act (RCRA) guidelines. As a Senior Application Scientist, I have designed this protocol to move beyond basic compliance, providing you with the mechanistic causality behind these safety procedures so you can integrate them seamlessly into your operational workflows.

To safely manage a chemical, one must first understand its reactivity profile. Ethyl 2-cyano-5-methylhexanoate is an organic liquid that presents specific challenges due to its functional groups.

  • The Cyano Group (-C≡N): While covalently bound organic nitriles are generally less acutely toxic than inorganic cyanide salts, they require strict segregation. Exposure to strong aqueous acids can trigger hydrolysis, potentially yielding carboxylic acids and ammonia. Under extreme thermal stress or in the presence of strong oxidizers, nitriles can decompose to release highly toxic hydrogen cyanide (HCN) gas and nitrogen oxides (NOx).

  • The Ester Group (-COOEt): Esters are prone to hydrolysis and are typically combustible. This dictates that the primary and safest route of destruction is high-temperature commercial incineration rather than any form of chemical neutralization in the lab.

Under EPA RCRA guidelines, laboratory chemicals must be evaluated at the Point of Generation (POG) to determine their hazard characteristics[4]. Even if an organic compound is not specifically "P-listed" (acutely toxic) or "U-listed" (toxic), it must be managed as hazardous waste if it exhibits characteristics of ignitability or toxicity, or if it is commingled with regulated solvents[5][6]. Drain disposal of such organic liquids is strictly prohibited[4].

Table 1: Quantitative Waste Characterization Profile
Property / ParameterOperational DataDisposal Implication
CAS Number 26526-71-6[1]Required for accurate EHS waste profiling and manifesting.
Chemical Formula C10H17NO2High carbon content dictates incineration as the destruction method.
Incompatibilities Strong acids, strong bases, strong oxidizersMust be segregated in the Satellite Accumulation Area (SAA) to prevent exothermic reactions or toxic gas release.
RCRA Classification Characteristic Waste (Depending on solvent mixture)Must be collected, labeled, and processed by a certified hazardous waste contractor[5].

Operational Disposal Protocol (Step-by-Step)

The following self-validating protocol ensures that your laboratory maintains continuous RCRA compliance while minimizing exposure risks during the handling of Ethyl 2-cyano-5-methylhexanoate.

Step 1: Point of Generation (POG) Segregation

  • Identify the composition of the waste stream. If the chemical was used in a Michael reaction with solvents like dichloromethane (DCM), it must be classified as Halogenated Organic Waste. If used with non-halogenated solvents (e.g., ethanol, ethyl acetate), classify it as Non-Halogenated Organic Waste.

  • Select a chemically compatible waste container. High-Density Polyethylene (HDPE) or PTFE-lined amber glass carboys are required. Do not use standard metal cans, as trace moisture and acids can cause corrosion.

Step 2: Satellite Accumulation Area (SAA) Management

  • Place the waste container in a designated SAA that is at or near the point of generation (e.g., within the same laboratory space)[4].

  • Causality Check: Ensure the container is kept strictly closed at all times unless actively adding waste[4]. An open container violates EPA emissions standards and poses an inhalation risk.

  • Attach a Hazardous Waste label the moment the first drop of waste enters the container. The label must list all constituents with approximate percentages (e.g., "Ethyl 2-cyano-5-methylhexanoate 15%, Dichloromethane 85%")[5].

Step 3: Volume and Time Monitoring

  • Monitor SAA limits closely. A laboratory may accumulate up to 55 gallons of standard hazardous waste, or 1 quart of acute (P-listed) hazardous waste[4][6].

  • Once the volume limit is reached, or the container hits its 12-month accumulation date, the waste must be transferred to the central institutional EHS facility within 3 calendar days[4].

Step 4: Institutional Hand-off and Final Destruction

  • Submit a waste collection request to your institutional Environmental Health and Safety (EHS) department[4].

  • EHS will transfer the material to a certified contractor for high-temperature incineration, which completely oxidizes the cyano and ester groups into harmless CO2, H2O, and manageable NOx scrubbed by the facility.

Waste Management & Segregation Workflow

The following diagram illustrates the logical decision tree for routing Ethyl 2-cyano-5-methylhexanoate waste from the benchtop to final destruction.

WasteDisposal Start Generation of Ethyl 2-cyano-5-methylhexanoate Waste Decision Is waste mixed with Halogenated Solvents? Start->Decision NonHalo Non-Halogenated Waste Stream Decision->NonHalo No Halo Halogenated Waste Stream Decision->Halo Yes SAA Satellite Accumulation Area (SAA) Max 55 Gal / 12 Months NonHalo->SAA Halo->SAA EHSTransfer EHS / Waste Contractor Pickup & Profiling SAA->EHSTransfer Limit Reached or 12 Months Incineration High-Temperature Incineration (EPA RCRA Compliant) EHSTransfer->Incineration

Workflow for the segregation, accumulation, and final disposal of cyano-ester laboratory waste.

Emergency Spill Response Protocol

In the event of an accidental release, immediate and methodical action is required to prevent environmental contamination and respiratory exposure.

  • Isolate and Ventilate: Evacuate non-essential personnel from the immediate area. Ensure the chemical fume hood or room ventilation is operating at maximum capacity.

  • Don PPE: Equip standard nitrile gloves (double-gloving recommended), chemical splash goggles, and a lab coat.

  • Containment: Surround the spill with an inert, non-combustible absorbent material (e.g., vermiculite, dry sand, or specialized universal spill pads). Crucial Causality: Do not use combustible materials like sawdust, as the organic nature of the chemical combined with potential oxidizers can create a fire hazard.

  • Collection: Sweep the absorbed mixture using non-sparking tools and place it into a secondary containment bucket (e.g., a 5-gallon HDPE pail).

  • Decontamination: Wash the spill surface with a mild detergent and water. Collect the rinsate and add it to the spill bucket.

  • Disposal: Seal the bucket, label it explicitly as "Hazardous Spill Debris containing Ethyl 2-cyano-5-methylhexanoate," and immediately request an EHS pickup[6].

Table 2: SAA Regulatory Limits and Required Actions
Accumulation MetricRegulatory LimitRequired Action
Standard Hazardous Waste 55 Gallons[4][6]Transfer to central EHS facility within 3 calendar days.
Acute (P-Listed) Waste 1 Quart (or 1 kg solid)[4][6]Transfer to central EHS facility within 3 calendar days.
Time in SAA 12 Months from first drop[4]Mandatory removal regardless of volume accumulated.

References

  • Echemi. "Index Suppliers Goods by 2 - page 10204 - Echemi." Echemi.
  • Journal of Medicinal Chemistry. "Chemoenzymatic Synthesis of a Series of 4-Substituted Glutamate Analogues and Pharmacological Characterization at Human Glutamate Transporters Subtypes 1−3." ACS Publications.
  • Rowan University. "Non-Hazardous Waste Disposal Guide for Laboratories." Rowan University Laboratory Safety.
  • University of Pennsylvania. "LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES - UPenn EHRS." University of Pennsylvania.
  • The Journal of Organic Chemistry. "Phosphoramidites Are Efficient, Green Organocatalysts for the Michael Reaction." ACS Publications.
  • Vanderbilt University Medical Center. "Laboratory Guide for Managing Chemical Waste." VUMC OCRS.

Sources

Handling

Personal protective equipment for handling Ethyl 2-cyano-5-methylhexanoate

As a Senior Application Scientist, I recognize that handling specialized synthetic intermediates like Ethyl 2-cyano-5-methylhexanoate requires moving beyond generic Safety Data Sheets (SDS). To ensure both operational su...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I recognize that handling specialized synthetic intermediates like Ethyl 2-cyano-5-methylhexanoate requires moving beyond generic Safety Data Sheets (SDS). To ensure both operational success and absolute laboratory safety, you need actionable, mechanistically grounded protocols.

This guide bridges the gap between theoretical chemistry and bench-top reality, providing a self-validating framework for handling this specific α-cyano ester.

Chemical Profile & Hazard Causality

Ethyl 2-cyano-5-methylhexanoate is a highly valuable building block, primarily deployed in the 1 for human glutamate transporter research[1] and as a substrate in 2[2].

Understanding its physical properties is the first step in risk mitigation.

Table 1: Quantitative Data & Physical Properties

PropertyValueCausality / Operational Impact
Chemical Name Ethyl 2-cyano-5-methylhexanoateContains both ester and nitrile moieties.
CAS Number 3[3]Unique identifier for inventory and waste tracking.
Molecular Formula 4[4]Lipophilic structure dictates PPE material choice.
Boiling Point 1[1]Requires vacuum distillation for purification.
Primary Hazards Skin/Eye IrritantEster backbone can defat skin; nitrile poses latent toxicity if hydrolyzed.

Personal Protective Equipment (PPE) Matrix

Trust in your safety gear comes from understanding why it works. Every piece of PPE must act as a self-validating system.

  • Dermal Protection (Gloves) :

    • Specification: 100% Nitrile (minimum 4-6 mil thickness) for standard benchtop handling.

    • Causality: Latex offers virtually zero resistance to organic esters and nitriles, degrading rapidly upon contact. Nitrile provides a robust barrier against the lipophilic nature of the chemical, preventing transdermal absorption.

    • Self-Validation: Perform a manual inflation test (trapping air in the glove and squeezing) prior to donning to ensure no micro-punctures exist.

  • Ocular Protection :

    • Specification: ANSI Z87.1 certified chemical splash goggles.

    • Causality: Standard safety glasses with side shields are insufficient. The vapor pressure of volatile organic impurities requires a tight peripheral seal to prevent mucosal irritation.

  • Engineering Controls (Fume Hood) :

    • Specification: Work exclusively inside a certified chemical fume hood.

    • Causality: Confining the handling to a hood eliminates the need for personal respiratory PPE under normal conditions.

    • Self-Validation: Visually verify the magnehelic gauge or digital monitor reads a face velocity of 80–100 feet per minute (fpm) before unsealing the chemical container.

Operational Workflow: HMPT-Catalyzed Michael Addition

Ethyl 2-cyano-5-methylhexanoate is highly effective in solvent-free Michael reactions. The following protocol details its2[2].

Step 1: Apparatus Setup & Inerting

  • Action: Equip a dry round-bottom flask with a magnetic stir bar and purge continuously with dry Nitrogen (N2).

  • Causality: While HMPT is a highly effective and easily removed catalyst, it slowly oxidizes in ambient air to Hexamethylphosphoramide (HMPA), a recognized carcinogen[2]. The N2 atmosphere is a critical administrative control to prevent the generation of toxic byproducts.

Step 2: Reagent Loading

  • Action: Add 3.67 g (20 mmol) of Ethyl 2-cyano-5-methylhexanoate and 182 μL (1 mmol, 5 mol%) of HMPT to the flask[2].

  • Causality: HMPT acts as a powerfully nucleophilic catalyst. It adds to the electrophile to form an allenolate, which acts as an irreversible base, driving a high equilibrium concentration of the enolate[2].

Step 3: Electrophile Addition

  • Action: Dropwise addition of 2.0 mL (24 mmol) of methyl vinyl ketone[2].

  • Causality: Dropwise addition mitigates the exothermic spike typical of rapid enolate alkylation, maintaining thermal control without requiring external cooling baths.

Step 4: Reaction & Workup

  • Action: Stir for 10 minutes at room temperature. Directly concentrate the mixture under reduced pressure[2].

  • Causality: The reaction is highly efficient and solvent-free. The high vapor pressure of HMPT allows it to be removed simply by applying a vacuum, eliminating the need for aqueous workup and drastically reducing hazardous waste generation[2].

Workflow N1 1. PPE & Engineering Controls Verify 80-100 fpm Hood Velocity N2 2. Inert Atmosphere Setup Continuous N2 Purge N1->N2 N3 3. Reagent Loading Add Cyano Ester & HMPT Catalyst N2->N3 N4 4. Electrophile Addition Dropwise to Control Exotherm N3->N4 N5 5. In Vacuo Concentration Remove Volatile Catalyst N4->N5 N6 6. Waste Segregation Non-Halogenated Organics N5->N6

Fig 1: Safe operational workflow for the HMPT-catalyzed Michael addition of the cyano ester.

Spill Response & Waste Disposal Plan

In the event of an operational failure, immediate and correct logistical responses are required to prevent secondary hazards.

  • Immediate Spill Response :

    • Isolate : Evacuate personnel from the immediate vicinity.

    • Contain : Don full PPE. Surround the spill with an inert, non-combustible absorbent (e.g., diatomaceous earth or dry sand).

    • Causality : Do not use combustible absorbents like sawdust. Esters can be flammable, and minimizing fuel sources is a fundamental fire safety principle.

    • Collect : Sweep the absorbed material using non-sparking tools and place it into a high-density polyethylene (HDPE) waste container.

  • Disposal Logistics :

    • Classification: Route all unreacted ethyl 2-cyano-5-methylhexanoate and its reaction byproducts to Non-Halogenated Organic Waste .

    • Chemical Incompatibilities: Strictly isolate this waste stream from strong acids, strong bases, and oxidizing agents.

    • Causality: Acidic or basic hydrolysis of the α-cyano ester can theoretically liberate toxic cyanide derivatives or ammonia gas. Maintaining a neutral, segregated waste stream prevents dangerous secondary reactions in the waste carboy.

References

  • [4] Title : Narchem Corporation Product List | Source : narchem.com | URL : 4

  • [3] Title : Index Suppliers Goods by 2 - page 10204 - Echemi | Source : echemi.com | URL : 3

  • [1] Title : Chemoenzymatic Synthesis of a Series of 4-Substituted Glutamate Analogues and Pharmacological Characterization at Human Glutamate Transporters Subtypes 1−3 | Source : Journal of Medicinal Chemistry - ACS Publications | URL : 1

  • [2] Title : Phosphoramidites Are Efficient, Green Organocatalysts for the Michael Reaction. Mechanistic Insights into the Phosphorus-Catalyzed Michael Reaction of Alkynones and Implications for Asymmetric Catalysis | Source : The Journal of Organic Chemistry - ACS Publications | URL : 2

Sources

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